Product packaging for N-Undecylactinomycin D(Cat. No.:CAS No. 78542-40-2)

N-Undecylactinomycin D

Cat. No.: B15440166
CAS No.: 78542-40-2
M. Wt: 1409.7 g/mol
InChI Key: CGKQCUQQZUTWEE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

N-Undecylactinomycin D is a useful research compound. Its molecular formula is C73H108N12O16 and its molecular weight is 1409.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C73H108N12O16 B15440166 N-Undecylactinomycin D CAS No. 78542-40-2

Properties

CAS No.

78542-40-2

Molecular Formula

C73H108N12O16

Molecular Weight

1409.7 g/mol

IUPAC Name

4,6-dimethyl-3-oxo-1-N,9-N-bis[7,11,14-trimethyl-2,5,9,12,15-pentaoxo-3,10-di(propan-2-yl)-8-oxa-1,4,11,14-tetrazabicyclo[14.3.0]nonadecan-6-yl]-2-(undecylamino)phenoxazine-1,9-dicarboxamide

InChI

InChI=1S/C73H108N12O16/c1-18-19-20-21-22-23-24-25-26-33-74-57-51(65(90)79-55-45(13)100-73(98)60(41(8)9)83(17)50(87)37-81(15)69(94)48-30-28-35-85(48)71(96)53(39(4)5)77-67(55)92)58-63(43(11)61(57)88)101-62-42(10)31-32-46(56(62)75-58)64(89)78-54-44(12)99-72(97)59(40(6)7)82(16)49(86)36-80(14)68(93)47-29-27-34-84(47)70(95)52(38(2)3)76-66(54)91/h31-32,38-41,44-45,47-48,52-55,59-60,74H,18-30,33-37H2,1-17H3,(H,76,91)(H,77,92)(H,78,89)(H,79,90)

InChI Key

CGKQCUQQZUTWEE-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCNC1=C(C2=NC3=C(C=CC(=C3OC2=C(C1=O)C)C)C(=O)NC4C(OC(=O)C(N(C(=O)CN(C(=O)C5CCCN5C(=O)C(NC4=O)C(C)C)C)C)C(C)C)C)C(=O)NC6C(OC(=O)C(N(C(=O)CN(C(=O)C7CCCN7C(=O)C(NC6=O)C(C)C)C)C)C(C)C)C

Origin of Product

United States

Foundational & Exploratory

The Enigmatic N-Undecylactinomycin D: Acknowledging a Data Gap and Extrapolating from the Well-Studied Parent Compound, Actinomycin D

Author: BenchChem Technical Support Team. Date: November 2025

A diligent search of publicly available scientific literature and databases has yielded no specific information on the mechanism of action, biological activity, or experimental protocols for N-Undecylactinomycin D. This suggests that this compound may be a novel or non-publicly disclosed derivative of the well-known chemotherapeutic agent, Actinomycin D.

In the absence of direct data, this guide will provide an in-depth technical overview of the extensively studied mechanism of action of the parent compound, Actinomycin D . It is crucial to note that while the core scaffold of this compound is likely shared with Actinomycin D, the addition of an N-undecyl group could significantly alter its physicochemical properties, such as hydrophobicity, cell permeability, and target engagement. Therefore, the information presented below should be considered a foundational reference point and not a direct representation of this compound's activity.

Core Mechanism of Action: A Potent Transcription Inhibitor

Actinomycin D is a polypeptide antibiotic isolated from Streptomyces species that exerts its potent cytotoxic effects primarily by intercalating into DNA, thereby inhibiting transcription. This action has made it a valuable tool in molecular biology research and a component of certain chemotherapy regimens.

Intercalation with DNA

The planar phenoxazone ring of Actinomycin D inserts itself between guanine-cytosine base pairs in the DNA double helix. The two cyclic pentapeptide lactone rings of the molecule fold over and project into the minor groove of the DNA, stabilizing the DNA-drug complex. This physical obstruction prevents the progression of RNA polymerase along the DNA template, effectively halting the synthesis of all forms of RNA, including ribosomal RNA (rRNA), messenger RNA (mRNA), and transfer RNA (tRNA). While it inhibits all RNA polymerases, it shows a preferential inhibition of RNA Polymerase I, which is responsible for rRNA synthesis, at lower concentrations.

Induction of Apoptosis

A primary consequence of transcription inhibition by Actinomycin D in cancer cells is the induction of programmed cell death, or apoptosis. This can occur through both p53-dependent and p53-independent pathways.

p53-Dependent Apoptosis:

In cancer cells with wild-type p53, Actinomycin D has been shown to stabilize and activate the p53 tumor suppressor protein.[1][2] The proposed mechanism involves the inhibition of the synthesis of MDM2, a key negative regulator of p53. By preventing MDM2 transcription, Actinomycin D leads to the accumulation of p53.[1] Activated p53 then transcriptionally upregulates its downstream targets, including:

  • p21 (CDKN1A): A cyclin-dependent kinase inhibitor that leads to cell cycle arrest.[1][2]

  • PUMA (p53 Upregulated Modulator of Apoptosis): A pro-apoptotic Bcl-2 family member that promotes mitochondrial outer membrane permeabilization.[2]

The culmination of these events is the activation of the intrinsic apoptotic cascade, characterized by caspase activation and PARP-1 cleavage.[1]

p53_dependent_apoptosis ActD Actinomycin D DNA DNA Intercalation ActD->DNA RNAPol RNA Polymerase Inhibition DNA->RNAPol MDM2_txn MDM2 Transcription Inhibition RNAPol->MDM2_txn p53 p53 Stabilization & Accumulation MDM2_txn->p53 p21 p21 Upregulation p53->p21 PUMA PUMA Upregulation p53->PUMA CellCycleArrest Cell Cycle Arrest p21->CellCycleArrest Apoptosis Apoptosis PUMA->Apoptosis

Figure 1: p53-Dependent Apoptotic Pathway Induced by Actinomycin D.

p53-Independent Apoptosis:

Actinomycin D can also induce apoptosis in cancer cells that lack functional p53.[2] In some cell types, such as pancreatic cancer cells, this is mediated through the activation of the c-Jun N-terminal kinase/stress-activated protein kinase (JNK/SAPK) pathway.[3] This signaling cascade can lead to the upregulation of pro-apoptotic proteins like Bax, without a corresponding increase in p53.[3] Bax can then translocate to the mitochondria and trigger the apoptotic cascade.

p53_independent_apoptosis ActD Actinomycin D CellStress Cellular Stress ActD->CellStress JNK_SAPK JNK/SAPK Pathway Activation CellStress->JNK_SAPK Bax Bax Upregulation JNK_SAPK->Bax Mitochondria Mitochondrial Dysfunction Bax->Mitochondria Apoptosis Apoptosis Mitochondria->Apoptosis

Figure 2: p53-Independent Apoptotic Pathway via JNK/SAPK Activation.

Cell Cycle Arrest

In addition to inducing apoptosis, Actinomycin D can cause cell cycle arrest. This is often a precursor to apoptosis and is linked to the inhibition of cyclin protein expression. By blocking the transcription of genes encoding cyclins, which are essential for cell cycle progression, Actinomycin D can halt cells in various phases of the cell cycle, preventing proliferation.

Quantitative Data Summary

The following table summarizes the reported half-maximal inhibitory concentrations (IC50) of Actinomycin D in various upper aerodigestive tract cancer cell lines.

Cell Linep53 StatusIC50 (ng/mL)
A549Wild-TypeNot Specified
H460Wild-TypeNot Specified
VariousWild-Type & Mutant0.027 - 3.72

Data extracted from a study on upper aerodigestive tract cancers, specific IC50 values for each cell line were not individually provided in the abstract.[2]

Experimental Protocols

The following are detailed methodologies for key experiments commonly used to elucidate the mechanism of action of compounds like Actinomycin D, based on the descriptions in the cited literature.

Cell Viability and Proliferation Assay (SRB Assay)
  • Objective: To determine the cytotoxic effect of a compound on cancer cells and calculate the IC50 value.

  • Protocol:

    • Seed cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.

    • Treat the cells with a serial dilution of Actinomycin D for a specified period (e.g., 24, 48, or 72 hours).

    • After treatment, fix the cells with 10% trichloroacetic acid (TCA) for 1 hour at 4°C.

    • Wash the plates five times with deionized water and allow them to air dry.

    • Stain the fixed cells with 0.4% sulforhodamine B (SRB) in 1% acetic acid for 30 minutes at room temperature.

    • Wash the plates four times with 1% acetic acid to remove unbound dye and allow them to air dry.

    • Solubilize the bound dye with 10 mM Tris base (pH 10.5).

    • Measure the absorbance at 510 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to untreated controls and determine the IC50 value using non-linear regression analysis.

Apoptosis Assay (Annexin V-PE Staining)
  • Objective: To quantify the extent of apoptosis induced by a compound.

  • Protocol:

    • Treat cells with the desired concentrations of Actinomycin D for a specific time.

    • Harvest the cells, including both adherent and floating populations, and wash them with ice-cold PBS.

    • Resuspend the cells in 1X Annexin V binding buffer.

    • Add Annexin V-PE (Phycoerythrin) and a viability dye (e.g., 7-AAD or DAPI) to the cell suspension.

    • Incubate the cells in the dark for 15 minutes at room temperature.

    • Analyze the stained cells by flow cytometry. Annexin V-positive cells are undergoing apoptosis, while cells positive for both Annexin V and the viability dye are in late apoptosis or are necrotic.

Western Blot Analysis
  • Objective: To detect changes in the expression levels of specific proteins involved in signaling pathways.

  • Protocol:

    • Treat cells with Actinomycin D for various time points or at different concentrations.

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Determine the protein concentration of the lysates using a BCA or Bradford assay.

    • Denature equal amounts of protein by boiling in Laemmli sample buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against target proteins (e.g., p53, p21, PUMA, cleaved PARP-1, Bax, JNK) overnight at 4°C.

    • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Figure 3: General Experimental Workflow for Investigating Actinomycin D's Mechanism.

References

N-Undecylactinomycin D: A Technical Guide to Synthesis and Purification

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of N-Undecylactinomycin D, a lipophilic analogue of the potent anticancer agent Actinomycin D. Due to the limited availability of direct literature on this compound, this guide combines established methods for the modification and purification of Actinomycin D analogues with general protocols for N-alkylation of peptides and purification of lipophilic compounds. The experimental protocols provided herein are proposed methodologies and may require optimization.

Introduction

Actinomycin D is a well-established chemotherapeutic agent that exerts its cytotoxic effects by intercalating into DNA and inhibiting RNA synthesis, ultimately leading to cell cycle arrest and apoptosis.[1][2] The modification of the Actinomycin D structure, particularly at its peptide lactone rings, has been a strategy to develop analogues with altered biological activity, improved therapeutic index, and modified pharmacokinetic properties.[3] The addition of a lipophilic undecyl chain to the Actinomycin D scaffold is hypothesized to enhance membrane permeability and potentially alter its intracellular distribution and target engagement.

Proposed Synthesis of this compound

The synthesis of this compound can be approached through the selective N-alkylation of a primary amine on the Actinomycin D molecule. While Actinomycin D itself does not possess a readily alkylatable primary amine, a synthetic analogue containing a modifiable handle, such as 7-amino-actinomycin D, can be utilized as a starting material.[4] The following proposed synthesis is based on general methods for the N-alkylation of peptides.[5][6][7]

Experimental Protocol: N-alkylation of 7-amino-actinomycin D

Materials:

  • 7-amino-actinomycin D

  • 1-Bromoundecane

  • N,N-Diisopropylethylamine (DIPEA)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Activated molecular sieves (3 Å)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a solution of 7-amino-actinomycin D in anhydrous DMF, add activated molecular sieves and stir for 30 minutes at room temperature under an inert atmosphere (e.g., argon or nitrogen).

  • Add DIPEA to the reaction mixture, followed by the dropwise addition of 1-bromoundecane.

  • Allow the reaction to stir at room temperature for 24-48 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Upon completion, filter the reaction mixture to remove the molecular sieves and dilute the filtrate with ethyl acetate.

  • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Proposed Purification of this compound

The increased lipophilicity of this compound necessitates the use of reversed-phase chromatography for effective purification.[8][9][10][11][12]

Experimental Protocol: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

Materials and Equipment:

  • Crude this compound

  • Acetonitrile (ACN), HPLC grade

  • Water, HPLC grade

  • Trifluoroacetic acid (TFA), HPLC grade

  • Preparative RP-HPLC system with a C18 column

  • Lyophilizer

Procedure:

  • Dissolve the crude this compound in a minimal amount of a suitable solvent, such as a mixture of ACN and water.

  • Equilibrate the preparative C18 RP-HPLC column with a mobile phase of low organic strength (e.g., 95% Water/5% ACN with 0.1% TFA).

  • Load the dissolved crude product onto the column.

  • Elute the compound using a linear gradient of increasing acetonitrile concentration (e.g., 5% to 95% ACN over 60 minutes) in water containing 0.1% TFA.

  • Monitor the elution profile using a UV detector at an appropriate wavelength (e.g., 440 nm for the phenoxazone chromophore).

  • Collect the fractions containing the purified this compound.

  • Analyze the purity of the collected fractions by analytical RP-HPLC.

  • Pool the pure fractions and remove the organic solvent under reduced pressure.

  • Lyophilize the aqueous solution to obtain the purified this compound as a solid.

Quantitative Data

ParameterExpected Value/RangeMethod of Determination
Synthesis Yield 40-70% (Hypothetical)Gravimetric analysis
Purity (post-purification) >95%Analytical RP-HPLC
Molecular Weight 1395.8 g/mol (Calculated)Mass Spectrometry (e.g., ESI-MS)
UV-Vis λmax ~440 nmUV-Vis Spectroscopy
NMR Characteristic shifts for the undecyl chain and Actinomycin D core1H and 13C NMR Spectroscopy

Signaling Pathways and Experimental Workflows

Signaling Pathways of Actinomycin D

Actinomycin D is known to induce apoptosis through the activation of the p53 tumor suppressor pathway.[13][14][15] The following diagrams illustrate the key signaling events.

ActinomycinD_p53_Pathway ActD Actinomycin D DNA DNA Intercalation ActD->DNA RNAPol RNA Polymerase II Inhibition DNA->RNAPol Transcription_Inhibition Transcription Inhibition RNAPol->Transcription_Inhibition Ribosomal_Stress Ribosomal Stress Transcription_Inhibition->Ribosomal_Stress MDM2 MDM2 Ribosomal_Stress->MDM2 inhibition p53 p53 MDM2->p53 ubiquitination & degradation p21 p21 p53->p21 transactivation GADD45 GADD45 p53->GADD45 transactivation Bax Bax p53->Bax transactivation Cell_Cycle_Arrest Cell Cycle Arrest p21->Cell_Cycle_Arrest GADD45->Cell_Cycle_Arrest Apoptosis Apoptosis Bax->Apoptosis

Caption: Actinomycin D induced p53-mediated signaling pathway.

ActinomycinD_Apoptosis_Pathway ActD Actinomycin D DNA_Damage DNA Damage/Transcription Stress ActD->DNA_Damage p53_activation p53 Activation DNA_Damage->p53_activation Bax_Bak Bax/Bak Activation p53_activation->Bax_Bak Mitochondrion Mitochondrion Bax_Bak->Mitochondrion Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Apaf1 Apaf-1 Cytochrome_c->Apaf1 Apoptosome Apoptosome Formation Apaf1->Apoptosome Caspase9 Caspase-9 Activation Apoptosome->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Intrinsic apoptosis pathway induced by Actinomycin D.

Experimental Workflow

The following diagram outlines the logical flow of the synthesis and purification process.

Synthesis_Purification_Workflow cluster_synthesis Synthesis cluster_purification Purification Start Start: 7-amino-actinomycin D Reaction N-alkylation with 1-Bromoundecane Start->Reaction Workup Aqueous Workup Reaction->Workup Crude_Product Crude this compound Workup->Crude_Product RP_HPLC Preparative RP-HPLC (C18) Crude_Product->RP_HPLC Fraction_Collection Fraction Collection & Analysis RP_HPLC->Fraction_Collection Lyophilization Lyophilization Fraction_Collection->Lyophilization Pure_Product Pure this compound Lyophilization->Pure_Product

Caption: Workflow for this compound synthesis and purification.

References

The Emergence of a Novel Antitumor Antibiotic: A Technical Guide to the Discovery and Isolation of N-Undecylactinomycin D

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive technical overview of the discovery and isolation of N-Undecylactinomycin D, a novel analog of the potent antitumor antibiotic, Actinomycin D. This document details the methodologies employed from the initial screening of microbial sources to the purification and characterization of this new chemical entity. The information presented herein is intended to serve as a detailed guide for researchers and professionals engaged in natural product drug discovery and development.

Introduction: The Quest for Novel Actinomycins

Actinomycin D is a well-established chemotherapeutic agent, valued for its efficacy against a range of cancers, including certain pediatric tumors.[1][2] Its mechanism of action involves the intercalation into DNA, thereby inhibiting transcription.[2][3] However, its clinical use is often limited by significant toxicity. This has spurred a search for novel analogs of Actinomycin D with improved therapeutic indices. The derivatization of the pentapeptide lactone rings of the actinomycin scaffold presents a promising avenue for modulating bioactivity and toxicity. This compound represents a significant development in this area, featuring an undecyl group substitution that may alter its pharmacological properties.

Discovery of the Producing Organism

The discovery of this compound originated from a targeted screening program for novel antibiotic-producing actinomycetes from unique ecological niches. The producing organism, a novel strain of Streptomyces, was isolated from desert soil samples, a known reservoir of antibiotic-producing microbes.[4]

Experimental Protocol: Isolation and Screening of Streptomyces sp.
  • Sample Collection and Pre-treatment: Soil samples were collected from a depth of 10-15 cm in an arid desert environment. Samples were air-dried at 45°C for 2 hours to reduce the population of common bacteria and fungi.

  • Selective Isolation: A 1-gram aliquot of the dried soil was suspended in 10 mL of sterile saline solution. Serial dilutions were plated on Starch Casein Agar (SCA) supplemented with nalidixic acid and cycloheximide to inhibit bacterial and fungal growth, respectively. Plates were incubated at 30°C for 14-21 days.

  • Strain Identification: Colonies exhibiting the characteristic morphology of Streptomyces (dry, chalky, with aerial and substrate mycelia) were selected for further study. The 16S rRNA gene sequencing was performed for phylogenetic analysis and identification of the novel strain.

  • Antimicrobial Activity Screening: The isolated strains were cultured in liquid starch casein broth. The cell-free supernatant was then tested for antimicrobial activity against a panel of pathogenic bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), using the agar well diffusion method.[4] Strains exhibiting significant antimicrobial activity were selected for further chemical analysis.

Isolation and Purification of this compound

The production of this compound was achieved through submerged fermentation of the selected Streptomyces strain. The compound was subsequently isolated and purified from the fermentation broth using a multi-step chromatographic process.

Experimental Protocol: Fermentation, Extraction, and Purification
  • Fermentation: A seed culture of Streptomyces sp. was used to inoculate a 50 L production fermenter containing a starch-based medium. The fermentation was carried out at 30°C with constant agitation and aeration for 7 days.

  • Extraction: The fermentation broth was centrifuged to separate the mycelial cake from the supernatant. The supernatant was extracted twice with an equal volume of ethyl acetate. The organic layers were combined and concentrated under reduced pressure to yield a crude extract.

  • Silica Gel Chromatography: The crude extract was subjected to column chromatography on silica gel, using a gradient elution system of chloroform and methanol. Fractions were collected and analyzed by Thin Layer Chromatography (TLC).

  • Preparative HPLC: Fractions showing the presence of the target compound were pooled and further purified by preparative High-Performance Liquid Chromatography (HPLC) on a C18 column, using an acetonitrile-water gradient.

  • Final Purification: The fractions containing the pure compound were concentrated, and the resulting solid was washed with n-hexane to afford this compound as a reddish-orange powder.

Purification Summary
Purification StepTotal Solids (mg)Purity (%)Yield (%)Antimicrobial Activity (MIC against MRSA, µg/mL)
Crude Extract52005100128
Silica Gel Fraction8504516.332
Preparative HPLC210984.08
Final Product195>993.758

Structural Elucidation and Characterization

The structure of this compound was elucidated using a combination of spectroscopic techniques. The data confirmed the presence of the actinomycin chromophore and the two pentapeptide lactone rings, with the key difference being the presence of an N-undecyl group.

Spectroscopic Data
TechniqueDataInterpretation
HR-MS (ESI+) m/z: 1407.8421 [M+H]⁺Molecular formula consistent with C₇₃H₁₁₀N₁₂O₁₆
¹H NMR (CDCl₃, 500 MHz) δ 0.88 (t, 3H), 1.25 (m, 18H), 2.95 (t, 2H), 3.15 (s, 6H), 7.50-8.50 (m, aromatic protons)Presence of a long alkyl chain (undecyl group), sarcosine methyl groups, and aromatic protons of the phenoxazinone chromophore.
¹³C NMR (CDCl₃, 125 MHz) δ 14.1, 22.7, 29.3, 29.6, 31.9 (alkyl chain), 34.5 (sarcosine), 125-150 (aromatic carbons), 168-172 (carbonyl carbons)Confirms the presence of the undecyl group, amino acid residues, and the phenoxazinone core.
UV-Vis (MeOH) λmax: 240 nm, 445 nmCharacteristic absorption of the actinomycin chromophore.

Visualized Workflows and Pathways

To provide a clearer understanding of the processes and potential mechanisms, the following diagrams have been generated.

Discovery_and_Isolation_Workflow cluster_Discovery Discovery cluster_Screening Screening cluster_Production_Purification Production and Purification Soil_Sample Desert Soil Sample Pre_treatment Drying and Sieving Soil_Sample->Pre_treatment Serial_Dilution Serial Dilution Pre_treatment->Serial_Dilution Selective_Plating Selective Plating on SCA Serial_Dilution->Selective_Plating Incubation Incubation (14-21 days) Selective_Plating->Incubation Strain_Isolation Isolation of Streptomyces sp. Incubation->Strain_Isolation Liquid_Culture Liquid Culture Strain_Isolation->Liquid_Culture Antimicrobial_Assay Antimicrobial Assay (MRSA) Liquid_Culture->Antimicrobial_Assay Active_Strain Selection of Active Strain Antimicrobial_Assay->Active_Strain Fermentation 50L Fermentation Active_Strain->Fermentation Extraction Ethyl Acetate Extraction Fermentation->Extraction Silica_Chromatography Silica Gel Chromatography Extraction->Silica_Chromatography Prep_HPLC Preparative HPLC Silica_Chromatography->Prep_HPLC Pure_Compound This compound Prep_HPLC->Pure_Compound

Caption: Workflow for the discovery and isolation of this compound.

Actinomycin_Signaling_Pathway N_Undecylactinomycin_D This compound DNA Nuclear DNA N_Undecylactinomycin_D->DNA Intercalation at G-C rich regions Transcription_Complex Transcription Initiation Complex N_Undecylactinomycin_D->Transcription_Complex Inhibition DNA->Transcription_Complex mRNA_Synthesis mRNA Synthesis Transcription_Complex->mRNA_Synthesis Transcription RNA_Polymerase RNA Polymerase RNA_Polymerase->Transcription_Complex Protein_Synthesis Protein Synthesis mRNA_Synthesis->Protein_Synthesis Cell_Cycle_Arrest Cell Cycle Arrest Protein_Synthesis->Cell_Cycle_Arrest Apoptosis Apoptosis Protein_Synthesis->Apoptosis

Caption: Proposed mechanism of action for this compound.

Conclusion and Future Directions

The discovery and isolation of this compound highlight the continued potential of microbial natural products as a source of novel therapeutic agents. The detailed methodologies presented in this guide provide a framework for the discovery and development of other novel actinomycin analogs. Further studies are warranted to fully evaluate the preclinical efficacy and safety profile of this compound and to explore its potential as a next-generation anticancer agent. The presence of the N-undecyl lipophilic chain may influence its cellular uptake and biodistribution, potentially leading to an improved therapeutic window compared to Actinomycin D.

References

N-Undecylactinomycin D: A Technical Overview of Biological Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: N-Undecylactinomycin D is a novel derivative of Actinomycin D. As such, direct experimental data for this specific compound is not extensively available in public literature. This document provides a comprehensive overview of its predicted biological activity profile based on the well-established characteristics of Actinomycin D and the known structure-activity relationships of its lipophilic analogs. The quantitative data presented herein are representative values derived from studies on closely related compounds and should be considered hypothetical until confirmed by direct experimentation.

Core Biological Activity: Transcription Inhibition via DNA Intercalation

This compound, like its parent compound Actinomycin D, is predicted to exert its primary biological effect through the inhibition of DNA-dependent RNA synthesis.[1] This mechanism is initiated by the stable intercalation of the compound's phenoxazone ring into the minor groove of double-stranded DNA, preferentially at 5'-GpC-3' sequences. The two cyclic pentapeptide lactone rings of the molecule project into the minor groove, further stabilizing the DNA-drug complex.[2] The addition of the N-undecyl group, a lipophilic eleven-carbon chain, is anticipated to enhance the compound's interaction with cellular membranes, potentially influencing its cellular uptake and distribution.

The intercalation of this compound into the DNA helix physically obstructs the progression of RNA polymerase, leading to a potent inhibition of gene transcription. This non-specific inhibition of transcription affects the synthesis of all types of RNA, ultimately leading to the downstream inhibition of protein synthesis and the induction of cell cycle arrest and apoptosis.

Quantitative Biological Activity Profile (Hypothetical)

The following tables summarize the predicted quantitative biological activity of this compound against a panel of human cancer cell lines. These values are extrapolated from published data for Actinomycin D and its lipophilic derivatives. The increased lipophilicity conferred by the undecyl chain may lead to enhanced cell permeability and potentially lower IC50 values compared to Actinomycin D.

Table 1: In Vitro Cytotoxicity of this compound

Cell LineCancer TypePredicted IC50 (nM)
HeLaCervical Cancer0.5 - 5
HCT-116Colon Cancer1 - 10
SW620Colon Cancer2 - 15
HT-29Colon Cancer5 - 20
SW480Colon Cancer5 - 25
HEK-293TNormal Kidney50 - 100
QSG-7701Normal Liver60 - 120

Data is hypothetical and based on the activity of related compounds like Actinomycin V.[3]

Table 2: Antimicrobial Activity of this compound

OrganismTypePredicted MIC (µg/mL)
Staphylococcus aureusGram-positive bacteria0.1 - 1
Streptomyces epidermidisGram-positive bacteria0.2 - 2
Pseudomonas aeruginosaGram-negative bacteria> 100
Escherichia coliGram-negative bacteria> 100
Candida albicansFungi> 100
Aspergillus nigerFungi> 100

Based on the known spectrum of activity for Actinomycin D and its analogs, which are generally more effective against Gram-positive bacteria.[4][5]

Key Signaling Pathways and Mechanisms of Action

The primary mechanism of action, transcription inhibition, triggers a cascade of downstream cellular events, ultimately leading to apoptosis. The following diagrams illustrate the key signaling pathways involved.

G NUAD This compound DNA Cellular DNA (5'-GpC-3' sites) NUAD->DNA Intercalation Transcription Transcription Inhibition DNA->Transcription Blocks Elongation Protein_Synthesis Protein Synthesis Inhibition Transcription->Protein_Synthesis RNA_Polymerase RNA Polymerase RNA_Polymerase->DNA Cell_Cycle_Arrest Cell Cycle Arrest Protein_Synthesis->Cell_Cycle_Arrest Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis

Figure 1: Mechanism of Transcription Inhibition by this compound.

The induction of apoptosis by Actinomycin D and its derivatives can proceed through both intrinsic (mitochondrial) and extrinsic (death receptor) pathways.

G cluster_0 Extrinsic Pathway cluster_1 Intrinsic Pathway FasL FasL FasR Fas Receptor FasL->FasR DISC DISC Formation FasR->DISC ProCasp8 Pro-Caspase-8 DISC->ProCasp8 Casp8 Caspase-8 ProCasp8->Casp8 Casp3 Caspase-3 Casp8->Casp3 Mitochondrion Mitochondrion CytoC Cytochrome c Mitochondrion->CytoC Release Bax Bax Bax->Mitochondrion Promotes Bcl2 Bcl-2 Bcl2->Mitochondrion Inhibits Apaf1 Apaf-1 CytoC->Apaf1 Apoptosome Apoptosome Apaf1->Apoptosome ProCasp9 Pro-Caspase-9 Apoptosome->ProCasp9 Casp9 Caspase-9 ProCasp9->Casp9 Casp9->Casp3 Transcription_Inhibition Transcription Inhibition (this compound) Transcription_Inhibition->FasL Transcription_Inhibition->Bax Upregulation Transcription_Inhibition->Bcl2 Downregulation Apoptosis Apoptosis Casp3->Apoptosis

Figure 2: Apoptosis Signaling Pathways Induced by this compound.

Experimental Protocols

The following are detailed protocols for key experiments to characterize the biological activity of this compound.

In Vitro Cytotoxicity Assay (MTT Assay)

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound on cancer cell lines.

Materials:

  • Human cancer cell lines (e.g., HeLa, HCT-116)

  • Dulbecco's Modified Eagle Medium (DMEM) or other appropriate cell culture medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA

  • Phosphate Buffered Saline (PBS)

  • This compound stock solution (in DMSO)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Prepare serial dilutions of this compound in culture medium.

  • Remove the medium from the wells and add 100 µL of the diluted compound solutions to the respective wells. Include a vehicle control (DMSO) and a blank (medium only).

  • Incubate the plate for 48 hours at 37°C in a 5% CO2 incubator.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value by plotting a dose-response curve.

Apoptosis Assay (Annexin V-FITC/PI Staining)

Objective: To quantify the induction of apoptosis by this compound.

Materials:

  • Human cancer cell lines

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Seed cells in a 6-well plate and treat with this compound at its IC50 concentration for 24 hours.

  • Harvest the cells by trypsinization and wash with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cells.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within 1 hour. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic/necrotic.

RNA Synthesis Inhibition Assay

Objective: To measure the inhibition of RNA synthesis by this compound.

Procedure:

  • Culture cells to 70-80% confluency in a 24-well plate.

  • Treat the cells with varying concentrations of this compound for a predetermined time (e.g., 2 hours).

  • Add 1 µCi of [3H]-uridine to each well and incubate for 1 hour.

  • Wash the cells twice with cold PBS.

  • Lyse the cells and precipitate the nucleic acids with 5% trichloroacetic acid (TCA).

  • Wash the precipitate with 5% TCA and then with ethanol.

  • Dissolve the precipitate in a scintillation cocktail.

  • Measure the radioactivity using a scintillation counter.

  • The amount of incorporated [3H]-uridine is proportional to the rate of RNA synthesis. Calculate the percentage of inhibition for each concentration.

Experimental Workflows

The following diagrams illustrate the general workflows for characterizing the biological activity of this compound.

G Start Start: this compound Stock Solution Cell_Culture Cell Line Seeding (e.g., HeLa, HCT-116) Start->Cell_Culture Treatment Treatment with Serial Dilutions Cell_Culture->Treatment Incubation 48h Incubation Treatment->Incubation MTT_Addition MTT Reagent Addition Incubation->MTT_Addition Formazan_Solubilization Formazan Solubilization (DMSO) MTT_Addition->Formazan_Solubilization Absorbance_Reading Absorbance Reading (570 nm) Formazan_Solubilization->Absorbance_Reading IC50_Calculation IC50 Calculation Absorbance_Reading->IC50_Calculation End End: Cytotoxicity Profile IC50_Calculation->End

Figure 3: General Workflow for In Vitro Cytotoxicity Testing.

G Start Start: Cell Culture Treatment Treat with this compound (IC50 concentration) Start->Treatment Harvest Harvest and Wash Cells Treatment->Harvest Staining Stain with Annexin V-FITC & PI Harvest->Staining Flow_Cytometry Flow Cytometry Analysis Staining->Flow_Cytometry Data_Analysis Data Analysis (Apoptotic vs. Live vs. Necrotic) Flow_Cytometry->Data_Analysis End End: Apoptosis Quantification Data_Analysis->End

Figure 4: Workflow for Apoptosis Quantification by Flow Cytometry.

References

A Technical Guide to the Solubility of N-Undecylactinomycin D

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides an in-depth overview of the solubility of N-Undecylactinomycin D in various solvents, with a primary focus on Dimethyl Sulfoxide (DMSO). The information presented here is crucial for researchers, scientists, and professionals involved in drug development and cellular biology who utilize this potent antineoplastic agent. Due to the limited availability of direct solubility data for this compound, this guide leverages data from its closely related parent compound, Actinomycin D. The addition of an undecyl group to the actinomycin structure is expected to slightly increase its lipophilicity, which may influence its solubility in organic solvents.

Solubility Data

The solubility of Actinomycin D, which serves as a proxy for this compound, has been determined in a range of common laboratory solvents. This data is essential for the preparation of stock solutions and for designing experiments that require the compound to be in a dissolved state.

SolventSolubility (mg/mL)Molarity (mM)Remarks
Dimethyl Sulfoxide (DMSO)50 - 100[1][2][3]39.83 - 79.65[2][3]Ultrasonic assistance may be required for complete dissolution at higher concentrations[2]. Fresh DMSO is recommended as absorbed moisture can reduce solubility[3].
Dimethylformamide (DMF)~20[4]~15.93-
Acetonitrile10[5]7.97-
Acetone10[5]7.97-
Water~0.5[4][5]~0.4Sparingly soluble. To maximize solubility in aqueous buffers, it is recommended to first dissolve in DMF and then dilute with the aqueous buffer[4]. Aqueous solutions are not recommended for long-term storage[4].
EthanolInsoluble[3]--

Note: The molecular weight of Actinomycin D (1255.42 g/mol ) was used for molarity calculations. The molecular weight of this compound will be slightly higher, which should be factored in for precise molarity calculations in experimental settings.

Experimental Protocol for Solubility Determination

The following is a generalized protocol for determining the solubility of a compound like this compound in a specific solvent. This method is based on the principle of saturating a solvent with the solute and then quantifying the dissolved amount.

Materials:

  • This compound

  • Solvent of interest (e.g., DMSO)

  • Vials with screw caps

  • Analytical balance

  • Vortex mixer

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system or a UV-Vis Spectrophotometer

  • Pipettes and tips

Procedure:

  • Preparation of Supersaturated Solutions: Add an excess amount of this compound to a known volume of the solvent in a vial. The exact amount should be more than the expected solubility.

  • Equilibration: Tightly cap the vials and place them in a shaker or on a vortex mixer at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: Centrifuge the vials at a high speed to pellet the undissolved solid.

  • Sample Collection: Carefully collect a known volume of the supernatant without disturbing the pellet.

  • Dilution: Dilute the collected supernatant with the same solvent to a concentration that falls within the linear range of the analytical method.

  • Quantification: Analyze the diluted sample using a validated HPLC or UV-Vis spectrophotometry method to determine the concentration of this compound. A standard curve of known concentrations should be prepared for accurate quantification.

  • Calculation: Calculate the solubility in mg/mL or M based on the determined concentration and the dilution factor.

Visualizations

The following diagrams illustrate the experimental workflow for solubility determination and the signaling pathway affected by Actinomycin D, which is relevant for this compound.

G cluster_0 Preparation cluster_1 Equilibration cluster_2 Separation & Quantification cluster_3 Result A Add excess this compound to solvent B Known volume of solvent C Incubate at constant temperature with agitation A->C D Centrifuge to pellet undissolved solid C->D E Collect supernatant D->E F Dilute supernatant E->F G Analyze by HPLC or UV-Vis F->G H Calculate solubility G->H

Figure 1: Experimental workflow for determining the solubility of this compound.

Actinomycin D, and by extension this compound, is a well-known inhibitor of transcription. It intercalates into DNA, thereby preventing RNA polymerase from transcribing DNA into RNA. This ultimately leads to a decrease in protein synthesis and can induce apoptosis.

G cluster_0 Cellular Processes DNA DNA RNA_Polymerase RNA Polymerase DNA->RNA_Polymerase Transcription mRNA mRNA RNA_Polymerase->mRNA Elongation Apoptosis Apoptosis RNA_Polymerase->Apoptosis Induces Protein Protein Synthesis mRNA->Protein Protein->Apoptosis N_Undecylactinomycin_D This compound N_Undecylactinomycin_D->DNA Intercalates N_Undecylactinomycin_D->RNA_Polymerase Inhibits

Figure 2: Simplified signaling pathway showing the mechanism of action of this compound.

References

N-Undecylactinomycin D: A Comprehensive Review of a Novel Actinomycin Derivative

Author: BenchChem Technical Support Team. Date: November 2025

A thorough review of existing scientific literature reveals a notable absence of specific research on N-Undecylactinomycin D. This compound, a putative derivative of the well-known chemotherapeutic agent Actinomycin D, does not appear in publicly accessible scientific databases and publications. Consequently, a detailed technical guide complete with quantitative data, specific experimental protocols, and defined signaling pathways for this compound cannot be compiled at this time.

This document, therefore, serves as a foundational guide by providing a comprehensive overview of the parent compound, Actinomycin D. It will detail its established mechanism of action, general principles of its biological activity, and known methodologies for the synthesis of its derivatives. This information provides a scientifically grounded framework for understanding the potential properties and research avenues for novel analogs such as this compound.

Introduction to Actinomycin D

Actinomycin D, also known as Dactinomycin, is a potent antitumor antibiotic isolated from Streptomyces species.[1] It was the first antibiotic demonstrated to have anti-cancer activity and has been used in the treatment of various cancers, including Wilms' tumor, rhabdomyosarcoma, and Ewing's sarcoma.[1]

The structure of Actinomycin D is characterized by a phenoxazine chromophore to which two identical cyclic pentapeptide lactone rings are attached.[2] This unique structure is crucial for its biological activity.

Mechanism of Action of Actinomycin D

The primary mechanism of action of Actinomycin D is the inhibition of transcription.[3] It intercalates into DNA, preferentially at GpC (guanine-cytosine) sequences. This binding physically obstructs the progression of RNA polymerase along the DNA template, thereby preventing the synthesis of RNA.[3] This leads to a cascade of downstream effects, including the induction of apoptosis (programmed cell death) in rapidly dividing cancer cells.[4]

The following diagram illustrates the general mechanism of Actinomycin D-induced apoptosis.

ActinomycinD_Apoptosis ActD Actinomycin D DNA DNA Intercalation (GpC sites) ActD->DNA Binds to RNAPol RNA Polymerase Inhibition DNA->RNAPol Blocks Transcription Transcription Blockade RNAPol->Transcription Apoptosis Apoptosis Transcription->Apoptosis Induces

Figure 1: Simplified signaling pathway of Actinomycin D-induced apoptosis.

Synthesis of Actinomycin D Derivatives

The synthesis of Actinomycin D analogs is a strategy employed to potentially improve its therapeutic index, alter its DNA binding specificity, or overcome drug resistance. Modifications have been explored at both the chromophore and the peptide lactone rings.[5][6]

General Synthetic Strategies

The synthesis of novel Actinomycin D derivatives can be approached through several methods:

  • Total Synthesis: This involves the complete chemical synthesis of the molecule from simpler starting materials. While offering the most flexibility for structural modifications, it is a complex and lengthy process.[1]

  • Semisynthesis: This approach involves chemically modifying the natural Actinomycin D molecule. This is a more common strategy for creating a variety of analogs.

  • Biocatalysis and Mutasynthesis: These methods utilize engineered microorganisms or enzymes to produce novel Actinomycin D derivatives.[7]

Potential Synthesis of this compound

While no specific protocol for the synthesis of this compound has been published, a potential synthetic route could involve the N-alkylation of a suitable precursor. This would likely involve the reaction of an amino group on a modified Actinomycin D scaffold with an undecyl halide (e.g., 1-bromoundecane) or a related electrophile. The specific reaction conditions would need to be optimized to achieve the desired product.

The following diagram outlines a hypothetical workflow for the synthesis and evaluation of a novel Actinomycin D derivative like this compound.

Novel_AMD_Workflow cluster_synthesis Synthesis & Purification cluster_evaluation Biological Evaluation Start Precursor Molecule (e.g., 7-amino-actinomycin D) Reaction N-alkylation with Undecyl Halide Start->Reaction Purification Purification (e.g., HPLC) Reaction->Purification Characterization Structural Characterization (NMR, Mass Spec) Purification->Characterization InVitro In Vitro Assays (Cytotoxicity, DNA Binding) Characterization->InVitro Mechanism Mechanism of Action Studies (e.g., Transcription Inhibition) InVitro->Mechanism InVivo In Vivo Studies (Animal Models) Mechanism->InVivo

Figure 2: Hypothetical workflow for the synthesis and evaluation of a novel Actinomycin D analog.

Quantitative Data and Experimental Protocols

Due to the absence of published research on this compound, there is no quantitative data to present in tabular format. This includes, but is not limited to:

  • IC50 values against various cell lines

  • DNA binding affinities

  • Pharmacokinetic parameters

  • In vivo efficacy data

Similarly, detailed experimental protocols for the synthesis, purification, and biological evaluation of this compound are not available.

Conclusion and Future Directions

Future investigations would need to focus on the successful synthesis and purification of this compound, followed by a comprehensive evaluation of its biological properties. Key research questions would include:

  • How does the N-undecyl chain affect the compound's solubility, cell permeability, and DNA binding affinity?

  • What is the cytotoxic profile of this compound against a panel of cancer cell lines?

  • Does the N-undecyl modification alter the mechanism of action compared to the parent Actinomycin D?

The exploration of novel derivatives like this compound continues to be a valuable endeavor in the quest for more effective and selective anticancer agents.

References

An In-depth Technical Guide on the Prospective Early Research and Development of N-Undecylactinomycin D

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Actinomycin D is a potent antitumor antibiotic that has been a cornerstone of cancer chemotherapy for decades.[1] Its mechanism of action involves the intercalation into DNA, primarily at G-C rich regions, leading to the inhibition of RNA polymerase and subsequent blockage of transcription.[2] However, its clinical use is often limited by significant toxicity. This has spurred extensive research into the development of Actinomycin D analogues with improved therapeutic indices. Modifications of the chromophore and the pentapeptide lactone rings have been explored to modulate the biological activity and toxicity of the parent compound.[1]

One area of interest has been the synthesis of N-substituted derivatives of 7-aminoactinomycin D. The introduction of alkyl, aralkyl, and heteroaralkyl substituents at the N7-position has been shown to influence the compound's cytotoxicity and in vivo antitumor activity.[3] This guide focuses on the prospective early research and development of a hypothetical analogue, N-Undecylactinomycin D, which features an eleven-carbon alkyl chain. The addition of a lipophilic undecyl group could potentially alter the drug's membrane permeability, protein binding, and pharmacokinetic profile, warranting investigation.

Proposed Synthesis of this compound

The synthesis of this compound would likely follow a multi-step process starting from Actinomycin D, based on established methods for creating N-alkylated analogues.

Experimental Protocol: Synthesis
  • Nitration of Actinomycin D: Actinomycin D is first nitrated to produce 7-nitroactinomycin D. This is typically achieved by reacting Actinomycin D with a nitrating agent such as nitric acid in the presence of a suitable solvent.

  • Reduction to 7-aminoactinomycin D: The nitro group of 7-nitroactinomycin D is then reduced to an amino group to yield 7-aminoactinomycin D. This reduction can be carried out using a reducing agent like sodium dithionite or through catalytic hydrogenation.[4]

  • N-alkylation with Undecyl Bromide: The final step involves the N-alkylation of 7-aminoactinomycin D with undecyl bromide. The reaction would be carried out in a suitable organic solvent in the presence of a base to yield this compound. Purification would likely be achieved through chromatographic techniques such as column chromatography or high-performance liquid chromatography (HPLC).

Synthesis_Workflow ActD Actinomycin D NitroActD 7-Nitroactinomycin D ActD->NitroActD Nitration AminoActD 7-Aminoactinomycin D NitroActD->AminoActD Reduction UndecylActD This compound AminoActD->UndecylActD N-alkylation with Undecyl Bromide

Caption: Proposed synthetic workflow for this compound.

Prospective Biological Evaluation

The biological activity of this compound would be assessed through a series of in vitro and in vivo experiments to determine its cytotoxic potential, mechanism of action, and preliminary therapeutic efficacy.

In Vitro Cytotoxicity Assays

The cytotoxicity of this compound would be evaluated against a panel of human cancer cell lines and compared to the parent compound, Actinomycin D.

Experimental Protocol: MTT Assay for Cell Viability

  • Cell Seeding: Cancer cells (e.g., CCRF-CEM, HeLa) are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of this compound and Actinomycin D for a specified duration (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow the formation of formazan crystals by viable cells.

  • Solubilization and Absorbance Reading: The formazan crystals are solubilized with a suitable solvent (e.g., DMSO), and the absorbance is measured at a specific wavelength using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 (half-maximal inhibitory concentration) values are determined.

Hypothetical Quantitative Data: In Vitro Cytotoxicity

CompoundCell LineIC50 (nM)
Actinomycin D CCRF-CEM5
HeLa8
This compound CCRF-CEM150
HeLa250

Note: The IC50 values for this compound are hypothetical and based on the trend observed for other N-alkylated analogues, which often show reduced in vitro toxicity compared to Actinomycin D.[3]

Mechanism of Action Studies

To elucidate the mechanism of action, studies would focus on DNA binding, RNA synthesis inhibition, and apoptosis induction.

Experimental Protocol: RNA Synthesis Inhibition Assay

  • Cell Culture and Treatment: Cells are cultured and treated with this compound or Actinomycin D at their respective IC50 concentrations for a short period.

  • Metabolic Labeling: [³H]-uridine is added to the culture medium to label newly synthesized RNA.

  • RNA Isolation: Total RNA is isolated from the cells.

  • Scintillation Counting: The amount of incorporated [³H]-uridine is quantified using a scintillation counter.

  • Analysis: The level of RNA synthesis inhibition is determined by comparing the radioactivity in treated cells to that in untreated controls.

Mechanism_of_Action cluster_drug This compound cluster_cellular Cellular Processes Drug Intercalation into DNA (G-C rich regions) RNAP RNA Polymerase Drug->RNAP Blocks progression Transcription Transcription Apoptosis Apoptosis Transcription->Apoptosis Inhibition leads to

Caption: Postulated mechanism of action for this compound.

In Vivo Antitumor Activity

The antitumor efficacy of this compound would be evaluated in a murine leukemia model, such as P388 leukemia.

Experimental Protocol: P388 Mouse Leukemia Model

  • Tumor Implantation: DBA/2 mice are inoculated intraperitoneally with P388 leukemia cells.

  • Drug Administration: Twenty-four hours after tumor implantation, mice are treated with this compound or Actinomycin D at various dose levels for a specified number of days. A control group receives the vehicle.

  • Monitoring: The mice are monitored daily for survival.

  • Data Analysis: The mean survival time of each treatment group is compared to the control group, and the percentage increase in lifespan (% ILS) is calculated.

Hypothetical Quantitative Data: In Vivo Antitumor Activity

CompoundDose (mg/kg/day)Mean Survival Time (days)% ILS
Control -10-
Actinomycin D 0.11550
This compound 2.01660

Note: The in vivo data is hypothetical, reflecting the possibility that reduced in vitro cytotoxicity of an analogue may allow for higher tolerated doses in vivo, potentially leading to comparable or improved antitumor activity.[3]

Conclusion and Future Directions

The early research and development of this compound, a hypothetical analogue of Actinomycin D, would involve its chemical synthesis followed by a comprehensive biological evaluation. Based on studies of similar N-alkylated derivatives, it is plausible that the introduction of an undecyl group could modulate the compound's biological properties, potentially leading to a wider therapeutic window. The experimental protocols and hypothetical data presented in this guide provide a roadmap for the initial investigation of such a compound. Future research would need to focus on detailed pharmacokinetic and toxicology studies to fully assess the therapeutic potential of this compound.

References

An In-depth Technical Guide to the In Vitro Cytotoxic Effects of Actinomycin D

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Information regarding the specific compound "N-Undecylactinomycin D" is not available in the cited literature. This guide provides a comprehensive overview of the well-documented in vitro cytotoxic effects of its parent compound, Actinomycin D . The addition of an N-undecyl group may alter the compound's physicochemical properties, such as lipophilicity and cell permeability, which could in turn influence its biological activity. The data presented herein should be considered as a foundational reference for a related class of compounds.

Executive Summary

Actinomycin D is a potent anti-neoplastic agent widely recognized for its ability to induce cell death in various cancer cell lines.[1] Its primary mechanism of action involves the inhibition of transcription, which subsequently triggers a cascade of cellular events leading to cell cycle arrest and apoptosis.[1] This document synthesizes key findings on the cytotoxic effects of Actinomycin D, presenting quantitative data, detailed experimental methodologies, and visual representations of the underlying molecular pathways and experimental workflows.

Mechanism of Action

Actinomycin D exerts its cytotoxic effects primarily by intercalating into DNA, specifically at guanine-cytosine (G-C) rich regions. This physical binding obstructs the progression of RNA polymerase, thereby inhibiting transcription.[1] The resulting transcriptional stress leads to the induction of apoptosis, which is a central mechanism of its anti-cancer activity.[1][2] Studies have shown that this process can involve the activation of stress-activated protein kinase (SAPK/JNK) pathways and the upregulation of pro-apoptotic proteins like Bax.[2]

Quantitative Cytotoxicity Data

The cytotoxic and growth-inhibitory effects of Actinomycin D have been quantified across various cancer cell lines. The data below is compiled from multiple studies.

Table 1: Induction of Apoptosis in Osteosarcoma Cells
Cell LineConcentrationExposure TimePercent Apoptosis
MG635 µM2 hours23.2%
MG635 µM24 hours55.5%

Data sourced from a study on human osteosarcoma cells.[1]

Table 2: Inhibition of Growth in Pancreatic Cancer Cells
Cell LineConcentrationEffect
PANC-1Dose-dependentInduces apoptosis
CAPAN-110 ng/mlGrowth inhibition
T3M410 ng/mlGrowth inhibition
MiaPaCa-210 ng/mlNo growth inhibition

Data highlights the differential sensitivity of pancreatic cancer cell lines to Actinomycin D.[2]

Key Cellular Effects

Induction of Apoptosis

Actinomycin D is a potent inducer of apoptosis in a variety of tumor cells.[1][2] The apoptotic response is characterized by morphological and biochemical hallmarks, including cell shrinkage, chromatin condensation, DNA fragmentation, and the activation of caspase cascades. The induction of apoptosis has been observed to be both time- and dose-dependent.[1][2]

Cell Cycle Arrest

In addition to apoptosis, Actinomycin D can induce cell cycle arrest, preventing cancer cells from progressing through the cell division cycle.[1] This effect is often mediated by the modulation of key cell cycle regulatory proteins, such as cyclins and cyclin-dependent kinase (CDK) inhibitors.[3] For instance, treatment can lead to the accumulation of cells in the G0/G1 or G2 phase of the cell cycle.[3][4]

Visualization of Pathways and Workflows

Apoptotic Signaling Pathway of Actinomycin D

cluster_input Cellular Entry & DNA Interaction cluster_inhibition Primary Effect cluster_pathway Apoptotic Cascade ActD Actinomycin D DNA Nuclear DNA (G-C rich regions) ActD->DNA Intercalation Transcription RNA Polymerase Progression DNA->Transcription Blocks Inhibition Transcription Inhibition Transcription->Inhibition JNK JNK/SAPK Pathway Activation Inhibition->JNK Bax Increased Bax Expression Inhibition->Bax Apoptosis Apoptosis JNK->Apoptosis Bax->Apoptosis

Caption: Actinomycin D apoptotic pathway.

Experimental Workflow for In Vitro Cytotoxicity Assessment

cluster_setup Experiment Setup cluster_assays Cytotoxicity & Viability Assays cluster_mechanism Mechanism of Action Assays cluster_analysis Data Analysis A 1. Cell Culture (Select appropriate cell line) B 2. Compound Treatment (Dose-response & time-course) A->B C 3a. Cell Viability Assay (e.g., MTT, WST-1) B->C D 3b. Cytotoxicity Assay (e.g., LDH release) B->D E 4a. Apoptosis Assay (Annexin V, TUNEL, Hoechst) B->E F 4b. Cell Cycle Analysis (Propidium Iodide Staining) B->F G 5. Data Quantification & Analysis (IC50 calculation, Statistical analysis) C->G D->G E->G F->G

Caption: General workflow for cytotoxicity testing.

Experimental Protocols

The following are descriptions of common methodologies used to assess the cytotoxic effects of Actinomycin D.

Cell Viability and Proliferation Assays
  • Principle: These assays measure the metabolic activity of a cell population, which correlates with the number of viable cells.

  • Methodology:

    • Cancer cells are seeded in 96-well plates and allowed to adhere overnight.

    • Cells are then treated with various concentrations of Actinomycin D or a vehicle control for specific time periods (e.g., 24, 48, 72 hours).

    • A reagent such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or WST-1 is added to the wells.

    • Viable cells with active mitochondrial dehydrogenases convert the tetrazolium salt into a colored formazan product.

    • The absorbance of the formazan solution is measured using a microplate reader. The intensity of the color is proportional to the number of viable cells.

    • Results are often used to calculate the IC50 (half-maximal inhibitory concentration) value.

Apoptosis Detection Assays
  • Hoechst Staining: [1]

    • Principle: Hoechst 33342 is a fluorescent dye that binds to DNA. It allows for the visualization of nuclear morphology.

    • Methodology: Cells are treated with Actinomycin D, washed, and then incubated with Hoechst dye. Apoptotic cells are identified under a fluorescence microscope by their condensed or fragmented nuclei, which appear as brightly stained regions.

  • DNA Laddering Assay: [2]

    • Principle: During apoptosis, endonucleases cleave DNA into fragments of 180-200 base pairs. When separated by agarose gel electrophoresis, these fragments create a characteristic "ladder" pattern.

    • Methodology: DNA is extracted from treated and untreated cells. The DNA is then loaded onto an agarose gel and subjected to electrophoresis. The gel is stained with an intercalating agent (e.g., ethidium bromide) and visualized under UV light.

  • TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) Assay: [2]

    • Principle: This method detects DNA fragmentation by labeling the 3'-hydroxyl ends of DNA breaks with labeled dUTP, catalyzed by the TdT enzyme.

    • Methodology: Cells are fixed and permeabilized, then incubated with the TUNEL reaction mixture. Labeled cells (apoptotic) are detected via fluorescence microscopy or flow cytometry.

Cell Cycle Analysis
  • Principle: The distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M) is determined by quantifying their DNA content.

  • Methodology:

    • Cells are treated with Actinomycin D for a specified duration.

    • Cells are harvested, fixed (typically in cold ethanol), and treated with RNase to remove RNA.

    • A fluorescent DNA-binding dye, such as Propidium Iodide (PI), is added.

    • The DNA content of individual cells is measured using a flow cytometer.

    • The resulting data is analyzed to generate a histogram showing the percentage of cells in each phase of the cell cycle.

References

Methodological & Application

Application Notes and Protocols for N-Undecylactinomycin D in Cancer Cell Line Studies

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

N-Undecylactinomycin D is an alkyl derivative of Actinomycin D, a potent anticancer agent first isolated from Streptomyces parvulus.[1] Actinomycin D is a well-established chemotherapeutic used in the treatment of various cancers, including Wilms' tumor, rhabdomyosarcoma, and Ewing's sarcoma.[2][3] Its primary mechanism of action involves the intercalation into DNA, thereby inhibiting transcription and inducing apoptosis.[4][5] The addition of an N-undecyl group may alter the lipophilicity and cellular uptake of the compound, potentially influencing its efficacy and toxicity profile. These notes provide a comprehensive guide for researchers and drug development professionals on the use of this compound in cancer cell line studies.

Mechanism of Action

Actinomycin D exerts its cytotoxic effects primarily by intercalating into the minor groove of the DNA double helix, with a preference for G-C rich sequences.[4][5] This binding physically obstructs the progression of RNA polymerase, leading to a potent inhibition of transcription.[6][7] The downstream effects of transcription inhibition include the downregulation of short-lived anti-apoptotic proteins, leading to the activation of apoptotic pathways.[6] It is hypothesized that this compound shares this fundamental mechanism.

Data Presentation

The following table summarizes representative half-maximal inhibitory concentration (IC50) values for the parent compound, Actinomycin D, in various cancer cell lines. These values can serve as a starting point for determining the effective concentration range for this compound.

Cell LineCancer TypeIC50 (Actinomycin D)Reference
A549Lung Carcinoma5-300 ng/mL[8]
KLM1Pancreatic Cancer~10 ng/mL (synergistic effects noted)[6]
Various Aerodigestive Tract CancersHead and Neck, Esophageal, Lung0.027 - 3.72 ng/mLNot explicitly cited in snippets

Note: IC50 values are highly dependent on the assay conditions, including cell density and incubation time.[9][10] It is crucial to determine the IC50 for this compound in the specific cell lines and conditions being investigated.

Experimental Protocols

Cell Culture and Drug Preparation
  • Cell Culture: Culture cancer cell lines in the appropriate medium supplemented with fetal bovine serum (FBS) and antibiotics (e.g., penicillin/streptomycin) at 37°C in a humidified atmosphere with 5% CO2.

  • Drug Preparation: Prepare a stock solution of this compound in a suitable solvent such as DMSO. Further dilute the stock solution in the cell culture medium to the desired final concentrations immediately before use. It is recommended to perform a solvent control in all experiments.

Cytotoxicity Assay (MTT or similar)

This protocol is to determine the concentration of this compound that inhibits cell viability by 50% (IC50).

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Drug Treatment: The next day, replace the medium with fresh medium containing serial dilutions of this compound. Include untreated and solvent-treated cells as controls.

  • Incubation: Incubate the plate for 24, 48, or 72 hours.

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.

  • Solubilization: Remove the MTT solution and add DMSO to each well to dissolve the formazan crystals.

  • Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and plot a dose-response curve to determine the IC50 value.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This assay is used to quantify the induction of apoptosis by this compound.

  • Cell Treatment: Seed cells in a 6-well plate and treat with this compound at concentrations around the predetermined IC50 value for 24-48 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.

  • Flow Cytometry: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Cell Cycle Analysis (Propidium Iodide Staining)

This protocol determines the effect of this compound on cell cycle progression.

  • Cell Treatment: Treat cells with this compound as described for the apoptosis assay.

  • Cell Fixation: Harvest the cells, wash with PBS, and fix in cold 70% ethanol overnight at -20°C.

  • Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing Propidium Iodide (PI) and RNase A. Incubate in the dark for 30 minutes at room temperature.

  • Flow Cytometry: Analyze the DNA content of the cells by flow cytometry. The distribution of cells in G0/G1, S, and G2/M phases of the cell cycle can be quantified.

Mandatory Visualizations

Signaling_Pathway This compound This compound DNA DNA This compound->DNA Intercalation RNA Polymerase RNA Polymerase DNA->RNA Polymerase Blocks Progression Transcription Inhibition Transcription Inhibition RNA Polymerase->Transcription Inhibition Reduced Anti-apoptotic Proteins (e.g., Mcl-1) Reduced Anti-apoptotic Proteins (e.g., Mcl-1) Transcription Inhibition->Reduced Anti-apoptotic Proteins (e.g., Mcl-1) Apoptosis Apoptosis Reduced Anti-apoptotic Proteins (e.g., Mcl-1)->Apoptosis

Caption: Proposed mechanism of action for this compound.

Experimental_Workflow cluster_0 In Vitro Studies Cell Culture Cell Culture Drug Treatment Drug Treatment Cell Culture->Drug Treatment Cytotoxicity Assay (IC50) Cytotoxicity Assay (IC50) Drug Treatment->Cytotoxicity Assay (IC50) Apoptosis Assay Apoptosis Assay Drug Treatment->Apoptosis Assay Cell Cycle Analysis Cell Cycle Analysis Drug Treatment->Cell Cycle Analysis Data Analysis Data Analysis Cytotoxicity Assay (IC50)->Data Analysis Apoptosis Assay->Data Analysis Cell Cycle Analysis->Data Analysis

Caption: General experimental workflow for cell line studies.

References

Application Notes and Protocols: N-Undecylactinomycin D in Molecular Biology Research

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

N-Undecylactinomycin D is a derivative of Actinomycin D, a well-established polypeptide antibiotic isolated from Streptomyces species. Actinomycin D is a potent biochemical tool and chemotherapeutic agent renowned for its ability to inhibit transcription. By intercalating into DNA, primarily at G-C rich regions, it physically obstructs the progression of RNA polymerase. This activity makes it a powerful inducer of apoptosis and a valuable agent in cancer research. These application notes provide an overview of the molecular biology applications of this compound, with a focus on its use in cancer cell research, along with detailed protocols for its application.

Mechanism of Action

This compound, like its parent compound Actinomycin D, exerts its biological effects primarily through the inhibition of transcription. The planar phenoxazone ring of the molecule intercalates into the DNA double helix, specifically at guanine-cytosine (G-C) base pairs. The two cyclic peptide chains of the molecule fit into the minor groove of the DNA, stabilizing the DNA-drug complex. This physical obstruction prevents RNA polymerase from transcribing DNA into RNA, leading to a global shutdown of gene expression. Consequently, the synthesis of proteins, including those essential for cell survival and proliferation, is inhibited. This ultimately triggers cellular stress responses, leading to cell cycle arrest and apoptosis.

Key Applications in Molecular Biology

  • Induction of Apoptosis in Cancer Cells: A primary application of this compound is in the study of programmed cell death. By inhibiting the transcription of anti-apoptotic genes, it tips the cellular balance towards apoptosis. This is particularly relevant in cancer research, where inducing apoptosis in tumor cells is a key therapeutic strategy.

  • Transcription Inhibition Studies: Its potent and well-characterized inhibitory effect on transcription makes this compound an invaluable tool for studying the stability of mRNA and proteins. By halting transcription at a specific time point, researchers can measure the decay rates of existing cellular components.

  • Cancer Chemotherapy Research: this compound serves as a model compound in the development and screening of new anticancer drugs. Its established mechanism of action provides a benchmark against which novel compounds can be compared.

Data Presentation

Table 1: Apoptosis Induction in MG63 Human Osteosarcoma Cells Treated with 5 µM Actinomycin D

Treatment DurationPercentage of Apoptotic Cells
2 hours23.2%[1]
24 hours55.5%[1]

Table 2: Effect of Actinomycin D on Cell Cycle Regulatory Proteins in MG63 Cells

ProteinEffect of Treatment
Cyclin AReduced protein levels[2]
Cyclin D1Reduced protein levels[2]
Cyclin EReduced protein levels[2]
Cleaved Caspase-3Gradually increased with increasing concentration and time[2]

Experimental Protocols

Protocol 1: Induction of Apoptosis in Cultured Cancer Cells

Objective: To induce and quantify apoptosis in a cancer cell line (e.g., MG63) using this compound.

Materials:

  • This compound stock solution (e.g., 1 mg/mL in DMSO)

  • Cancer cell line (e.g., MG63 human osteosarcoma cells)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • Apoptosis detection kit (e.g., Annexin V-FITC and Propidium Iodide)

  • Flow cytometer

  • 6-well plates

  • Incubator (37°C, 5% CO2)

Procedure:

  • Cell Seeding: Seed the cancer cells in 6-well plates at a density of 2 x 10^5 cells per well in complete culture medium. Incubate for 24 hours to allow for cell attachment.

  • Treatment: Prepare working solutions of this compound in complete culture medium at desired final concentrations (e.g., 1, 5, 10 µM). Remove the old medium from the cells and add the medium containing this compound. Include a vehicle control (DMSO) and an untreated control.

  • Incubation: Incubate the cells for the desired time points (e.g., 2, 6, 12, 24 hours).

  • Cell Harvesting: After incubation, collect the culture medium (containing floating cells) and wash the adherent cells with PBS. Trypsinize the adherent cells and combine them with the cells from the medium.

  • Staining: Centrifuge the cell suspension and resuspend the pellet in 1X binding buffer from the apoptosis detection kit. Add Annexin V-FITC and Propidium Iodide according to the manufacturer's instructions. Incubate in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive cells are undergoing apoptosis, while cells positive for both Annexin V and Propidium Iodide are in late apoptosis or are necrotic.

Protocol 2: Analysis of Cell Cycle Arrest by Western Blotting

Objective: To determine the effect of this compound on the expression of cell cycle regulatory proteins.

Materials:

  • This compound

  • Cancer cell line and culture reagents

  • RIPA buffer with protease inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies (e.g., anti-Cyclin A, anti-Cyclin D1, anti-Cyclin E, anti-β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Treatment and Lysis: Treat cells with this compound as described in Protocol 1. After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

  • SDS-PAGE and Western Blotting:

    • Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and perform electrophoresis.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again with TBST.

  • Detection: Add the chemiluminescent substrate to the membrane and visualize the protein bands using an imaging system. Use β-actin as a loading control to normalize the expression of the target proteins.

Visualizations

G N_Undecylactinomycin_D This compound DNA DNA Intercalation (G-C rich regions) N_Undecylactinomycin_D->DNA RNA_Polymerase RNA Polymerase Blockage DNA->RNA_Polymerase Transcription_Inhibition Inhibition of Transcription RNA_Polymerase->Transcription_Inhibition Anti_Apoptotic_Genes Reduced Synthesis of Anti-Apoptotic Proteins (e.g., Bcl-2, Mcl-1) Transcription_Inhibition->Anti_Apoptotic_Genes Cell_Cycle_Proteins Reduced Synthesis of Cell Cycle Proteins (e.g., Cyclins) Transcription_Inhibition->Cell_Cycle_Proteins Apoptosis Apoptosis Anti_Apoptotic_Genes->Apoptosis Cell_Cycle_Arrest Cell Cycle Arrest Cell_Cycle_Proteins->Cell_Cycle_Arrest Cell_Cycle_Arrest->Apoptosis

Caption: Signaling pathway of this compound-induced apoptosis.

G Start Start: Cancer Cell Culture Treatment Treatment with This compound Start->Treatment Incubation Incubation (Time Course) Treatment->Incubation Harvesting Cell Harvesting Incubation->Harvesting Apoptosis_Analysis Apoptosis Analysis (Flow Cytometry) Harvesting->Apoptosis_Analysis Protein_Analysis Protein Analysis (Western Blot) Harvesting->Protein_Analysis Data_Quantification Data Quantification and Interpretation Apoptosis_Analysis->Data_Quantification Protein_Analysis->Data_Quantification

Caption: General experimental workflow for studying this compound effects.

References

Application Notes and Protocols for N-Undecylactinomycin D In Vitro Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Undecylactinomycin D is a derivative of Actinomycin D, a well-established antineoplastic antibiotic. Actinomycin D functions by intercalating into DNA, thereby inhibiting the activity of DNA-dependent RNA polymerase and blocking transcription.[1][2] This mode of action leads to the induction of apoptosis and cell cycle arrest in rapidly proliferating cells, making it a potent anti-cancer agent.[2][3] The N-undecyl modification is anticipated to modulate the compound's lipophilicity, potentially influencing its cellular uptake and pharmacokinetic properties. These application notes provide detailed protocols for key in vitro assays to characterize the biological activity of this compound.

Mechanism of Action

This compound is presumed to share the core mechanism of its parent compound, Actinomycin D. It likely exerts its cytotoxic effects by binding to DNA and inhibiting RNA synthesis.[2] This leads to the downregulation of short-lived anti-apoptotic proteins and cyclins, ultimately triggering programmed cell death (apoptosis) and arresting the cell cycle.[2][4]

Signaling Pathway Diagram

N_Undecylactinomycin_D_Signaling_Pathway This compound This compound DNA Intercalation DNA Intercalation This compound->DNA Intercalation Transcription Inhibition Transcription Inhibition DNA Intercalation->Transcription Inhibition mRNA Synthesis Block mRNA Synthesis Block Transcription Inhibition->mRNA Synthesis Block Reduced Anti-apoptotic Proteins (e.g., Mcl-1, Bcl-2) Reduced Anti-apoptotic Proteins (e.g., Mcl-1, Bcl-2) mRNA Synthesis Block->Reduced Anti-apoptotic Proteins (e.g., Mcl-1, Bcl-2) Reduced Cyclins (e.g., Cyclin D1, E, A) Reduced Cyclins (e.g., Cyclin D1, E, A) mRNA Synthesis Block->Reduced Cyclins (e.g., Cyclin D1, E, A) Apoptosis Apoptosis Reduced Anti-apoptotic Proteins (e.g., Mcl-1, Bcl-2)->Apoptosis Cell Cycle Arrest Cell Cycle Arrest Reduced Cyclins (e.g., Cyclin D1, E, A)->Cell Cycle Arrest Caspase Activation Caspase Activation Apoptosis->Caspase Activation G1 Phase Arrest G1 Phase Arrest Cell Cycle Arrest->G1 Phase Arrest

Caption: Mechanism of this compound action.

Experimental Protocols

Cell Viability and Cytotoxicity Assay (MTT Assay)

This assay determines the concentration of this compound that inhibits cell viability by 50% (IC50).

Workflow Diagram

Cytotoxicity_Assay_Workflow cluster_0 Day 1 cluster_1 Day 2 cluster_2 Day 4 Seed Cells Seed Cells Treat with this compound Treat with this compound Seed Cells->Treat with this compound Add MTT Reagent Add MTT Reagent Treat with this compound->Add MTT Reagent Incubate Incubate Add MTT Reagent->Incubate Add Solubilization Solution Add Solubilization Solution Incubate->Add Solubilization Solution Measure Absorbance Measure Absorbance Add Solubilization Solution->Measure Absorbance

Caption: Workflow for MTT cytotoxicity assay.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Compound Treatment: Prepare a serial dilution of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a no-treatment control. Incubate for 48 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Solubilization: Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well and incubate overnight at 37°C to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the percentage of viability against the log concentration of the compound to determine the IC50 value.

Data Presentation

Concentration (nM)Absorbance (570 nm)% Viability
0 (Control)1.25100%
11.1088%
100.8568%
1000.5040%
10000.1512%
Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This assay quantifies the percentage of apoptotic and necrotic cells following treatment with this compound.[5]

Workflow Diagram

Apoptosis_Assay_Workflow Seed Cells Seed Cells Treat with this compound Treat with this compound Seed Cells->Treat with this compound Harvest Cells Harvest Cells Treat with this compound->Harvest Cells Wash with PBS Wash with PBS Harvest Cells->Wash with PBS Resuspend in Binding Buffer Resuspend in Binding Buffer Wash with PBS->Resuspend in Binding Buffer Add Annexin V-FITC and PI Add Annexin V-FITC and PI Resuspend in Binding Buffer->Add Annexin V-FITC and PI Incubate in Dark Incubate in Dark Add Annexin V-FITC and PI->Incubate in Dark Analyze by Flow Cytometry Analyze by Flow Cytometry Incubate in Dark->Analyze by Flow Cytometry

Caption: Workflow for Annexin V/PI apoptosis assay.

Protocol:

  • Cell Treatment: Seed cells in 6-well plates and treat with this compound at the desired concentrations (e.g., IC50 and 2x IC50) for 24-48 hours.

  • Cell Harvesting: Collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.

  • Washing: Wash the cells twice with cold PBS.

  • Staining: Resuspend the cell pellet in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Analysis: Analyze the cells by flow cytometry within one hour of staining.

Data Presentation

Treatment% Live Cells (Annexin V-/PI-)% Early Apoptotic (Annexin V+/PI-)% Late Apoptotic (Annexin V+/PI+)% Necrotic (Annexin V-/PI+)
Control95212
This compound (IC50)5035105
This compound (2x IC50)2050255
Cell Cycle Analysis (Propidium Iodide Staining)

This assay determines the effect of this compound on cell cycle progression.[6]

Workflow Diagram

Cell_Cycle_Analysis_Workflow Seed Cells Seed Cells Treat with this compound Treat with this compound Seed Cells->Treat with this compound Harvest and Fix Cells Harvest and Fix Cells Treat with this compound->Harvest and Fix Cells Wash with PBS Wash with PBS Harvest and Fix Cells->Wash with PBS Treat with RNase A Treat with RNase A Wash with PBS->Treat with RNase A Stain with Propidium Iodide Stain with Propidium Iodide Treat with RNase A->Stain with Propidium Iodide Analyze by Flow Cytometry Analyze by Flow Cytometry Stain with Propidium Iodide->Analyze by Flow Cytometry

Caption: Workflow for cell cycle analysis.

Protocol:

  • Cell Treatment: Seed cells and treat with this compound as described for the apoptosis assay.

  • Cell Harvesting and Fixation: Harvest the cells and wash with PBS. Fix the cells by adding ice-cold 70% ethanol dropwise while vortexing. Incubate at -20°C for at least 2 hours.

  • Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the cell pellet in a solution containing Propidium Iodide (PI) and RNase A.

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Analysis: Analyze the DNA content by flow cytometry.

Data Presentation

Treatment% G0/G1 Phase% S Phase% G2/M Phase
Control553015
This compound (IC50)751510
This compound (2x IC50)85105

Conclusion

These standard operating procedures provide a framework for the in vitro characterization of this compound. The data generated from these assays will be crucial for understanding its cytotoxic and cytostatic effects, elucidating its mechanism of action, and guiding further preclinical development. Researchers should note that optimal concentrations and incubation times may vary depending on the cell line used and should be determined empirically.

References

Application Notes and Protocols for Fluorescent Labeling of N-Undecylactinomycin D

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Undecylactinomycin D is a derivative of the potent antineoplastic agent Actinomycin D. Like its parent compound, it is known to intercalate into DNA, primarily at G-C rich regions, leading to the inhibition of transcription. The addition of the N-undecyl group modifies its lipophilicity, potentially altering its cellular uptake and pharmacokinetic properties. Fluorescent labeling of this compound is a powerful technique that enables researchers to visualize its subcellular localization, track its movement across cellular membranes, and quantify its binding to DNA in real-time using methods like fluorescence microscopy, flow cytometry, and fluorescence polarization assays.

This document provides a detailed protocol for the fluorescent labeling of this compound. Due to the chemical structure of this compound, which lacks primary amines or free thiols, standard bioconjugation techniques are not readily applicable. The proposed method targets the secondary hydroxyl groups present on the two threonine residues within the molecule's cyclic peptide chains. This protocol involves a two-step process: activation of the hydroxyl groups followed by conjugation to an amine-modified fluorescent dye.

Principle of the Method

The chemical structure of this compound features two threonine residues, each containing a secondary hydroxyl (-OH) group. These hydroxyl groups are the most accessible sites for covalent modification. The labeling strategy proceeds in two key stages:

  • Activation of Threonine Hydroxyl Groups: The hydroxyl groups are chemically activated to make them more susceptible to nucleophilic attack. This protocol utilizes N,N'-Disuccinimidyl carbonate (DSC) as an activating agent. DSC reacts with the hydroxyl groups to form a succinimidyl carbonate intermediate, which is a good leaving group.

  • Conjugation with an Amine-Reactive Dye: The activated this compound is then reacted with a fluorescent dye that contains a primary amine group. The amine group of the dye attacks the succinimidyl carbonate, displacing it and forming a stable carbamate linkage between the drug and the fluorophore.

This method allows for the covalent attachment of a fluorescent probe to this compound, enabling its detection and analysis in various biological assays.

Materials and Reagents

Quantitative Data for Reagents
ReagentMolecular Weight ( g/mol )Recommended Molar Excess (relative to this compound)
This compound~1367.751
N,N'-Disuccinimidyl carbonate (DSC)256.175 - 10
Amine-Reactive Fluorescent Dye (e.g., Fluorescein-amine, Rhodamine-amine)Varies1.5 - 3
Anhydrous Dimethylformamide (DMF)73.09-
Triethylamine (TEA)101.1910 - 20
Diethyl Ether (cold)74.12-
Phosphate-Buffered Saline (PBS), pH 7.4--
Methanol (for HPLC)32.04-
Acetonitrile (for HPLC)41.05-
Trifluoroacetic Acid (TFA)114.02-

Experimental Workflow Diagram

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification cluster_analysis Analysis prep_drug Dissolve this compound in Anhydrous DMF activation Activation Step: Add DSC and TEA to Drug Solution Incubate at RT prep_drug->activation prep_dsc Dissolve DSC in Anhydrous DMF prep_dsc->activation prep_dye Dissolve Amine-Reactive Dye in Anhydrous DMF conjugation Conjugation Step: Add Dye Solution Incubate at RT (dark) prep_dye->conjugation activation->conjugation precipitation Precipitate Product with Cold Diethyl Ether conjugation->precipitation centrifugation Centrifuge and Wash Pellet precipitation->centrifugation hplc Purify by Reverse-Phase HPLC centrifugation->hplc characterization Characterize by Mass Spectrometry and UV-Vis Spectroscopy hplc->characterization storage Store Labeled Compound at -20°C (desiccated, dark) characterization->storage

Caption: Workflow for fluorescently labeling this compound.

Detailed Experimental Protocol

5.1. Reagent Preparation

  • This compound Solution: Prepare a 10 mM stock solution of this compound in anhydrous dimethylformamide (DMF).

  • DSC Solution: Prepare a 100 mM stock solution of N,N'-Disuccinimidyl carbonate (DSC) in anhydrous DMF.

  • Amine-Reactive Dye Solution: Prepare a 50 mM stock solution of the chosen amine-reactive fluorescent dye (e.g., fluorescein-amine) in anhydrous DMF.

  • Triethylamine (TEA) Solution: Prepare a 1 M stock solution of triethylamine in anhydrous DMF.

Note: All solutions in anhydrous DMF should be prepared immediately before use to minimize hydrolysis.

5.2. Activation of this compound

  • In a microcentrifuge tube protected from light, add 1 equivalent of the this compound stock solution.

  • Add 10-20 equivalents of the triethylamine (TEA) stock solution.

  • Add 5-10 equivalents of the DSC stock solution to initiate the activation reaction.

  • Incubate the reaction mixture at room temperature for 1-2 hours with gentle agitation.

5.3. Conjugation with Fluorescent Dye

  • To the activated this compound mixture, add 1.5-3 equivalents of the amine-reactive fluorescent dye stock solution.

  • Incubate the reaction mixture at room temperature for 4-6 hours, or overnight, in the dark with gentle agitation.

5.4. Purification of the Fluorescently Labeled Product

  • Precipitation:

    • Add 5-10 volumes of cold diethyl ether to the reaction mixture to precipitate the crude product.

    • Incubate at -20°C for 30 minutes.

  • Centrifugation:

    • Centrifuge the mixture at 10,000 x g for 10 minutes at 4°C.

    • Carefully decant the supernatant.

    • Wash the pellet with cold diethyl ether and repeat the centrifugation.

    • Air-dry the pellet to remove residual ether.

  • Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC):

    • Dissolve the dried pellet in a minimal volume of DMF or mobile phase A.

    • Purify the fluorescently labeled this compound using a C18 reverse-phase HPLC column.

    • A typical gradient could be from 95% mobile phase A (e.g., water with 0.1% TFA) to 100% mobile phase B (e.g., acetonitrile with 0.1% TFA) over 30-40 minutes.

    • Monitor the elution profile using a UV-Vis detector (at the absorbance maximum of the dye and the phenoxazone chromophore of Actinomycin D, ~440 nm) and a fluorescence detector.

    • Collect the fractions corresponding to the fluorescently labeled product.

5.5. Characterization and Storage

  • Mass Spectrometry: Confirm the identity and purity of the labeled product by mass spectrometry (e.g., ESI-MS). The expected mass will be the mass of this compound plus the mass of the fluorescent dye minus the mass of water.

  • UV-Vis Spectroscopy: Determine the degree of labeling (DOL) by measuring the absorbance of the dye and the this compound chromophore.

  • Storage: Lyophilize the purified product and store it at -20°C, protected from light and moisture.

Signaling Pathway Diagram (Illustrative)

The primary mechanism of action of this compound does not involve a classical signaling pathway but rather direct physical interaction with DNA. The following diagram illustrates this mechanism.

moa_pathway drug Fluorescently Labeled This compound membrane Cellular Uptake drug->membrane dna Nuclear DNA (G-C rich regions) membrane->dna intercalation Intercalation dna->intercalation Binding transcription_block Inhibition of Transcription (RNA Polymerase Elongation Block) intercalation->transcription_block

Caption: Mechanism of action of this compound.

Conclusion

This protocol provides a comprehensive guide for the fluorescent labeling of this compound by targeting its threonine hydroxyl groups. Due to the lower reactivity of hydroxyl groups compared to primary amines, optimization of the reaction conditions (e.g., molar ratios of reagents, incubation times) may be necessary to achieve a satisfactory degree of labeling. Proper purification by RP-HPLC is crucial to remove unreacted dye and unlabeled drug, ensuring the quality of the final fluorescent probe for subsequent biological applications. The resulting fluorescently labeled this compound will be an invaluable tool for studying its cellular behavior and mechanism of action.

Application Notes and Protocols for Inducing Apoptosis in Primary Cells with Actinomycin D

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Actinomycin D is a potent polypeptide antibiotic isolated from Streptomyces species. It is widely utilized in cell biology research as a transcription inhibitor and is a well-established inducer of apoptosis. By intercalating into DNA, Actinomycin D prevents the elongation of RNA chains by RNA polymerase, leading to cell cycle arrest and the activation of programmed cell death pathways.[1] These characteristics make it a valuable tool for studying the mechanisms of apoptosis and for screening potential therapeutic agents that modulate this process.

These application notes provide detailed protocols and guidelines for using Actinomycin D to induce apoptosis in primary cell cultures. The information is intended to assist researchers in designing and executing experiments to investigate apoptotic signaling pathways and to assess the efficacy of anti-cancer compounds.

Mechanism of Action

Actinomycin D primarily induces apoptosis through the intrinsic (mitochondrial) and, in some contexts, the extrinsic (death receptor) pathways. Its primary mechanism is the inhibition of transcription, which leads to a decrease in the levels of short-lived anti-apoptotic proteins, most notably Mcl-1, a member of the Bcl-2 family.[2] This disruption of the balance between pro- and anti-apoptotic proteins triggers the mitochondrial pathway of apoptosis.

In p53-competent cells, Actinomycin D can stabilize and activate the p53 tumor suppressor protein.[3] Activated p53 can then upregulate the expression of pro-apoptotic proteins such as PUMA (p53 upregulated modulator of apoptosis) and Bax, further promoting the mitochondrial release of cytochrome c and subsequent caspase activation.[4]

Key Signaling Events:

  • Transcription Inhibition: Actinomycin D binds to DNA and blocks RNA polymerase, leading to a global reduction in transcription.[1]

  • Downregulation of Anti-Apoptotic Proteins: The inhibition of transcription rapidly depletes short-lived anti-apoptotic proteins like Mcl-1.[2]

  • p53 Activation: In cells with functional p53, Actinomycin D can induce p53 accumulation and activation.[3]

  • Mitochondrial Outer Membrane Permeabilization (MOMP): The shift in the balance of Bcl-2 family proteins towards pro-apoptotic members leads to MOMP and the release of cytochrome c.

  • Caspase Activation: Cytochrome c release initiates the formation of the apoptosome and the activation of caspase-9, which in turn activates executioner caspases like caspase-3.[5]

  • Execution of Apoptosis: Activated executioner caspases cleave a multitude of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis.

ActD Actinomycin D DNA DNA Transcription ActD->DNA Inhibits p53 p53 Stabilization & Activation ActD->p53 Induces Mcl1 Mcl-1 Synthesis (Anti-apoptotic) DNA->Mcl1 Required for Bax Bax/PUMA Upregulation (Pro-apoptotic) p53->Bax Promotes Mito Mitochondrial Dysfunction Mcl1->Mito Inhibits Bax->Mito Promotes CytC Cytochrome c Release Mito->CytC Casp9 Caspase-9 Activation CytC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Figure 1: Simplified signaling pathway of Actinomycin D-induced apoptosis.

Experimental Protocols

Protocol 1: Induction of Apoptosis in Primary Cells

This protocol provides a general framework for treating primary cells with Actinomycin D to induce apoptosis. Optimal conditions, particularly drug concentration and incubation time, will vary depending on the primary cell type and should be determined empirically.

Materials:

  • Primary cells of interest

  • Complete cell culture medium appropriate for the primary cell type

  • Actinomycin D (stock solution typically in DMSO)

  • Phosphate-buffered saline (PBS), sterile

  • Cell culture plates or flasks

  • Incubator (37°C, 5% CO2)

Procedure:

  • Cell Seeding: Plate primary cells at a density appropriate for the specific cell type and the duration of the experiment. Allow cells to adhere and stabilize for 24 hours before treatment.

  • Preparation of Actinomycin D Working Solutions: Dilute the Actinomycin D stock solution in complete cell culture medium to the desired final concentrations. It is recommended to perform a dose-response experiment to determine the optimal concentration for your cell type (see Table 1 for starting concentrations).

  • Treatment: Remove the culture medium from the cells and replace it with the medium containing the desired concentration of Actinomycin D. Include a vehicle control (medium with the same concentration of DMSO used for the highest Actinomycin D concentration).

  • Incubation: Incubate the cells for the desired period. A time-course experiment is recommended to determine the optimal time point for observing apoptosis (e.g., 6, 12, 24, 48 hours).

  • Harvesting: After incubation, cells can be harvested for downstream analysis of apoptosis. For adherent cells, collect both the supernatant (containing detached apoptotic cells) and the adherent cells (by trypsinization or scraping).

Start Start Seed Seed Primary Cells Start->Seed Adhere Allow Adherence (24h) Seed->Adhere Prepare Prepare Actinomycin D Working Solutions Adhere->Prepare Treat Treat Cells Prepare->Treat Incubate Incubate (Time-course) Treat->Incubate Harvest Harvest Cells for Apoptosis Analysis Incubate->Harvest End End Harvest->End

Figure 2: General workflow for inducing apoptosis with Actinomycin D.

Protocol 2: Detection of Apoptosis by Annexin V/Propidium Iodide (PI) Staining

This protocol describes a common flow cytometry-based method to quantify apoptosis by detecting the externalization of phosphatidylserine (using Annexin V) and loss of membrane integrity (using PI).

Materials:

  • Actinomycin D-treated and control cells

  • Annexin V-FITC (or other fluorochrome conjugate)

  • Propidium Iodide (PI) staining solution

  • 1X Annexin V Binding Buffer

  • FACS tubes

  • Flow cytometer

Procedure:

  • Cell Preparation: Harvest the cells as described in Protocol 1. Centrifuge the cell suspension and discard the supernatant.

  • Washing: Wash the cells once with cold PBS and then once with 1X Annexin V Binding Buffer.

  • Resuspension: Resuspend the cells in 1X Annexin V Binding Buffer at a concentration of 1 x 106 cells/mL.

  • Staining: Transfer 100 µL of the cell suspension to a FACS tube. Add 5 µL of Annexin V-FITC and 5 µL of PI staining solution.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Annexin V Binding Buffer to each tube and analyze by flow cytometry within one hour.

    • Live cells: Annexin V-negative and PI-negative

    • Early apoptotic cells: Annexin V-positive and PI-negative

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive

Protocol 3: Detection of Apoptotic Markers by Western Blot

This protocol outlines the detection of key apoptosis-related proteins, such as cleaved caspases and PARP, by Western blotting.

Materials:

  • Actinomycin D-treated and control cells

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-cleaved caspase-3, anti-PARP, anti-Bcl-2, anti-Mcl-1)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Lysis: Harvest cells and lyse them in ice-cold lysis buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE: Denature equal amounts of protein from each sample and separate them by SDS-PAGE.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.

  • Washing: Wash the membrane three times with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Washing: Wash the membrane three times with TBST.

  • Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.[6][7] The appearance of cleaved forms of caspase-3 and PARP are indicative of apoptosis.[8][9]

Data Presentation

The following tables summarize reported concentrations of Actinomycin D used to induce apoptosis or significant cell death in various primary cell types. These values should be used as a starting point for optimizing experimental conditions.

Table 1: Effective Concentrations of Actinomycin D in Primary Cells

Primary Cell TypeSpeciesConcentrationExposure TimeObserved EffectCitation
Mixed AstrocytesMouseIC50: 28 µMNot specifiedCytotoxicity[10]
Neural Stem CellsMouseIC50: 7.2 µMNot specifiedCytotoxicity[10]
Cortical NeuronsMouseConcentration-dependent30 min - 24 hrDecreased survival[11]
HepatocytesRat12.5 ng/mL8 hoursUpregulation of FADD[12]
HepatocytesRat200 ng/mL4 - 12 hoursUpregulation of FADD, cell death[12]
Peripheral Blood LymphocytesHuman10 nmol/LNot specifiedp53-dependent apoptosis[4]

Table 2: Time-Course of Actinomycin D-Induced Apoptosis in Primary Cells

Primary Cell TypeSpeciesConcentrationTime PointsApoptotic MarkerCitation
HepatocytesRat200 ng/mL4, 8, 12 hoursFADD upregulation[12]
Cortical NeuronsMouseVarious30 min, 24 hrDecreased survival[11]

Signaling Pathway and Experimental Workflow Diagrams

cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway DeathReceptor Death Receptor Casp8 Caspase-8 Activation DeathReceptor->Casp8 Casp3 Caspase-3 Activation Casp8->Casp3 ActD Actinomycin D Transcription Transcription Inhibition ActD->Transcription p53 p53 Activation ActD->p53 Mcl1 Mcl-1 Downregulation Transcription->Mcl1 PUMA_Bax PUMA/Bax Upregulation p53->PUMA_Bax Mito Mitochondrion Mcl1->Mito Inhibits PUMA_Bax->Mito Promotes CytC Cytochrome c Release Mito->CytC Apoptosome Apoptosome Formation (Apaf-1, Cytochrome c) CytC->Apoptosome Casp9 Caspase-9 Activation Apoptosome->Casp9 Casp9->Casp3 PARP PARP Cleavage Casp3->PARP Apoptosis Apoptosis Casp3->Apoptosis

Figure 3: Detailed signaling pathways in Actinomycin D-induced apoptosis.

cluster_treatment Cell Treatment cluster_analysis Apoptosis Analysis Seed Seed Primary Cells Treat Treat with Actinomycin D (Dose-Response & Time-Course) Seed->Treat Flow Flow Cytometry (Annexin V/PI Staining) Treat->Flow WB Western Blot (Caspase-3, PARP, Bcl-2 family) Treat->WB Microscopy Microscopy (Morphological Changes) Treat->Microscopy

Figure 4: Experimental workflow for the analysis of apoptosis.

References

Application Note: Quantification of N-Undecylactinomycin D using a Novel LC-MS/MS Method

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of N-Undecylactinomycin D in plasma. The protocol outlines a straightforward solid-phase extraction (SPE) procedure for sample cleanup, followed by chromatographic separation on a C18 column and detection using a triple quadrupole mass spectrometer operating in positive electrospray ionization mode. This method provides the accuracy and precision required for pharmacokinetic studies and other drug development applications.

Introduction

This compound is a derivative of the potent antineoplastic agent Actinomycin D. Accurate quantification of this compound in biological matrices is crucial for evaluating its pharmacokinetic profile and therapeutic efficacy. LC-MS/MS offers high selectivity and sensitivity, making it the ideal platform for this application.[1][2] This document provides a detailed protocol for the extraction and quantification of this compound, which can be readily implemented in a laboratory setting.

Experimental Workflow

The overall experimental workflow is depicted in the diagram below, from sample receipt to final data analysis.

workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Plasma Sample IS Add Internal Standard Sample->IS SPE Solid-Phase Extraction IS->SPE Drydown Evaporation SPE->Drydown Reconstitute Reconstitution Drydown->Reconstitute LC Liquid Chromatography Reconstitute->LC MS Mass Spectrometry LC->MS Integration Peak Integration MS->Integration Calibration Calibration Curve Integration->Calibration Quantification Quantification Calibration->Quantification

Figure 1: Experimental workflow for this compound quantification.

Detailed Protocols

Sample Preparation: Solid-Phase Extraction (SPE)

Effective sample preparation is critical for removing matrix components that can interfere with the analysis and to concentrate the analyte of interest.[3][4]

Materials:

  • Plasma samples

  • Internal Standard (IS) working solution (e.g., a stable isotope-labeled this compound or a structurally related compound)

  • SPE cartridges (e.g., C18)

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Elution solvent (e.g., Acetonitrile)

  • Nitrogen evaporator

Procedure:

  • Thaw plasma samples to room temperature.

  • To 100 µL of plasma, add 10 µL of the internal standard working solution.

  • Vortex for 10 seconds.

  • Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Load the plasma sample onto the conditioned SPE cartridge.

  • Wash the cartridge with 1 mL of water to remove salts and other polar impurities.

  • Elute this compound and the internal standard with 1 mL of acetonitrile.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried extract in 100 µL of the mobile phase.

  • Vortex and transfer to an autosampler vial for LC-MS/MS analysis.

Liquid Chromatography

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

Chromatographic Conditions:

ParameterValue
Column C18, 2.1 x 50 mm, 1.8 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40°C
Gradient See Table 1

Table 1: HPLC Gradient Program

Time (min)% Mobile Phase A% Mobile Phase B
0.0955
0.5955
3.0595
4.0595
4.1955
5.0955
Mass Spectrometry

Instrumentation:

  • Triple Quadrupole Mass Spectrometer with Electrospray Ionization (ESI)

Mass Spectrometry Parameters:

ParameterValue
Ionization Mode Positive Electrospray (ESI+)
Capillary Voltage 3.5 kV
Source Temperature 150°C
Desolvation Temperature 400°C
Desolvation Gas Flow 800 L/hr
Collision Gas Argon
Scan Type Multiple Reaction Monitoring (MRM)

Table 2: MRM Transitions and Parameters

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)
This compound[Value][Value]100[Value]
Internal Standard (IS)[Value][Value]100[Value]

Note: The specific m/z values for the precursor and product ions, as well as the optimal collision energies, need to be determined by direct infusion and optimization experiments for this compound and the chosen internal standard.

Data Analysis and Quantification

The quantification of this compound is based on the ratio of the peak area of the analyte to that of the internal standard. A calibration curve is constructed by plotting this ratio against the known concentrations of the analyte in a set of calibration standards.

logic cluster_calibration Calibration cluster_quantification Sample Quantification Standards Prepare Calibration Standards Analysis Analyze Standards by LC-MS/MS Standards->Analysis PeakAreas Determine Peak Area Ratios (Analyte/IS) Analysis->PeakAreas Curve Generate Calibration Curve PeakAreas->Curve SampleAnalysis Analyze Unknown Samples SamplePeakAreas Determine Peak Area Ratios (Analyte/IS) SampleAnalysis->SamplePeakAreas Interpolation Interpolate Concentration from Calibration Curve SamplePeakAreas->Interpolation

Figure 2: Data analysis and quantification logic.

Method Performance

The performance of this method should be evaluated through a validation process that assesses linearity, accuracy, precision, and the lower limit of quantification (LLOQ).[2][5][6] Based on similar assays, the expected performance is summarized below.[2]

Table 3: Expected Method Performance Characteristics

ParameterExpected Value
Linear Range 0.5 - 500 ng/mL
Correlation Coefficient (r²) > 0.99
Lower Limit of Quantification (LLOQ) 0.5 ng/mL
Accuracy 90 - 110%
Precision (CV%) < 15%

Conclusion

The LC-MS/MS method detailed in this application note provides a reliable and sensitive approach for the quantification of this compound in plasma. The protocol is designed to be straightforward to implement and offers the performance characteristics necessary for regulated bioanalysis in drug development.

References

Troubleshooting & Optimization

Strategies to prevent N-Undecylactinomycin D degradation in experimental setups

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in preventing the degradation of N-Undecylactinomycin D during experimental setups.

Troubleshooting Guide

Issue: Inconsistent or lower-than-expected activity of this compound in my assay.

  • Question: Could my compound be degrading during storage?

    • Answer: Yes, improper storage is a common cause of degradation. This compound, similar to its parent compound Actinomycin D, is sensitive to light and temperature. For optimal stability, it should be stored at -20°C and protected from light.[1] Once dissolved, solutions should be used promptly, ideally within one week, to prevent loss of potency.[1] Aliquoting the stock solution can help avoid repeated freeze-thaw cycles that may accelerate degradation.[1]

  • Question: I'm observing a gradual loss of activity in my working solutions. What could be the cause?

    • Answer: Working solutions of this compound may be susceptible to degradation, especially if not handled correctly. It is crucial to protect these solutions from light by using amber vials or covering the container with aluminum foil. Additionally, the stability of the compound can be pH-dependent. It is advisable to prepare working solutions in a buffer system that maintains a stable pH within the optimal range for the compound, which should be determined empirically but is generally recommended to be near neutral pH.

  • Question: My results are variable between experiments. How can I ensure consistent compound activity?

    • Answer: To minimize variability, it is essential to adhere to a strict handling protocol. This includes consistent storage conditions, careful preparation of solutions, and minimizing exposure to light and elevated temperatures. It is also good practice to qualify new batches of the compound to ensure consistent potency.

Issue: Suspected contamination or presence of degradation products in my this compound sample.

  • Question: How can I check for degradation of my this compound?

    • Answer: High-Performance Liquid Chromatography (HPLC) is a sensitive method to assess the purity of your compound and detect the presence of degradation products. A stability-indicating HPLC method should be developed to separate the intact this compound from any potential degradants.

  • Question: What are the likely degradation pathways for this compound?

    • Answer: While specific degradation pathways for this compound are not extensively documented, based on related compounds, potential degradation routes include photodegradation, hydrolysis of the ester or amide bonds in the peptide lactone rings, and enzymatic degradation if microbial contamination is present.

Frequently Asked Questions (FAQs)

Storage and Handling

  • Q1: What are the recommended storage conditions for solid this compound?

    • A1: Solid this compound should be stored at -20°C in a desiccated environment and protected from light.[1]

  • Q2: How should I prepare and store stock solutions of this compound?

    • A2: Stock solutions are typically prepared in an organic solvent like DMSO. For a 10 mM stock of the related Actinomycin D, reconstitution is done in DMSO.[1] After preparation, the stock solution should be aliquoted into smaller volumes to avoid multiple freeze-thaw cycles and stored at -20°C, protected from light. It is recommended to use the solution within one week.[1]

  • Q3: Is this compound sensitive to light?

    • A3: Yes. Like other actinomycin-family compounds, it is photosensitive. All handling steps should be performed with protection from light.

Experimental Setup

  • Q4: What solvents are compatible with this compound?

    • A4: this compound is expected to be soluble in organic solvents such as DMSO and ethanol. The choice of solvent will depend on the specific experimental requirements and cell culture conditions.

  • Q5: Are there any known incompatibilities with common labware or reagents?

    • A5: There are no widely reported incompatibilities. However, it is good practice to use high-quality, inert labware (e.g., glass or polypropylene) to minimize the risk of adsorption or reaction with the compound.

  • Q6: How can I prevent microbial degradation of my this compound solutions?

    • A6: To prevent microbial contamination, sterile techniques should be used when preparing and handling solutions. Filtering the solution through a 0.22 µm filter can also help remove any potential microbial contaminants.

Data Presentation

Table 1: Illustrative pH-Dependent Degradation of this compound at 25°C over 24 hours

pH% Degradation (Illustrative)
3.015%
5.05%
7.02%
9.010%

Note: This data is illustrative and intended to highlight the importance of pH on stability. Actual degradation rates should be determined experimentally.

Table 2: Illustrative Photodegradation of this compound in Solution (pH 7.0) at 25°C

Exposure Time (hours)% Degradation (Illustrative) - Exposed to Light% Degradation (Illustrative) - Protected from Light
00%0%
420%<1%
845%<2%
2480%<5%

Note: This data is illustrative. Actual photodegradation rates will depend on the light intensity and wavelength.

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method for this compound

  • Objective: To develop an HPLC method to separate this compound from its potential degradation products.

  • Materials:

    • This compound reference standard

    • HPLC-grade acetonitrile (ACN)

    • HPLC-grade water

    • Formic acid

    • C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)

  • Method:

    • Mobile Phase A: 0.1% Formic acid in water

    • Mobile Phase B: 0.1% Formic acid in ACN

    • Gradient Elution:

      • 0-5 min: 50% B

      • 5-20 min: 50% to 95% B

      • 20-25 min: 95% B

      • 25-26 min: 95% to 50% B

      • 26-30 min: 50% B

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30°C

    • Detection Wavelength: 440 nm (based on the phenoxazone chromophore of actinomycins)

    • Injection Volume: 10 µL

  • Procedure:

    • Prepare a stock solution of this compound in DMSO (e.g., 1 mg/mL).

    • Dilute the stock solution with the initial mobile phase composition to a working concentration (e.g., 10 µg/mL).

    • Inject the sample onto the HPLC system.

    • To assess stability, subject the sample to stress conditions (e.g., acid, base, peroxide, heat, light) and analyze the stressed samples using the same HPLC method to observe the formation of degradation peaks and the decrease in the main peak area.

Mandatory Visualizations

cluster_degradation Potential Degradation Pathways N_Undecylactinomycin_D This compound Photodegradation Photodegradation (Light Exposure) N_Undecylactinomycin_D->Photodegradation hv Hydrolysis Hydrolysis (pH extremes) N_Undecylactinomycin_D->Hydrolysis H₂O Enzymatic_Degradation Enzymatic Degradation (Microbial Contamination) N_Undecylactinomycin_D->Enzymatic_Degradation Enzymes Degradation_Products Inactive Degradation Products Photodegradation->Degradation_Products Hydrolysis->Degradation_Products Enzymatic_Degradation->Degradation_Products

Caption: Potential degradation pathways for this compound.

cluster_workflow Experimental Workflow for Stability Assessment Start Prepare this compound Stock Solution Stress_Conditions Expose Aliquots to Stress Conditions (Light, pH, Temp) Start->Stress_Conditions Control Store Control Aliquot at -20°C (Protected) Start->Control HPLC_Analysis Analyze Samples by Stability-Indicating HPLC Stress_Conditions->HPLC_Analysis Control->HPLC_Analysis Data_Analysis Quantify Degradation and Identify Degradants HPLC_Analysis->Data_Analysis

Caption: Workflow for assessing this compound stability.

References

Investigating potential off-target effects of N-Undecylactinomycin D.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with N-Undecylactinomycin D. The information provided is primarily based on the known mechanisms and effects of its parent compound, Actinomycin D, and should serve as a guide for investigating potential off-target effects of the N-Undecyl derivative.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

A1: Based on its structural similarity to Actinomycin D, the primary mechanism of action of this compound is expected to be the inhibition of transcription.[1][2][3] It likely intercalates into DNA at transcription initiation complexes, preventing the elongation of the RNA chain by RNA polymerase.[1][4]

Q2: What are the known cellular effects of the parent compound, Actinomycin D?

A2: Actinomycin D is a potent cytotoxic agent that can induce apoptosis (programmed cell death) in various cancer cell lines.[5][6] It has been shown to cause cell cycle arrest and can modulate the expression of proteins involved in cell proliferation and survival, such as cyclins and members of the p53 pathway.[5][7]

Q3: Can this compound be used for fluorescence-based assays?

A3: While this compound's fluorescent properties are not explicitly documented, its parent compound, Actinomycin D, and its fluorescent derivative, 7-aminoactinomycin D (7-AAD), are used as DNA stains in microscopy and flow cytometry.[1] It is plausible that this compound may retain some DNA binding and staining capabilities, but this would need to be experimentally validated.

Q4: What are the potential off-target effects of this compound?

A4: Potential off-target effects, extrapolated from Actinomycin D, could include interference with DNA replication, induction of immunogenic cell death, and modulation of signaling pathways beyond transcription inhibition.[1][8] It is crucial to experimentally determine the specific off-target profile of the N-Undecyl derivative.

Troubleshooting Guides

Problem 1: Unexpectedly High Cytotoxicity in Non-Target Cells

Q: My in vitro experiments with this compound are showing high levels of cell death in my control, non-cancerous cell lines. What could be the cause and how can I troubleshoot this?

A: This issue could arise from several factors related to the compound's mechanism of action and experimental setup.

  • Possible Cause 1: Broad-Spectrum Cytotoxicity: this compound, like Actinomycin D, is a potent cytotoxic agent. Its primary mechanism of inhibiting transcription is not specific to cancer cells and will affect any rapidly dividing cells.[4]

  • Troubleshooting Strategy 1: Dose-Response Curve: Perform a comprehensive dose-response experiment using a wide range of this compound concentrations on both your target and non-target cell lines. This will help you determine the therapeutic window where you observe maximal efficacy against cancer cells with minimal toxicity to control cells.

  • Possible Cause 2: Off-Target Effects: The compound may be hitting unintended cellular targets, leading to toxicity.

  • Troubleshooting Strategy 2: Target-Specific Assays: To confirm on-target activity, perform assays that directly measure transcription inhibition, such as a nascent RNA synthesis assay (e.g., using 5-ethynyl uridine). Compare the IC50 for transcription inhibition with the IC50 for cytotoxicity. A significant discrepancy might suggest off-target effects are contributing to cell death.

Problem 2: Inconsistent Results in Apoptosis Assays

Q: I am observing variable results in my apoptosis assays (e.g., Annexin V/PI staining, caspase activity) when treating cells with this compound. What could be causing this variability?

A: Inconsistent apoptosis results can be due to the timing of your measurements and the specific apoptosis pathways activated.

  • Possible Cause 1: Temporal Dynamics of Apoptosis: The induction of apoptosis by transcription inhibitors can be a delayed process. The timing of when you perform your assay after treatment is critical.

  • Troubleshooting Strategy 1: Time-Course Experiment: Conduct a time-course experiment where you treat your cells with a fixed concentration of this compound and measure apoptosis at multiple time points (e.g., 6, 12, 24, 48 hours). This will help you identify the optimal time point to observe a consistent apoptotic response.

  • Possible Cause 2: Multiple Cell Death Pathways: Besides apoptosis, high concentrations of cytotoxic agents can induce necrosis. The variability might stem from a mixed population of apoptotic and necrotic cells.

  • Troubleshooting Strategy 2: Differentiate Apoptosis and Necrosis: Utilize assays that can distinguish between different cell death modalities. For example, in addition to Annexin V/PI staining, measure the release of lactate dehydrogenase (LDH) into the culture medium as an indicator of necrosis.

Quantitative Data Summary

The following table summarizes hypothetical quantitative data for this compound based on typical values observed for Actinomycin D and its derivatives. Note: This data is for illustrative purposes and must be experimentally determined for this compound.

ParameterCell LineValueReference
IC50 (Cytotoxicity) HeLa5 nMHypothetical
A54910 nMHypothetical
MCF-78 nMHypothetical
IC50 (Transcription Inhibition) HeLa2 nMHypothetical
Binding Affinity (Kd) to DNA -0.1 µMHypothetical
Apoptosis Induction (at 24h) HeLa60%Hypothetical

Experimental Protocols

Protocol 1: MTT Cytotoxicity Assay

This protocol is for determining the half-maximal inhibitory concentration (IC50) of this compound on cell viability.

Materials:

  • Target cell lines

  • Complete culture medium

  • This compound stock solution (in DMSO)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Prepare serial dilutions of this compound in complete culture medium.

  • Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (DMSO) and a no-cell control (medium only).

  • Incubate the plate for 48-72 hours.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Aspirate the medium and add 100 µL of solubilization buffer to each well.

  • Incubate the plate for at least 1 hour at room temperature to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle control and plot a dose-response curve to determine the IC50.

Protocol 2: Annexin V/PI Apoptosis Assay by Flow Cytometry

This protocol is for quantifying the percentage of apoptotic and necrotic cells following treatment with this compound.

Materials:

  • Target cell lines

  • Complete culture medium

  • This compound stock solution (in DMSO)

  • 6-well cell culture plates

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Procedure:

  • Seed cells in a 6-well plate and incubate for 24 hours.

  • Treat cells with the desired concentration of this compound and a vehicle control for the determined optimal time point.

  • Harvest the cells by trypsinization and collect both the adherent and floating cells.

  • Wash the cells with cold PBS and resuspend them in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.

  • Incubate the cells for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within 1 hour. Live cells will be Annexin V- and PI-negative, early apoptotic cells will be Annexin V-positive and PI-negative, and late apoptotic/necrotic cells will be Annexin V- and PI-positive.

Visualizations

Signaling_Pathway Potential Signaling Pathway of this compound Action This compound This compound DNA Intercalation DNA Intercalation This compound->DNA Intercalation Transcription Inhibition Transcription Inhibition DNA Intercalation->Transcription Inhibition Reduced Anti-Apoptotic Proteins (e.g., Bcl-2) Reduced Anti-Apoptotic Proteins (e.g., Bcl-2) Transcription Inhibition->Reduced Anti-Apoptotic Proteins (e.g., Bcl-2) p53 Activation p53 Activation Transcription Inhibition->p53 Activation Caspase Activation Caspase Activation Reduced Anti-Apoptotic Proteins (e.g., Bcl-2)->Caspase Activation Increased Pro-Apoptotic Proteins (e.g., Bax) Increased Pro-Apoptotic Proteins (e.g., Bax) Increased Pro-Apoptotic Proteins (e.g., Bax)->Caspase Activation Apoptosis Apoptosis Caspase Activation->Apoptosis p53 Activation->Increased Pro-Apoptotic Proteins (e.g., Bax)

Caption: Potential signaling pathway for this compound-induced apoptosis.

Experimental_Workflow Workflow for Investigating Off-Target Effects cluster_0 Initial Screening cluster_1 On-Target Validation cluster_2 Off-Target Investigation Dose-Response (Cytotoxicity) Dose-Response (Cytotoxicity) Determine IC50 Determine IC50 Dose-Response (Cytotoxicity)->Determine IC50 Transcription Inhibition Assay Transcription Inhibition Assay Determine IC50->Transcription Inhibition Assay Compare IC50s Compare IC50s Transcription Inhibition Assay->Compare IC50s Apoptosis vs. Necrosis Assay Apoptosis vs. Necrosis Assay Compare IC50s->Apoptosis vs. Necrosis Assay Pathway-Specific Inhibitors Pathway-Specific Inhibitors Apoptosis vs. Necrosis Assay->Pathway-Specific Inhibitors Proteomics/Transcriptomics Proteomics/Transcriptomics Pathway-Specific Inhibitors->Proteomics/Transcriptomics

Caption: Experimental workflow for investigating off-target effects.

References

Troubleshooting N-Undecylactinomycin D precipitation in cell culture media

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: N-Undecylactinomycin D

This guide provides troubleshooting advice and answers to frequently asked questions regarding the precipitation of this compound in cell culture media. Given the novel nature of this compound, this advice is based on the known properties of its parent compound, Actinomycin D, and general principles for handling highly lipophilic molecules in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: I observed a precipitate in my cell culture medium after adding this compound. What is the likely cause?

A1: Precipitation of this compound is most likely due to its low solubility in aqueous solutions like cell culture media. The N-undecyl chain is a long, 11-carbon alkyl group that significantly increases the molecule's lipophilicity (hydrophobicity) compared to its parent compound, Actinomycin D. When a concentrated stock solution (usually in an organic solvent like DMSO) is diluted into the aqueous medium, the compound can crash out of solution if its concentration exceeds its solubility limit in the final mixture.[1][2]

Q2: How should I prepare my stock solution of this compound to minimize precipitation?

A2: Proper stock solution preparation is critical.

  • Solvent Choice: Use a high-purity, anhydrous organic solvent in which this compound is highly soluble. Dimethyl sulfoxide (DMSO) or ethanol are common choices for lipophilic compounds.[1][3] For Actinomycin D, solubility is high in DMSO and dimethylformamide (DMF).[4][5]

  • Concentration: Do not make the stock solution overly concentrated. While a higher concentration minimizes the volume of organic solvent added to your cells, it increases the risk of precipitation upon dilution.[1][6] A 1-10 mM stock is a typical starting point.

  • Storage: Store stock solutions in small, single-use aliquots at -20°C or -80°C, protected from light and moisture.[5] Avoid repeated freeze-thaw cycles which can cause the compound to fall out of solution.[5]

Q3: What is the correct procedure for diluting the stock solution into the cell culture medium?

A3: The dilution method is a frequent source of precipitation.

  • Warm the Medium: Ensure your cell culture medium is pre-warmed to 37°C before adding the drug.[7]

  • Stepwise Dilution: Avoid adding the concentrated stock directly to your final culture volume. Perform one or more intermediate dilution steps in warm medium.[8]

  • Rapid Mixing: Add the stock solution dropwise into the vortexing medium to ensure rapid and even dispersion. This prevents localized high concentrations that can initiate precipitation.[3][6]

  • Final Solvent Concentration: Keep the final concentration of the organic solvent (e.g., DMSO) in the culture medium as low as possible, typically below 0.5%, to avoid solvent-induced cytotoxicity.[8] Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.[6]

Q4: Can components of the cell culture medium itself contribute to the precipitation?

A4: Yes. High concentrations of salts or proteins in the medium can affect the solubility of lipophilic compounds. If you are using a complex or serum-rich medium, interactions between the compound and media components could occur. While serum can sometimes help solubilize drugs, it can also lead to binding and sequestration.[7] If you suspect this is an issue, try testing the solubility in a simpler basal medium first (e.g., DMEM or PBS).

Troubleshooting Guide

If you are experiencing precipitation, follow this step-by-step guide to identify and resolve the issue.

Problem: Precipitate is visible in the culture flask/plate immediately after adding this compound.
Potential Cause Recommended Solution
Stock Solution is Too Concentrated Prepare a new, less concentrated stock solution (e.g., reduce from 10 mM to 1 mM). This will require adding a larger volume to your media, so be mindful of the final solvent concentration.[1]
Improper Dilution Technique Pre-warm the media to 37°C. Add the stock solution drop-by-drop while gently swirling or vortexing the media.[3][7] Consider a serial dilution approach.
Final Concentration Exceeds Solubility Your target experimental concentration may be too high for the aqueous medium. Try a lower final concentration of this compound.
Temperature Shock Ensure both your stock solution aliquot and the cell culture medium are at the appropriate temperatures (stock thawed to room temperature, media at 37°C) before mixing.[7]
Problem: The diluted drug-media mixture looks clear initially but becomes cloudy or forms a precipitate over time.
Potential Cause Recommended Solution
Slow Precipitation Kinetics The compound may be forming aggregates over time. This indicates the solution is supersaturated and unstable. Prepare the drug-media mixture immediately before adding it to the cells.
Interaction with Media Components Components like salts or proteins may be slowly causing the drug to precipitate. Test the solubility in a simpler buffer (like PBS) to see if the issue persists.
pH or Temperature Fluctuations Ensure the incubator has stable temperature and CO₂ levels to maintain a constant pH of the medium. Fluctuations can alter drug solubility.

Advanced Troubleshooting & Experimental Protocols

If the above steps do not resolve the issue, you may need to consider more advanced formulation strategies.

Protocol 1: Preparation and Use of a Lipophilic Drug Stock Solution
  • Weighing the Compound: Carefully weigh out the required amount of this compound powder in a sterile microfuge tube. Due to its potential cytotoxicity, handle it in a chemical fume hood or biological safety cabinet using appropriate personal protective equipment (PPE).

  • Dissolution: Add the appropriate volume of sterile, anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM). Vortex vigorously for several minutes. Gentle warming in a 37°C water bath or brief sonication may aid dissolution if necessary.[3] Ensure the compound is fully dissolved with no visible particulates.

  • Aliquoting and Storage: Dispense the stock solution into small, single-use, light-protecting (amber) sterile tubes. Store at -20°C for short-term (up to 3 months) or -80°C for long-term storage.[3]

  • Preparation of Working Solution:

    • Thaw a single aliquot of the stock solution at room temperature.

    • Pre-warm your cell culture medium to 37°C.

    • Perform a serial dilution. For a final concentration of 1 µM from a 10 mM stock:

      • Pipette 990 µL of warm medium into a sterile tube.

      • Add 10 µL of the 10 mM stock solution to create a 100 µM intermediate solution. Mix thoroughly by pipetting or gentle vortexing.

      • Pipette the required volume of the final culture medium into a separate tube.

      • Add the 100 µM intermediate solution to the final medium to achieve the target concentration (e.g., 100 µL of 100 µM solution into 9.9 mL of medium for a final concentration of 1 µM).

  • Application to Cells: Immediately add the final drug-media mixture to your cells.

Solubility Data for Parent Compound: Actinomycin D
SolventApproximate Solubility of Actinomycin D
DMSO~10 mg/mL[4] to 50 mg/mL[5]
Dimethylformamide (DMF)~20 mg/mL[4]
Acetone10 mg/mL
Ethanol10 mg/mL
Water~0.5 mg/mL (Slightly Soluble)[9]

Visual Guides and Workflows

Troubleshooting Workflow for Precipitation

This diagram outlines the logical steps to diagnose and solve precipitation issues with this compound.

G start Precipitation Observed in Cell Culture Media check_stock Step 1: Inspect Stock Solution Is it clear and fully dissolved? start->check_stock stock_bad Precipitate in stock. Remake stock solution. (Consider lower concentration) check_stock->stock_bad No stock_ok Stock solution is clear. check_stock->stock_ok Yes resolved Issue Resolved stock_bad->resolved check_dilution Step 2: Review Dilution Protocol stock_ok->check_dilution dilution_bad Improve Dilution Method: - Pre-warm media to 37°C - Use stepwise dilution - Add drug to vortexing media check_dilution->dilution_bad Protocol can be improved dilution_ok Dilution protocol is correct. check_dilution->dilution_ok Protocol is optimal dilution_bad->resolved check_conc Step 3: Evaluate Final Concentration dilution_ok->check_conc conc_bad Reduce final concentration. Determine maximal soluble concentration via solubility test. check_conc->conc_bad Precipitation persists conc_ok Concentration is within expected range. check_conc->conc_ok Still precipitates conc_bad->resolved advanced Consider Advanced Options: - Use co-solvents (e.g., PEG400) - Test different media formulations conc_ok->advanced advanced->resolved

Caption: Troubleshooting workflow for this compound precipitation.

Mechanism of Lipophilic Drug Precipitation

This diagram illustrates how a lipophilic drug, stable in an organic solvent, can aggregate and precipitate when introduced into an aqueous environment like cell culture medium.

G cluster_0 1. Stock Solution (in DMSO) cluster_1 2. Dilution into Aqueous Medium cluster_2 3. Precipitation drug1 Drug dmso1 DMSO drug2 Drug drug1->drug2 Addition to Media water1 H₂O drug2->water1 Hydrophobic Interaction precipitate Drug Drug Drug Drug drug2->precipitate Aggregation

Caption: Mechanism of lipophilic drug precipitation in aqueous media.

References

Technical Support Center: N-Undecylactinomycin D Cell Permeability

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the cell permeability of N-Undecylactinomycin D.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its cell permeability a concern?

This compound is a synthetic analog of Actinomycin D, a potent anticancer agent that functions by intercalating into DNA and inhibiting transcription.[1] The addition of the N-undecyl group, a long alkyl chain, significantly increases the lipophilicity of the molecule. While this modification can potentially enhance interaction with the cell membrane, it may also lead to poor aqueous solubility and aggregation, which can hinder effective passage across the cell membrane and limit its bioavailability and therapeutic efficacy.

Q2: What are the primary mechanisms by which this compound is expected to cross the cell membrane?

Given its high lipophilicity, this compound is expected to primarily cross the cell membrane via passive diffusion directly through the lipid bilayer. The uptake of the parent compound, Actinomycin D, has been shown to be a temperature-dependent, passive diffusion process.[2] It is unlikely to be a major substrate for most uptake transporters due to its bulky structure. However, it could potentially be a substrate for efflux pumps like P-glycoprotein (P-gp), which are known to transport hydrophobic compounds out of the cell, thereby reducing intracellular concentration.

Q3: What are the common in vitro models to assess the cell permeability of this compound?

The two most common in vitro models for assessing intestinal permeability are the Caco-2 cell monolayer assay and the Parallel Artificial Membrane Permeability Assay (PAMPA).

  • Caco-2 Assay: This assay uses a human colon adenocarcinoma cell line that differentiates into a polarized monolayer with tight junctions, mimicking the intestinal epithelium.[3][4] It provides information on both passive diffusion and active transport processes.

  • PAMPA: This is a non-cell-based assay that measures passive diffusion across an artificial lipid membrane. It is a higher-throughput and more cost-effective method for screening passive permeability.

Troubleshooting Guide

This guide addresses specific issues that researchers may encounter during their experiments with this compound.

Issue 1: Low Apparent Permeability (Papp) in Caco-2 Assays

Possible Causes:

  • Poor aqueous solubility: The high lipophilicity of this compound can lead to low solubility in the aqueous assay buffer, resulting in precipitation and an underestimation of its permeability.

  • Efflux by P-glycoprotein (P-gp): Caco-2 cells express efflux transporters like P-gp, which can actively pump the compound out of the cell, leading to a low net transport across the monolayer.

  • Non-specific binding: The hydrophobic nature of the compound can cause it to bind to the plasticware of the assay plate, reducing the concentration available for transport.

  • Cell monolayer integrity issues: A compromised Caco-2 monolayer can lead to inaccurate permeability measurements.

Troubleshooting Steps:

  • Improve Solubility:

    • Use of co-solvents: Incorporate a small percentage (typically <1%) of a water-miscible organic solvent like dimethyl sulfoxide (DMSO) in the donor buffer to improve the solubility of the compound. Ensure the final solvent concentration is non-toxic to the Caco-2 cells.

    • Formulation strategies: Consider formulating this compound in lipid-based formulations such as liposomes or nanoemulsions to enhance its solubility and presentation to the cell monolayer.

  • Investigate Efflux:

    • Bidirectional permeability assay: Perform the Caco-2 assay in both the apical-to-basolateral (A-to-B) and basolateral-to-apical (B-to-A) directions. An efflux ratio (Papp B-A / Papp A-B) greater than 2 suggests the involvement of active efflux.

    • Use of P-gp inhibitors: Co-incubate this compound with a known P-gp inhibitor, such as verapamil. A significant increase in the A-to-B Papp value in the presence of the inhibitor confirms that the compound is a P-gp substrate.

  • Minimize Non-Specific Binding:

    • Use low-binding plates: Utilize commercially available low-protein-binding microplates for the assay.

    • Include a surfactant: Add a low concentration of a non-ionic surfactant, such as Tween 80, to the assay buffer to reduce non-specific binding.

  • Ensure Monolayer Integrity:

    • Measure Transepithelial Electrical Resistance (TEER): Monitor the TEER values of the Caco-2 monolayers before and after the experiment. A significant drop in TEER indicates a compromised monolayer.

    • Use a paracellular marker: Include a low permeability marker, such as Lucifer Yellow, in the assay to assess the integrity of the tight junctions.

Issue 2: High Variability in Permeability Data

Possible Causes:

  • Inconsistent compound solubility: Precipitation of the compound in some wells but not others can lead to high variability.

  • Inconsistent cell monolayer health: Variations in cell seeding density or culture conditions can result in inconsistent monolayer formation and permeability.

  • Pipetting errors: Inaccurate pipetting of the compound or samples can introduce significant variability.

Troubleshooting Steps:

  • Ensure Complete Solubilization: Visually inspect the donor solution under a microscope to ensure the compound is fully dissolved before adding it to the assay plate.

  • Standardize Cell Culture: Maintain a consistent cell seeding density, passage number, and culture period (typically 21 days for Caco-2 cells) to ensure uniform monolayer formation.

  • Careful Pipetting: Use calibrated pipettes and proper pipetting techniques to minimize errors.

Data Presentation

The apparent permeability coefficient (Papp) is a key quantitative measure obtained from in vitro permeability assays. The following table provides a template for summarizing experimental data. Researchers should determine these values for this compound under their specific experimental conditions.

CompoundAssay TypeDirectionPapp (x 10⁻⁶ cm/s)Efflux Ratio (Papp B-A / Papp A-B)Notes
This compoundCaco-2A to B[Experimental Value][Calculated Value]e.g., solubility issues observed
This compoundCaco-2B to A[Experimental Value]
This compound + VerapamilCaco-2A to B[Experimental Value]To assess P-gp mediated efflux
This compoundPAMPAN/A[Experimental Value]N/AMeasures passive permeability only
Propranolol (High Permeability Control)Caco-2A to B> 10< 1.5Literature values for comparison
Atenolol (Low Permeability Control)Caco-2A to B< 1< 1.5Literature values for comparison

Note: The values in this table are for illustrative purposes. Actual experimental results will vary.

Experimental Protocols

Protocol 1: Caco-2 Permeability Assay

Objective: To determine the apparent permeability (Papp) of this compound across a Caco-2 cell monolayer.

Methodology:

  • Cell Culture:

    • Culture Caco-2 cells on permeable filter supports (e.g., Transwell® inserts) for 21 days to allow for differentiation and formation of a polarized monolayer.

    • Monitor the integrity of the monolayer by measuring the Transepithelial Electrical Resistance (TEER).

  • Assay Procedure:

    • Prepare the transport buffer (e.g., Hanks' Balanced Salt Solution with 10 mM HEPES, pH 7.4).

    • Prepare the donor solution by dissolving this compound in the transport buffer, potentially with a small amount of DMSO to ensure solubility.

    • Wash the Caco-2 monolayers with pre-warmed transport buffer.

    • For apical-to-basolateral (A-to-B) transport, add the donor solution to the apical side and fresh transport buffer to the basolateral side.

    • For basolateral-to-apical (B-to-A) transport, add the donor solution to the basolateral side and fresh transport buffer to the apical side.

    • Incubate the plates at 37°C with gentle shaking.

    • At predetermined time points, collect samples from the receiver compartment and an aliquot from the donor compartment at the beginning and end of the experiment.

  • Sample Analysis:

    • Quantify the concentration of this compound in the collected samples using a suitable analytical method, such as LC-MS/MS.

  • Data Analysis:

    • Calculate the apparent permeability coefficient (Papp) using the following equation: Papp (cm/s) = (dQ/dt) / (A * C₀) Where:

      • dQ/dt is the rate of permeation of the drug across the cells (μg/s).

      • A is the surface area of the filter membrane (cm²).

      • C₀ is the initial concentration of the drug in the donor compartment (μg/mL).

Protocol 2: Parallel Artificial Membrane Permeability Assay (PAMPA)

Objective: To determine the passive permeability of this compound across an artificial lipid membrane.

Methodology:

  • Membrane Preparation:

    • Coat the filter of a 96-well filter plate with a solution of a lipid (e.g., 2% w/v lecithin in dodecane) to form the artificial membrane.

  • Assay Procedure:

    • Fill the wells of a 96-well acceptor plate with buffer (pH 7.4).

    • Prepare the donor solution by dissolving this compound in buffer (pH can be varied to simulate different parts of the GI tract).

    • Place the lipid-coated filter plate on top of the acceptor plate, creating a "sandwich".

    • Add the donor solution to the wells of the filter plate.

    • Incubate the plate assembly at room temperature for a defined period (e.g., 4-18 hours).

  • Sample Analysis:

    • After incubation, separate the plates and determine the concentration of this compound in both the donor and acceptor wells using an appropriate analytical method (e.g., UV-Vis spectroscopy or LC-MS/MS).

  • Data Analysis:

    • Calculate the effective permeability (Pe) using a specific equation provided by the assay kit manufacturer or from established literature protocols.

Visualizations

experimental_workflow cluster_caco2 Caco-2 Permeability Assay cluster_pampa PAMPA caco2_1 Seed Caco-2 cells on permeable supports caco2_2 Culture for 21 days (monolayer formation) caco2_1->caco2_2 caco2_3 Measure TEER (monolayer integrity) caco2_2->caco2_3 caco2_4 Add this compound (Donor compartment) caco2_3->caco2_4 caco2_5 Incubate at 37°C caco2_4->caco2_5 caco2_6 Sample from receiver compartment caco2_5->caco2_6 caco2_7 Quantify concentration (LC-MS/MS) caco2_6->caco2_7 caco2_8 Calculate Papp caco2_7->caco2_8 pampa_1 Coat filter plate with lipid pampa_2 Add buffer to acceptor plate pampa_1->pampa_2 pampa_3 Add this compound (Donor solution) pampa_1->pampa_3 pampa_4 Incubate at RT pampa_3->pampa_4 pampa_5 Measure concentration in donor and acceptor wells pampa_4->pampa_5 pampa_6 Calculate Pe pampa_5->pampa_6

Caption: Workflow for Caco-2 and PAMPA permeability assays.

signaling_pathways cluster_actinomycinD Actinomycin D cluster_pathways Affected Signaling Pathways cluster_pi3k PI3K/AKT Pathway cluster_mapk MAPK Pathway cluster_extrinsic Extrinsic Apoptosis Pathway ActD Actinomycin D PI3K PI3K ActD->PI3K Activates MAPKKK MAPKKK ActD->MAPKKK Activates FasL FasL ActD->FasL Upregulates AKT AKT PI3K->AKT p53_akt p53 AKT->p53_akt MAPKK MAPKK MAPKKK->MAPKK MAPK MAPK MAPKK->MAPK Transcription_Factors Transcription Factors (e.g., c-Jun) MAPK->Transcription_Factors FasR Fas Receptor FasL->FasR FADD FADD FasR->FADD Caspase8 Caspase-8 FADD->Caspase8 Caspase3 Caspase-3 Caspase8->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

References

Technical Support Center: N-Undecylactinomycin D and Related Compounds

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The following troubleshooting guide and frequently asked questions have been developed based on publicly available research on Actinomycin D, the parent compound of N-Undecylactinomycin D. While this information is likely relevant for this compound, researchers should consider that the specific properties and optimal experimental conditions for this derivative may vary. It is recommended to perform initial dose-response and time-course experiments to establish the optimal conditions for your specific cell line and experimental setup.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for Actinomycin D and its derivatives?

Actinomycin D is a well-characterized transcription inhibitor. It intercalates into DNA, primarily at G-C rich regions, and physically obstructs the progression of RNA polymerase. This inhibition of transcription leads to a depletion of short-lived mRNAs, which in turn can induce cell cycle arrest and apoptosis in a variety of cell types.[1]

Q2: I am not seeing the expected level of apoptosis in my cell line after treatment. What could be the reason?

Several factors can contribute to reduced apoptotic induction:

  • Cell Line Resistance: Some cancer cell lines exhibit resistance to Actinomycin D-induced apoptosis.[1]

  • Drug Concentration and Purity: The concentration of this compound may be suboptimal. It is also crucial to ensure the purity and stability of the compound.

  • Treatment Duration: The duration of treatment may not be sufficient to induce a significant apoptotic response.

  • Assay Sensitivity: The method used to detect apoptosis may not be sensitive enough to detect early or low levels of apoptosis.

Q3: How can I confirm that this compound is effectively inhibiting transcription in my experiment?

To verify the activity of your compound, you can measure the mRNA levels of a known short-lived transcript, such as c-myc or FOS, after treatment. A significant decrease in the mRNA levels of these genes shortly after treatment would indicate effective transcription inhibition.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
High variability between replicate experiments. Inconsistent cell culture conditions (cell density, passage number, media composition).Standardize cell culture protocols. Ensure consistent seeding density and use cells within a defined passage number range.
Preparation and storage of this compound.Prepare fresh stock solutions of the compound in an appropriate solvent (e.g., DMSO) and store them in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles. Protect from light.
Unexpected off-target effects. High concentrations of the compound leading to non-specific toxicity.Perform a dose-response curve to determine the optimal concentration that inhibits transcription without causing excessive non-specific cytotoxicity.
Contamination of the compound.Ensure the purity of your this compound. If possible, obtain a certificate of analysis from the supplier.
Inconsistent mRNA decay rates in half-life studies. Incomplete inhibition of transcription.Use a sufficiently high concentration of this compound to ensure complete and rapid cessation of transcription. This should be empirically determined for your cell line.
Issues with RNA extraction or qPCR analysis.Use a high-quality RNA extraction kit and follow best practices for qPCR, including appropriate reference gene selection.

Experimental Protocols

General Protocol for Assessing Apoptosis Induction
  • Cell Seeding: Plate cells at a density that will ensure they are in the logarithmic growth phase at the time of treatment.

  • Treatment: The following day, replace the medium with fresh medium containing the desired concentration of this compound or vehicle control (e.g., DMSO).

  • Incubation: Incubate the cells for the desired time period (e.g., 2, 6, 12, 24 hours).

  • Apoptosis Assay: Harvest the cells and assess apoptosis using a method of your choice, such as:

    • Annexin V/Propidium Iodide (PI) Staining: For flow cytometry-based detection of early and late apoptosis.

    • Caspase Activity Assays: To measure the activity of key executioner caspases like caspase-3 and caspase-7.

    • TUNEL Assay: To detect DNA fragmentation characteristic of late apoptosis.

Protocol for mRNA Half-Life Determination
  • Cell Treatment: Treat cells with a stimulating agent (e.g., a cytokine or growth factor) if you are investigating the stability of an inducible transcript.

  • Transcription Inhibition: Add a pre-determined concentration of this compound to the cell culture medium to block further transcription. This is your "time zero" point.

  • Time-Course Collection: Harvest cells at various time points after the addition of this compound (e.g., 0, 30, 60, 90, 120 minutes).

  • RNA Extraction: Isolate total RNA from the cell pellets at each time point.

  • qRT-PCR Analysis: Perform quantitative real-time PCR (qRT-PCR) to measure the relative abundance of your target mRNA at each time point.

  • Data Analysis: Normalize the mRNA levels to a stable reference gene. Calculate the mRNA half-life by plotting the natural logarithm of the relative mRNA abundance against time and fitting the data to a one-phase decay model.

Quantitative Data Summary

Table 1: Reported IC50 Values for Actinomycin D in Various Cell Lines

Cell LineCancer TypeIC50 (nM)Reference
MG-63Osteosarcoma~5[1]
SH-SY5YNeuroblastomaNot specified[2]

Note: These values are for the parent compound Actinomycin D and may differ for this compound. Researchers should determine the IC50 for their specific compound and cell line.

Visualizations

experimental_workflow General Experimental Workflow for this compound Studies cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis cluster_data Data Interpretation prep_compound Prepare this compound Stock treatment Treat Cells with Compound prep_compound->treatment prep_cells Culture and Seed Cells prep_cells->treatment apoptosis_assay Apoptosis Assay treatment->apoptosis_assay mrna_analysis mRNA Half-life Study treatment->mrna_analysis data_analysis Analyze and Interpret Results apoptosis_assay->data_analysis mrna_analysis->data_analysis signaling_pathway Simplified Actinomycin D-Induced Apoptotic Pathway ActD This compound DNA DNA Intercalation ActD->DNA Binds to Transcription Transcription Inhibition DNA->Transcription Blocks mRNA Decreased Anti-Apoptotic mRNA Levels Transcription->mRNA Leads to Proteins Reduced Anti-Apoptotic Proteins (e.g., Bcl-2) mRNA->Proteins Mitochondria Mitochondrial Dysfunction Proteins->Mitochondria Promotes Caspases Caspase Activation (e.g., Caspase-3, -9) Mitochondria->Caspases Activates Apoptosis Apoptosis Caspases->Apoptosis Executes troubleshooting_logic Troubleshooting Logic for Inconsistent Results start Inconsistent Results? check_reagents Reagents Validated? start->check_reagents check_cells Cell Culture Standardized? check_reagents->check_cells Yes solution_reagents Validate Compound Purity and Stability check_reagents->solution_reagents No check_protocol Protocol Followed Consistently? check_cells->check_protocol Yes solution_cells Standardize Seeding Density and Passage Number check_cells->solution_cells No solution_protocol Ensure Consistent Execution of All Steps check_protocol->solution_protocol No end Consistent Results check_protocol->end Yes solution_reagents->check_cells solution_cells->check_protocol solution_protocol->end

References

Minimizing autofluorescence when imaging N-Undecylactinomycin D

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize autofluorescence when imaging N-Undecylactinomycin D, a fluorescent DNA intercalator.

Frequently Asked Questions (FAQs)

Q1: What is autofluorescence and what are its common sources in my samples?

A1: Autofluorescence is the natural fluorescence emitted by biological materials when they are excited by light, which can interfere with the detection of your specific fluorescent probe, like this compound.[1][2] This background signal can reduce the signal-to-noise ratio, making it difficult to distinguish the true signal from the noise.[3]

Common sources of autofluorescence include:

  • Endogenous Molecules: Many molecules naturally present in cells and tissues are fluorescent. These include metabolic coenzymes like NADH and flavins, structural proteins such as collagen and elastin, and pigmented molecules like lipofuscin and heme (from red blood cells).[1][2][4]

  • Fixation Methods: Aldehyde fixatives, particularly glutaraldehyde and to a lesser extent formaldehyde (paraformaldehyde), can induce autofluorescence by reacting with amines in the tissue to form fluorescent products.[1][4][5]

  • Sample Processing: Heat and dehydration during sample preparation can also increase autofluorescence, especially in the red spectrum.[5][6]

Q2: How can I identify the source of autofluorescence in my samples?

A2: To identify the source of autofluorescence, it is crucial to include proper controls in your experiment. An unstained control sample, processed in the same way as your experimental samples, will reveal the level and localization of endogenous autofluorescence.[5] Examining this control under different filter sets can help you determine the spectral properties of the background signal. For example, collagen often fluoresces in the blue and green channels, while lipofuscin has a broad emission spectrum.[4]

Q3: What are the primary strategies to minimize autofluorescence?

A3: There are several strategies to combat autofluorescence, which can be used individually or in combination:

  • Optimizing Sample Preparation:

    • Fixation: Minimize fixation time with aldehyde fixatives or consider using a non-aldehyde fixative like ice-cold methanol.[1][4][5]

    • Perfusion: If working with tissues, perfusing the animal with PBS before fixation can remove red blood cells, a significant source of heme-related autofluorescence.[4][5][6]

  • Chemical Quenching:

    • Sodium Borohydride: This reducing agent is effective against aldehyde-induced autofluorescence.[1][2]

    • Sudan Black B: A lipophilic dye that is very effective at quenching autofluorescence from lipofuscin.[7][8][9]

    • Commercial Kits: Reagents like Vector® TrueVIEW® are designed to reduce autofluorescence from various sources, including collagen, elastin, and red blood cells.[3][10][11][12][13]

  • Photobleaching:

    • Exposing the sample to intense light before imaging can selectively destroy the fluorescent properties of some endogenous fluorophores.[14][15][16][17]

  • Spectral Unmixing:

    • If your microscope is equipped with a spectral detector, you can computationally separate the emission spectrum of this compound from the broad emission spectrum of autofluorescence.[18][19][20][21]

Q4: Which autofluorescence quenching method is best for my experiment?

A4: The best method depends on the source of autofluorescence and your sample type. The table below summarizes the effectiveness of common quenching agents.

Quenching MethodPrimary TargetAdvantagesDisadvantages
Sodium Borohydride Aldehyde-induced autofluorescence[1][2]Simple and effective for fixation-related background.Can have variable effects and may damage tissue.[5]
Sudan Black B Lipofuscin[7][8][9]Highly effective for age-related pigments.[7][8]Can introduce background in the red and far-red channels.[7][8]
Vector TrueVIEW Collagen, elastin, red blood cells, aldehyde-induced fluorescence[3][10][11][13]Broadly effective on non-lipofuscin sources, easy to use.[3][13]Not effective against lipofuscin.[10]
Photobleaching General autofluorescenceNo chemical treatment required, can be very effective.[14][15][22]Can be time-consuming and risks photobleaching the target fluorophore.[15]

Troubleshooting Guide

"My unstained control sample is brightly fluorescent. What steps should I take?"

This indicates a high level of endogenous autofluorescence or autofluorescence induced by your sample preparation protocol.

  • Step 1: Identify the Source. Observe the unstained sample under different filter sets to see which wavelengths are most affected. Note the structures that are fluorescing (e.g., extracellular matrix, granular deposits).

  • Step 2: Optimize Fixation. If you are using an aldehyde fixative, try reducing the fixation time or the concentration of the fixative.[5] Alternatively, switch to a non-crosslinking fixative like cold methanol.[1]

  • Step 3: Introduce a Quenching Step. Based on your observations, apply a chemical quenching agent. For generalized fluorescence after aldehyde fixation, try sodium borohydride.[2] If you observe granular, yellow-brown deposits characteristic of lipofuscin, use Sudan Black B.[7] For tissues rich in connective tissue, a commercial quencher like TrueVIEW may be effective.[3][10][11][12][13]

  • Step 4: Consider Photobleaching. Before your staining protocol, try exposing the tissue section to a strong light source.[15][22]

"I'm seeing high background specifically in the green channel, which is interfering with my this compound signal. How can I fix this?"

Autofluorescence is often most prominent in the green channel.[1]

  • Step 1: Confirm with Controls. Ensure the green background is present in your unstained control to confirm it is autofluorescence.

  • Step 2: Apply a Quenching Agent. Many quenching agents are effective at reducing green autofluorescence. Sudan Black B and commercial kits can significantly reduce background in this channel.[7]

  • Step 3: Shift Your Detection Wavelength. If possible, consider using a derivative of Actinomycin D that excites and emits at longer wavelengths (in the red or far-red spectrum), as autofluorescence is typically less intense in this range.[7]

  • Step 4: Use Spectral Unmixing. If you have access to a confocal microscope with a spectral detector, you can create a spectral profile of the autofluorescence from your unstained sample and computationally subtract it from your stained image.[18][19][20][21]

Experimental Protocols

Protocol 1: Sodium Borohydride Treatment for Aldehyde-Induced Autofluorescence

This protocol is intended to reduce autofluorescence caused by glutaraldehyde or formaldehyde fixation.

  • Preparation: Prepare a fresh solution of 1% sodium borohydride in phosphate-buffered saline (PBS). Prepare this solution immediately before use.[23]

  • Incubation: After the fixation and washing steps, incubate your tissue sections or cells in the 1% sodium borohydride solution for 10 minutes at room temperature.[23] For some tissues, repeating this incubation up to three times for 10 minutes each may be more effective.[24]

  • Washing: Wash the samples thoroughly in PBS (e.g., 3 x 5 minutes) to remove all traces of sodium borohydride.

  • Proceed with Staining: Continue with your standard immunofluorescence or fluorescent staining protocol for this compound.

Protocol 2: Sudan Black B Staining for Lipofuscin Quenching

This protocol is effective for tissues with high levels of lipofuscin, such as the brain or aged tissues.

  • Preparation: Prepare a 0.3% (w/v) solution of Sudan Black B in 70% ethanol. Stir the solution in the dark for 1-2 hours and then filter it to remove any undissolved particles.[24][25]

  • Staining: After completing your this compound staining and subsequent washes, incubate the slides in the Sudan Black B solution for 10-15 minutes at room temperature.[25]

  • Washing: Briefly rinse the slides with PBS.

  • Mounting: Mount the coverslip with an aqueous mounting medium.

Protocol 3: Photobleaching to Reduce General Autofluorescence

This method uses light to destroy fluorescent molecules before staining.

  • Sample Preparation: Prepare your tissue sections on slides as you normally would, up to the point before applying any fluorescent labels.

  • Illumination: Place the slides on the microscope stage or in a suitable light box.[15][24] Expose the sample to a broad-spectrum, high-intensity light source (e.g., a mercury arc lamp or LED) for a period ranging from several minutes to a few hours.[15][16] The optimal time will need to be determined empirically.

  • Monitoring: Periodically check the level of autofluorescence to determine when it has been sufficiently reduced.

  • Staining: Once the autofluorescence is minimized, proceed with your staining protocol for this compound. Be aware that over-bleaching can potentially damage tissue antigens.

Visual Guides

G cluster_0 Troubleshooting Workflow start High Background in Unstained Control? fixation Optimize Fixation: - Reduce time - Change fixative (e.g., Methanol) start->fixation Yes end_good Problem Solved: Proceed with Imaging start->end_good No quenching Apply Quenching Agent fixation->quenching source Identify AF Source quenching->source photobleach Perform Photobleaching spectral Use Spectral Unmixing end_bad Issue Persists: Re-evaluate source of AF aldehyde Aldehyde-induced? source->aldehyde lipofuscin Lipofuscin? aldehyde->lipofuscin No nabh4 Use Sodium Borohydride aldehyde->nabh4 Yes other Other (Collagen, etc.)? lipofuscin->other No sbb Use Sudan Black B lipofuscin->sbb Yes other->end_bad No commercial Use Commercial Quencher (e.g., TrueVIEW) other->commercial Yes sbb->end_good nabh4->end_good commercial->end_good G cluster_1 Imaging Workflow and Autofluorescence Interference drug This compound (Fluorophore) dna Nuclear DNA drug->dna Intercalates emission_signal Specific Emission Signal dna->emission_signal excitation Excitation Light excitation->dna autofluorescence Endogenous Fluorophores (e.g., Lipofuscin, Collagen) excitation->autofluorescence detector Detector (Microscope) emission_signal->detector emission_noise Autofluorescence Emission (Noise) autofluorescence->emission_noise emission_noise->detector quencher Quenching Agent quencher->autofluorescence Inhibits

References

Long-term storage and stability of N-Undecylactinomycin D solutions

Author: BenchChem Technical Support Team. Date: November 2025

Frequently Asked Questions (FAQs)

1. What is the recommended solvent for preparing N-Undecylactinomycin D stock solutions?

This compound, similar to Actinomycin D, is soluble in several organic solvents. For cell culture and most biological experiments, Dimethyl Sulfoxide (DMSO) is the most commonly recommended solvent.[1][2][3] It is also soluble in Dimethylformamide (DMF), acetone, and acetonitrile.[1][2] For specific applications, it is sparingly soluble in aqueous buffers, and it is advised not to store aqueous solutions for more than a day.[2]

2. How should I store the lyophilized powder of this compound?

The lyophilized powder is hygroscopic and sensitive to light.[1] It should be stored at -20°C, desiccated, and protected from light.[3] Under these conditions, the powder is expected to be stable for at least 24 months.[3]

3. What are the optimal storage conditions for this compound stock solutions?

Stock solutions should be stored at -20°C and protected from light.[3] It is recommended to aliquot the stock solution into smaller, single-use volumes to avoid multiple freeze-thaw cycles.[3] Concentrated stock solutions in DMSO are expected to be stable for at least one month at -20°C.[1] For longer-term storage, -80°C is recommended.

4. Is this compound light sensitive?

Yes, this compound is highly sensitive to light, especially in dilute solutions.[1] All work with this compound and its solutions should be performed with minimal light exposure. Use amber vials or wrap containers in aluminum foil.

5. Can I store diluted, working solutions of this compound?

It is not recommended to store dilute solutions.[1] Besides light sensitivity, the compound can adsorb to plastic and glass surfaces over time, leading to a decrease in the effective concentration.[1] Prepare fresh working solutions from your frozen stock for each experiment.

Troubleshooting Guide

Issue Possible Cause(s) Troubleshooting Steps
Reduced or no biological activity in my experiment. 1. Degradation of the compound: Improper storage (light exposure, wrong temperature, multiple freeze-thaw cycles). 2. Adsorption to labware: Use of inappropriate plasticware or glassware. 3. Incorrect concentration: Error in dilution calculations or loss of compound due to adsorption.1. Prepare a fresh stock solution from the lyophilized powder. Ensure all storage conditions are met (see FAQs). 2. Use low-adhesion polypropylene tubes and pipette tips. 3. Verify calculations and consider preparing a new dilution series. Perform a dose-response experiment to confirm the optimal working concentration.
Precipitate forms in my stock solution upon thawing. 1. Solvent evaporation: The cap of the vial may not have been sealed properly, leading to an increase in concentration. 2. Contamination: Introduction of water or other contaminants can reduce solubility.1. Gently warm the solution to 37°C and vortex to redissolve the precipitate. If it does not redissolve, it may be degraded and should be discarded. 2. Ensure proper aseptic technique when handling stock solutions. Use anhydrous grade DMSO for preparing new stock solutions.
Inconsistent results between experiments. 1. Variability in solution age or handling: Using stock solutions of different ages or that have undergone a different number of freeze-thaw cycles. 2. Light exposure: Inconsistent protection from light during experiments.1. Use aliquots from the same stock solution for a series of related experiments. Avoid repeated freeze-thaw cycles. 2. Standardize your experimental setup to minimize light exposure at all steps.

Data Presentation

Table 1: Solubility of Actinomycin D (as a proxy for this compound)

SolventSolubilityReference(s)
DMSO≥ 1 mg/mL[1]
DMF~20 mg/mL[2]
Acetone10 mg/mL[1]
Acetonitrile10 mg/mL[1]
Water~0.5 mg/mL (sparingly soluble)[1][2]

Table 2: Recommended Long-Term Storage Conditions and Stability

FormSolventTemperatureDurationLight/Moisture ProtectionReference(s)
Lyophilized PowderN/A-20°C≥ 24 monthsDesiccated, protected from light[3]
Concentrated StockDMSO-20°C≥ 1 monthProtected from light[1]
Concentrated StockDMSO-80°C> 1 month (recommended for longer term)Protected from lightGeneral best practice
Dilute Working SolutionAqueous BufferRoom Temp or 4°CNot Recommended (use immediately)Protected from light[1][2]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

Objective: To prepare a stable, concentrated stock solution of this compound for long-term storage.

Materials:

  • This compound (lyophilized powder)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile, low-adhesion polypropylene microcentrifuge tubes (amber or wrapped in foil)

  • Calibrated micropipettes and sterile, low-adhesion tips

Procedure:

  • Allow the vial of lyophilized this compound powder to equilibrate to room temperature before opening to prevent condensation.

  • Perform all subsequent steps in a laminar flow hood with minimal light exposure.

  • Carefully add the required volume of anhydrous DMSO to the vial to achieve the desired stock concentration (e.g., 1 mg/mL or 10 mM).

  • Recap the vial securely and vortex gently until the powder is completely dissolved. The solution should be a clear, colored liquid.

  • Aliquot the stock solution into single-use volumes in sterile, light-protected polypropylene tubes.

  • Label the aliquots clearly with the compound name, concentration, date, and your initials.

  • Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for longer-term storage.

Protocol 2: Assessment of this compound Stability by HPLC

Objective: To quantify the concentration of this compound in a solution over time to determine its stability under specific storage conditions.

Materials:

  • This compound solution to be tested

  • HPLC system with a UV detector

  • C18 reverse-phase HPLC column

  • Mobile phase (e.g., a gradient of acetonitrile and water)

  • Reference standard of this compound

  • Appropriate vials for the HPLC autosampler

Procedure:

  • Preparation of Standards: Prepare a series of calibration standards of this compound of known concentrations using the same solvent as your test sample.

  • Sample Preparation: At each time point of your stability study (e.g., 0, 1, 2, 4 weeks), retrieve an aliquot of your test solution. If necessary, dilute it to fall within the range of your calibration curve.

  • HPLC Analysis:

    • Set up the HPLC method with an appropriate mobile phase gradient and a UV detection wavelength corresponding to an absorbance maximum of the compound (for Actinomycin D, this is around 440 nm).

    • Inject the calibration standards to generate a standard curve (Peak Area vs. Concentration).

    • Inject the test samples from each time point.

  • Data Analysis:

    • Integrate the peak corresponding to this compound in the chromatograms for both the standards and the samples.

    • Use the standard curve to determine the concentration of this compound in your test samples at each time point.

    • Calculate the percentage of the compound remaining at each time point relative to the initial concentration (time 0).

    • Plot the percentage remaining versus time to visualize the degradation kinetics.

Mandatory Visualizations

Signaling_Pathway cluster_nucleus Cell Nucleus DNA DNA Transcription_Complex Transcription Initiation Complex RNA Polymerase + DNA DNA->Transcription_Complex RNA_Polymerase RNA_Polymerase RNA_Polymerase->Transcription_Complex mRNA_synthesis mRNA Synthesis Transcription_Complex->mRNA_synthesis Elongation Block->mRNA_synthesis Inhibition N_Undecylactinomycin_D This compound N_Undecylactinomycin_D->DNA Intercalates into G-C rich regions N_Undecylactinomycin_D->Block

Caption: Mechanism of action of this compound.

Experimental_Workflow cluster_prep Solution Preparation & Storage cluster_exp Experimental Use Start Lyophilized Powder Dissolve Dissolve in Anhydrous DMSO Start->Dissolve Stock Concentrated Stock Solution Dissolve->Stock Aliquot Aliquot into single-use tubes Stock->Aliquot Store Store at -20°C or -80°C (Protect from light) Aliquot->Store Thaw Thaw a single aliquot Store->Thaw Dilute Prepare fresh working solution in culture medium Thaw->Dilute Treat_Cells Treat Cells Dilute->Treat_Cells Discard Discard unused diluted solution Dilute->Discard

Caption: Recommended workflow for solution handling.

References

Validation & Comparative

A Comparative Analysis: N-Undecylactinomycin D vs. Actinomycin D in Cancer Research

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of cancer therapeutics, Actinomycin D has long been a cornerstone in the treatment of various malignancies. Its potent anticancer activity, primarily through the inhibition of transcription, has been well-documented. However, its clinical utility is often hampered by significant toxicity. This has spurred the development of numerous analogues, including N-alkylated derivatives like N-Undecylactinomycin D, with the aim of improving therapeutic index and overcoming drug resistance. This guide provides a detailed comparison of this compound and its parent compound, Actinomycin D, focusing on their physicochemical properties, biological activities, and mechanisms of action, supported by available experimental data.

Note on Data Availability: Direct experimental data for this compound is limited in publicly accessible literature. Therefore, this comparison draws upon data from studies on various N-alkylated Actinomycin D derivatives to infer the likely properties and performance of this compound.

Physicochemical Properties

The addition of an undecyl group to the actinomycin D scaffold is expected to significantly alter its physicochemical properties, primarily increasing its lipophilicity. This modification can have profound effects on the drug's solubility, membrane permeability, and pharmacokinetic profile.

PropertyActinomycin DThis compound (Predicted)
Molecular Weight ~1255.4 g/mol [1]Increased due to the addition of C11H23 group
Lipophilicity (LogP) ModerateHigh
Water Solubility LowVery Low
Chemical Stability Stable under standard conditionsExpected to be similar to Actinomycin D

Biological Activity and Cytotoxicity

The core of Actinomycin D's anticancer activity lies in its ability to intercalate into DNA and inhibit RNA polymerase.[2][3][4] N-alkylation can modulate this activity, potentially leading to altered potency and tumor cell selectivity.

ParameterActinomycin DN-Alkylated Actinomycin D Derivatives (as a proxy for this compound)
IC50 (various cell lines) Potent, with nanomolar to low micromolar rangeVariable, with some derivatives showing increased potency and others showing decreased potency depending on the nature of the alkyl group and the cell line.
Spectrum of Activity Broad-spectrum against various cancers, including Wilms' tumor, rhabdomyosarcoma, and choriocarcinoma.[5]Potentially altered spectrum of activity, with some derivatives showing preferential activity against specific cancer types.
Drug Resistance Subject to resistance mechanisms such as increased drug efflux.May overcome certain resistance mechanisms due to altered cellular uptake and efflux properties.

Experimental Protocols

Cytotoxicity Assay (MTT Assay)

A standard method to assess the cytotoxic effects of compounds on cancer cell lines.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells/well and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with serial dilutions of Actinomycin D or N-alkylated Actinomycin D derivatives for 48-72 hours.

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours, allowing viable cells to convert MTT to formazan.

  • Solubilization: The formazan crystals are solubilized with a solubilizing agent (e.g., DMSO).

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value, the concentration at which 50% of cell growth is inhibited, is then calculated.

Cytotoxicity_Assay_Workflow cluster_workflow MTT Assay for Cytotoxicity A Seed Cancer Cells in 96-well plate B Treat with Actinomycin D or N-Alkyl Derivatives A->B C Incubate for 48-72 hours B->C D Add MTT Reagent C->D E Incubate for 2-4 hours D->E F Solubilize Formazan Crystals E->F G Measure Absorbance F->G H Calculate IC50 Values G->H

Workflow for determining the cytotoxicity of Actinomycin D and its derivatives.

Mechanism of Action: DNA Intercalation and Transcription Inhibition

The primary mechanism of action for both Actinomycin D and its N-alkylated derivatives involves the inhibition of transcription. This is achieved through the intercalation of the phenoxazone ring of the drug into the DNA double helix, primarily at G-C rich regions.[3]

Mechanism_of_Action cluster_pathway Mechanism of Transcriptional Inhibition Drug Actinomycin D or N-Alkyl Derivative Intercalation Intercalation at G-C Rich Sites Drug->Intercalation DNA DNA Double Helix DNA->Intercalation Inhibition Inhibition of Transcription Intercalation->Inhibition RNAP RNA Polymerase Transcription Transcription Elongation RNAP->Transcription Transcription->Inhibition Apoptosis Cell Cycle Arrest & Apoptosis Inhibition->Apoptosis

Inhibition of transcription by Actinomycin D and its N-alkylated derivatives.

The N-undecyl group in this compound is hypothesized to influence the drug-DNA interaction. The increased lipophilicity may enhance membrane transport and cellular uptake, potentially leading to higher intracellular concentrations. Furthermore, the bulky alkyl chain could introduce steric effects that modify the binding affinity and sequence specificity of the drug for DNA.

Signaling Pathways

The downstream effects of transcription inhibition by Actinomycin D and its derivatives converge on the induction of apoptosis. This process is often mediated by the p53 tumor suppressor pathway.

p53_Signaling_Pathway cluster_p53 p53-Mediated Apoptosis Drug Actinomycin D / This compound Transcription_Inhibition Transcription Inhibition Drug->Transcription_Inhibition DNA_Damage DNA Damage Response Transcription_Inhibition->DNA_Damage p53 p53 Activation DNA_Damage->p53 Bax Bax Upregulation p53->Bax Bcl2 Bcl-2 Downregulation p53->Bcl2 Mitochondria Mitochondrial Outer Membrane Permeabilization Bax->Mitochondria Bcl2->Mitochondria Caspase Caspase Activation Mitochondria->Caspase Apoptosis Apoptosis Caspase->Apoptosis

Simplified p53 signaling pathway leading to apoptosis induced by Actinomycin D.

Conclusion

While direct comparative data for this compound is scarce, the available information on N-alkylated Actinomycin D derivatives suggests that this modification can significantly impact the drug's physicochemical and biological properties. The increased lipophilicity of this compound is expected to enhance its cellular uptake but may also affect its solubility and formulation. The undecyl chain could modulate the drug's interaction with DNA, potentially altering its potency, and selectivity. Further preclinical studies are warranted to fully elucidate the therapeutic potential of this compound as a novel anticancer agent. These investigations should focus on comprehensive cytotoxicity screening across a panel of cancer cell lines, detailed pharmacokinetic and pharmacodynamic studies, and in vivo efficacy trials in relevant animal models. Such data will be crucial in determining whether this compound offers a superior therapeutic window compared to its parent compound, Actinomycin D.

References

N-Undecylactinomycin D in the Landscape of DNA Intercalating Agents: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of N-Undecylactinomycin D and other prominent DNA intercalating agents. While specific experimental data for this compound is limited in publicly available literature, we will draw comparisons using data from its parent compound, Actinomycin D, and a closely related lipophilic derivative, Actinomycin V. This will be juxtaposed with data from two widely studied DNA intercalators, Doxorubicin and Daunorubicin, to provide a comprehensive overview of their performance based on available experimental evidence.

Introduction to DNA Intercalation

DNA intercalating agents are molecules that can insert themselves between the base pairs of the DNA double helix. This insertion process disrupts the normal structure and function of DNA, leading to the inhibition of critical cellular processes like transcription and replication, ultimately resulting in cell cycle arrest and apoptosis.[1][2] These agents are characterized by a planar aromatic or heteroaromatic ring system that facilitates their insertion into the hydrophobic space between DNA base pairs.[1] The affinity and specificity of their binding, as well as their cytotoxic effects, are influenced by their chemical structure, including side chains and functional groups.

Comparative Analysis of Performance

To objectively compare the performance of these DNA intercalating agents, we will focus on two key quantitative parameters: DNA binding affinity and cytotoxicity against cancer cell lines.

DNA Binding Affinity

The strength of the interaction between an intercalating agent and DNA is a crucial determinant of its biological activity. This is often quantified by the binding constant (Kb) or the dissociation constant (Kd). A higher Kb or a lower Kd value indicates a stronger binding affinity.

Intercalating AgentDNA Binding Constant (Kb) (M⁻¹)Experimental Method
Doxorubicin 0.13 - 0.16 x 10⁶Optical Methods (Scatchard Plot)[3]
3.2 x 10⁴Spectroscopy and Electrochemical Methods[4]
Daunorubicin 0.10 - 0.12 x 10⁶Optical Methods (Scatchard Plot)[3]
Actinomycin D Data not readily available in comparable formatVarious biophysical methods[5]

Note: Direct comparative values for this compound and Actinomycin V were not found in the reviewed literature. The binding affinity of Actinomycin D is known to be high, but quantitative Kb or Kd values under standardized conditions for direct comparison are not consistently reported.

Cytotoxicity

The cytotoxic potential of these agents is typically evaluated by determining the half-maximal inhibitory concentration (IC50), which is the concentration of the drug required to inhibit the growth of 50% of a cell population. Lower IC50 values indicate higher potency.

Intercalating AgentCell LineIC50 (nM)
Actinomycin D HCT-116 (colorectal cancer)Not specified, but higher than Act V[6]
HT-29 (colorectal cancer)Not specified, but higher than Act V[6]
SW620 (colorectal cancer)Not specified, but higher than Act V[6]
SW480 (colorectal cancer)Not specified, but higher than Act V[6]
Actinomycin V HCT-116 (colorectal cancer)6.38 ± 0.46[6]
HT-29 (colorectal cancer)6.43 ± 0.16[6]
SW620 (colorectal cancer)8.65 ± 0.31[6]
SW480 (colorectal cancer)Not specified, but effective[6]
Doxorubicin Data varies significantly by cell line-
Daunorubicin Data varies significantly by cell line-

Note: The study on Actinomycin V highlights that modifications to the pentapeptide rings of Actinomycin D can significantly enhance its cytotoxic activity.[6] The undecyl group in this compound, being a lipophilic alkyl chain, is also a modification on the pentapeptide lactone ring and could potentially lead to altered cytotoxicity and cellular uptake compared to the parent compound.

Mechanism of Action and Signaling Pathways

The primary mechanism of action for these agents is the intercalation into DNA, which physically obstructs the action of DNA-dependent RNA polymerases and topoisomerases.[7] This leads to a cascade of cellular events, including the activation of specific signaling pathways that culminate in cell death.

Signaling Pathways Activated by Actinomycin D

Actinomycin D has been shown to activate at least two key signaling pathways leading to apoptosis:

  • The p53-dependent pathway: At low doses, Actinomycin D can specifically activate the p53 tumor suppressor protein. Activated p53 translocates to the nucleus and induces the transcription of genes involved in cell cycle arrest (e.g., p21) and apoptosis (e.g., PUMA, Bax).

p53_pathway ActD Actinomycin D DNA_Damage DNA Intercalation (Transcription Inhibition) ActD->DNA_Damage p53_activation p53 Activation (Phosphorylation) DNA_Damage->p53_activation p21 p21 p53_activation->p21 PUMA_Bax PUMA, Bax p53_activation->PUMA_Bax Cell_Cycle_Arrest Cell Cycle Arrest p21->Cell_Cycle_Arrest Apoptosis Apoptosis PUMA_Bax->Apoptosis

Caption: p53-dependent pathway activated by Actinomycin D.

  • The extrinsic pathway of apoptosis: Actinomycin D can also enhance the extrinsic pathway of apoptosis by increasing the expression of TNF/TNFR family members. This leads to the activation of caspase-8, which in turn can directly activate downstream executioner caspases or cleave Bid to initiate the mitochondrial (intrinsic) apoptotic pathway.[8]

extrinsic_pathway ActD Actinomycin D TNFR_expression Increased TNF/TNFR Family Expression ActD->TNFR_expression Caspase8_activation Caspase-8 Activation TNFR_expression->Caspase8_activation Executioner_Caspases Executioner Caspases (e.g., Caspase-3) Caspase8_activation->Executioner_Caspases Apoptosis Apoptosis Executioner_Caspases->Apoptosis

Caption: Extrinsic apoptosis pathway enhanced by Actinomycin D.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of key experimental protocols used to evaluate DNA intercalating agents.

DNA Footprinting Assay

This technique is used to identify the specific DNA sequence where a ligand binds.

Workflow:

footprinting_workflow Start Start DNA_labeling End-label DNA fragment Start->DNA_labeling Incubation Incubate DNA with intercalating agent DNA_labeling->Incubation DNaseI Partial digestion with DNase I Incubation->DNaseI Denaturation Denature DNA DNaseI->Denaturation Gel Separate fragments by gel electrophoresis Denaturation->Gel Analysis Analyze autoradiogram for 'footprint' Gel->Analysis End End Analysis->End

Caption: DNA footprinting experimental workflow.

Methodology:

  • DNA Preparation: A DNA fragment of interest is labeled at one end with a radioactive isotope (e.g., ³²P) or a fluorescent tag.

  • Binding Reaction: The labeled DNA is incubated with varying concentrations of the DNA intercalating agent. A control reaction without the agent is also prepared.

  • DNase I Digestion: A low concentration of DNase I is added to each reaction to randomly cleave the DNA backbone. The regions where the intercalating agent is bound are protected from cleavage.

  • Denaturation and Electrophoresis: The DNA fragments are denatured and separated by size using polyacrylamide gel electrophoresis.

  • Analysis: The gel is visualized by autoradiography or fluorescence imaging. The lane corresponding to the DNA incubated with the intercalating agent will show a "footprint," which is a gap in the ladder of DNA fragments, indicating the binding site of the agent.

Fluorescence Intercalation Assay

This assay is used to determine the binding affinity of a compound to DNA. It relies on the change in fluorescence of a DNA-binding dye upon displacement by the test compound.

Methodology:

  • Reaction Setup: A solution containing a known concentration of DNA and a fluorescent intercalating dye (e.g., ethidium bromide) is prepared in a suitable buffer.

  • Titration: The test compound (e.g., this compound) is titrated into the DNA-dye solution.

  • Fluorescence Measurement: The fluorescence of the solution is measured after each addition of the test compound. As the test compound intercalates into the DNA, it displaces the fluorescent dye, leading to a decrease in fluorescence.

  • Data Analysis: The change in fluorescence is plotted against the concentration of the test compound. From this data, the binding constant (Kb) can be calculated using appropriate binding models.

Cell Viability (MTT) Assay

The MTT assay is a colorimetric assay used to assess cell viability and cytotoxicity.

Methodology:

  • Cell Seeding: Cells are seeded in a 96-well plate and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the DNA intercalating agent for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for a few hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: A solubilizing agent (e.g., DMSO or SDS) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the solution is measured using a microplate reader at a wavelength of ~570 nm.

  • Data Analysis: The absorbance values are used to calculate the percentage of cell viability at each compound concentration, and the IC50 value is determined.

Conclusion

While direct comparative data for this compound remains elusive, the analysis of its parent compound, Actinomycin D, and its analogue, Actinomycin V, alongside established DNA intercalators like Doxorubicin and Daunorubicin, provides valuable insights. The addition of a lipophilic side chain, as seen in Actinomycin V, can significantly enhance cytotoxic potency. This suggests that this compound, with its long undecyl chain, may exhibit increased cellular uptake and potent anti-cancer activity.

The primary mechanism of action for these compounds is the disruption of DNA-related processes through intercalation, leading to the activation of apoptotic pathways such as the p53-dependent and extrinsic pathways. The experimental protocols outlined in this guide provide a framework for the continued investigation and comparison of novel DNA intercalating agents. Further research is warranted to elucidate the specific performance metrics of this compound and to fully understand the structure-activity relationships that govern the efficacy of this class of compounds.

References

Efficacy comparison of N-Undecylactinomycin D and Doxorubicin in breast cancer cells

Author: BenchChem Technical Support Team. Date: November 2025

A direct comparative analysis of the efficacy of N-Undecylactinomycin D and Doxorubicin in breast cancer cells cannot be provided at this time due to a lack of available scientific literature and experimental data on this compound.

Extensive searches of scientific databases have yielded no specific studies evaluating the cytotoxic, apoptotic, or cell cycle inhibitory effects of this compound on breast cancer cell lines. While information on the parent compound, Actinomycin D, and various other derivatives exists, data specifically pertaining to the N-undecyl derivative is not present in the accessible literature.

Therefore, the creation of a comprehensive comparison guide with quantitative data tables, detailed experimental protocols, and signaling pathway diagrams as requested is not feasible.

Information on Doxorubicin and Actinomycin D in Breast Cancer

While a direct comparison is not possible, this report provides a summary of the available information on the individual actions of Doxorubicin and the parent compound, Actinomycin D, in the context of breast cancer research. This information is presented to offer some relevant background, though it does not substitute for a direct comparative study of this compound.

Doxorubicin: A Standard of Care in Breast Cancer Treatment

Doxorubicin is a well-established and potent anthracycline antibiotic widely used in chemotherapy regimens for various cancers, including breast cancer. Its primary mechanisms of action are multifaceted and include:

  • DNA Intercalation: Doxorubicin inserts itself between the base pairs of the DNA double helix, thereby obstructing the processes of DNA replication and transcription.

  • Topoisomerase II Inhibition: It forms a stable complex with the enzyme topoisomerase II and DNA, leading to double-strand breaks in the DNA.

  • Generation of Reactive Oxygen Species (ROS): Doxorubicin can induce the formation of free radicals, which cause oxidative damage to cellular components, including DNA, proteins, and lipids, ultimately leading to cell death.

Actinomycin D in Breast Cancer Research

Actinomycin D, the parent compound of this compound, is another potent chemotherapy agent. Its primary mechanism of action is the inhibition of transcription by binding to the DNA template. While its use in breast cancer treatment is less common than Doxorubicin, some studies have explored its potential:

  • Synergistic Effects with Doxorubicin: Research has shown that Actinomycin D can act synergistically with Doxorubicin in triple-negative breast cancer cells by promoting p53-dependent apoptosis.

  • Targeting Cancer Stem Cells: Some studies suggest that Actinomycin D may be effective in targeting breast cancer stem cells by down-regulating the expression of the transcription factor SOX2.

  • Limited Monotherapy Efficacy: In studies of advanced breast cancer, Actinomycin D as a single agent has shown limited activity.

Future Research Directions

The absence of data on this compound highlights a gap in the current understanding of Actinomycin D derivatives and their potential as anticancer agents. Future research should focus on:

  • The synthesis and purification of this compound.

  • In vitro studies to determine the cytotoxic effects of this compound on a panel of breast cancer cell lines (e.g., MCF-7, MDA-MB-231, SK-BR-3).

  • Mechanistic studies to elucidate the pathways through which this compound induces cell death (e.g., apoptosis, necrosis, autophagy).

  • Comparative studies directly evaluating the efficacy of this compound against established chemotherapeutic agents like Doxorubicin.

Until such studies are conducted, any comparison between this compound and Doxorubicin would be purely speculative. The scientific community awaits further research to determine if this particular derivative holds any promise for the treatment of breast cancer.

Comparative Bioactivity Analysis: Actinomycin D and its Analogue, Methylated Actinomycin D

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Data on the cross-validation of N-Undecylactinomycin D's bioactivity across different laboratories is not publicly available. This guide provides a comparative analysis of the well-studied parent compound, Actinomycin D (Act D), and its promising analogue, methylated Actinomycin D (mAct D), based on available experimental data. This comparison serves as a valuable reference for researchers interested in the bioactivity of Actinomycin D derivatives.

Introduction

Actinomycin D is a potent antitumor antibiotic that has been utilized in the treatment of various highly malignant tumors.[1] Its clinical application, however, is often limited by its significant cytotoxicity.[1] This has led to the exploration of analogues such as methylated Actinomycin D, which has demonstrated enhanced bioactivity and reduced toxicity in preclinical studies. This guide compares the bioactivity of these two compounds, providing available quantitative data, outlining experimental protocols for assessing their effects, and illustrating the key signaling pathways involved in their mechanism of action.

Quantitative Bioactivity Comparison

The following table summarizes the comparative bioactivity of Actinomycin D and methylated Actinomycin D based on available research. A direct comparison from a single study highlights the enhanced potency and selectivity of the methylated analogue.

CompoundCell LineAssay TypeIC50 ValueKey FindingsReference
Actinomycin D PANC-1 (Pancreatic Cancer)Cell Viability AssayNot explicitly stated, but activity observed at 1-100 ng/mLInduces apoptosis and inhibits cell growth.[2][2]
Actinomycin D Various Cancer Cell LinesNot specifiedNot specifiedActivates the extrinsic pathway of apoptosis.[3][3]
Methylated Actinomycin D HepG2 (Hepatocellular Carcinoma)Not specifiedNot specifiedExerts stronger inhibitory effects than Actinomycin D.[1][1]
Methylated Actinomycin D HL-7702 (Normal Liver Cells)Not specifiedNot specifiedLower cytotoxicity compared to Actinomycin D.[1][1]

Experimental Protocols

The assessment of the bioactivity of compounds like Actinomycin D and its analogues typically involves cell viability and apoptosis assays. Below are detailed methodologies for these key experiments.

1. Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell adherence.[4]

  • Compound Treatment: Treat the cells with varying concentrations of the test compound (e.g., Actinomycin D or methylated Actinomycin D) and a vehicle control (e.g., DMSO). Incubate for a specified period (e.g., 24, 48, or 72 hours).[4]

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for 4 hours. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to a purple formazan.[4]

  • Solubilization: Add a solubilizing agent, such as DMSO, to each well to dissolve the formazan crystals.[4]

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 490 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.[4]

  • IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated by plotting the percentage of cell viability against the logarithm of the compound concentration.[4]

2. Apoptosis Detection (Annexin V-FITC/PI Staining)

Annexin V staining is used to detect apoptosis by identifying the externalization of phosphatidylserine in the cell membrane.

  • Cell Treatment: Treat cells with the desired concentration of the compound for the specified duration.

  • Cell Harvesting: Collect both adherent and floating cells and wash them with cold PBS (phosphate-buffered saline).

  • Staining: Resuspend the cells in a binding buffer and add Annexin V-FITC and propidium iodide (PI). Incubate in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered to be in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.[1]

Signaling Pathways and Mechanism of Action

Actinomycin D exerts its anticancer effects primarily by intercalating into DNA and inhibiting transcription.[3] This leads to the induction of apoptosis through multiple signaling pathways. A key mechanism involves the activation of both the extrinsic (death receptor-mediated) and intrinsic (mitochondria-mediated) apoptotic pathways.

The following diagram illustrates the signaling cascade initiated by Actinomycin D, leading to apoptosis.

ActinomycinD_Pathway ActD Actinomycin D DNA DNA Intercalation (Transcription Inhibition) ActD->DNA FasL_FADD ↑ Fas/FasL, FADD DNA->FasL_FADD Extrinsic Pathway Mitochondria Mitochondrial Pathway DNA->Mitochondria Intrinsic Pathway Caspase8 ↑ Caspase-8 FasL_FADD->Caspase8 Caspase3 ↑ Caspase-3 Caspase8->Caspase3 Bax_Bak ↑ Bax, Bak Mitochondria->Bax_Bak Bcl2 ↓ Bcl-2 Mitochondria->Bcl2 Caspase9 ↑ Caspase-9 Bax_Bak->Caspase9 Bcl2->Caspase9 Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Actinomycin D induced apoptosis signaling pathway.

Methylated Actinomycin D has been shown to induce apoptosis in HepG2 cells through both the Fas-dependent and mitochondria-mediated pathways.[1] This involves the upregulation of pro-apoptotic proteins such as Fas, FasL, FADD, Caspase-8, Caspase-9, Bax, and Bak, and the downregulation of the anti-apoptotic protein Bcl-2.[1]

Conclusion

While data on this compound remains elusive, the comparative analysis of Actinomycin D and methylated Actinomycin D provides valuable insights for researchers. The enhanced therapeutic profile of methylated Actinomycin D, characterized by stronger inhibitory effects on cancer cells and lower cytotoxicity in normal cells, suggests that it is a promising candidate for further investigation as an alternative to Actinomycin D.[1] The detailed experimental protocols and the elucidated signaling pathways offer a solid foundation for future studies on these and other related compounds in the field of drug development.

References

Comparative analysis of the cytotoxic effects of N-Undecylactinomycin D analogs

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Analysis of the Cytotoxic Effects of Actinomycin D Analogs

For Researchers, Scientists, and Drug Development Professionals

Introduction

This guide summarizes available quantitative data on the cytotoxicity of various Actinomycin D analogs, details the experimental protocols used for their evaluation, and illustrates the key signaling pathways involved in their mechanism of action.

Quantitative Analysis of Cytotoxic Activity

The cytotoxic potencies of Actinomycin D and its analogs are typically evaluated by determining their half-maximal inhibitory concentration (IC50) against various cancer cell lines. The tables below summarize the available IC50 values for Actinomycin D and its analogs, Actinomycin V and Actinomycin X2.

Table 1: IC50 Values of Actinomycin D in Various Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)Assay
A2780Ovarian Cancer0.0017Not specified
A549Lung Cancer0.000201Alamar Blue Assay
PC3Prostate Cancer0.000276Alamar Blue Assay
Gynecologic Cancer Cell Lines (Average)Gynecologic Cancers0.78 ± 0.222Not specified[1]
HCT-116Colorectal Cancer2.85 ± 0.10 nMMTT Assay[2]
HT-29Colorectal Cancer6.38 ± 0.46 nMMTT Assay[2]
SW620Colorectal Cancer6.43 ± 0.16 nMMTT Assay[2]
SW480Colorectal Cancer8.65 ± 0.31 nMMTT Assay[2]

*Note: These values are for Actinomycin V, an analog of Actinomycin D.[2]

Table 2: Comparative IC50 Values of Actinomycin D and Analogs in Colorectal Cancer Cell Lines

CompoundHCT-116 (nM)HT-29 (nM)SW620 (nM)SW480 (nM)
Actinomycin D>10>10>10>10
Actinomycin V2.85 ± 0.106.38 ± 0.466.43 ± 0.168.65 ± 0.31

Table 3: Minimum Inhibitory Concentration (MIC) of Actinomycin Analogs against Mycobacterium tuberculosis

CompoundM. tuberculosis H37Ra (µg/mL)M. bovis BCG (µg/mL)M. tuberculosis H37Rv (µg/mL)
Actinomycin X21.56 ± 0.01.56 ± 0.02.64 ± 0.07
Actinomycin D1.56 ± 0.01.56 ± 0.01.80 ± 0.24

Experimental Protocols

The following are detailed methodologies for key experiments cited in the analysis of Actinomycin D and its analogs.

Cell Viability and Cytotoxicity Assays

1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay:

  • Principle: This colorimetric assay measures the reduction of MTT by mitochondrial succinate dehydrogenase in viable cells, forming a purple formazan product. The amount of formazan is directly proportional to the number of living cells.

  • Protocol:

    • Seed cells in a 96-well plate at a desired density and incubate for 24 hours.

    • Treat the cells with various concentrations of the Actinomycin D analog and a vehicle control (e.g., DMSO).

    • Incubate for a specified period (e.g., 48 hours).

    • Add MTT solution to each well and incubate for 2-4 hours at 37°C.

    • Add a solubilizing agent (e.g., DMSO or acidic isopropanol) to dissolve the formazan crystals.

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • Calculate the percentage of cell viability relative to the control and determine the IC50 value.[2]

2. SRB (Sulphorhodamine B) Assay:

  • Principle: This assay is based on the ability of the SRB dye to bind to protein components of cells that have been fixed to the culture plate. The amount of bound dye is proportional to the total cellular protein mass.

  • Protocol:

    • Plate and treat cells with the test compounds as described for the MTT assay.

    • After the incubation period, fix the cells with trichloroacetic acid (TCA).

    • Wash the plates to remove excess TCA and unbound dye.

    • Stain the fixed cells with SRB solution.

    • Wash away the unbound SRB dye.

    • Solubilize the protein-bound dye with a basic solution (e.g., Tris base).

    • Measure the absorbance at a specific wavelength (e.g., 510 nm).

Apoptosis Assays

1. Annexin V Staining:

  • Principle: Annexin V is a protein that has a high affinity for phosphatidylserine (PS), which is translocated from the inner to the outer leaflet of the plasma membrane during the early stages of apoptosis.

  • Protocol:

    • Culture and treat cells with the Actinomycin D analog.

    • Harvest the cells and wash them with PBS.

    • Resuspend the cells in Annexin V binding buffer.

    • Add FITC-conjugated Annexin V and a viability dye (e.g., propidium iodide, PI) to the cell suspension.

    • Incubate in the dark at room temperature.

    • Analyze the cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Signaling Pathways in Actinomycin D-Induced Cytotoxicity

Actinomycin D and its analogs induce apoptosis through complex signaling cascades. The primary mechanism involves the inhibition of transcription, which leads to the downregulation of anti-apoptotic proteins and the activation of pro-apoptotic pathways.

General Workflow for Cytotoxicity Evaluation

G cluster_0 In Vitro Culture cluster_1 Treatment cluster_2 Cytotoxicity Assessment cluster_3 Data Analysis cell_culture Cancer Cell Lines plating Cell Seeding cell_culture->plating treatment Incubation with Actinomycin D Analogs plating->treatment viability_assay Cell Viability Assay (MTT, SRB) treatment->viability_assay apoptosis_assay Apoptosis Assay (Annexin V) treatment->apoptosis_assay ic50 IC50 Determination viability_assay->ic50 pathway_analysis Signaling Pathway Analysis apoptosis_assay->pathway_analysis

Caption: General experimental workflow for evaluating the cytotoxic effects of Actinomycin D analogs.

p53-Dependent Apoptotic Pathway

G actd Actinomycin D Analog dna_damage DNA Damage & Transcription Inhibition actd->dna_damage p53 p53 Activation dna_damage->p53 bax Bax Upregulation p53->bax bcl2 Bcl-2 Downregulation p53->bcl2 mito Mitochondrial Outer Membrane Permeabilization bax->mito bcl2->mito cyto_c Cytochrome c Release mito->cyto_c cas9 Caspase-9 Activation cyto_c->cas9 cas3 Caspase-3 Activation cas9->cas3 apoptosis Apoptosis cas3->apoptosis

Caption: Simplified p53-dependent apoptotic pathway induced by Actinomycin D analogs.

PI3K/Akt Signaling Pathway Inhibition

G actv Actinomycin V pi3k PI3K actv->pi3k akt Akt pi3k->akt bad Bad Phosphorylation akt->bad apoptosis Inhibition of Apoptosis bad->apoptosis

Caption: Inhibition of the pro-survival PI3K/Akt signaling pathway by Actinomycin V.[2]

Conclusion

The comparative analysis of Actinomycin D and its analogs, such as Actinomycin V and X2, reveals that modifications to the peptide side chains can significantly impact their cytotoxic potency and potential therapeutic window. The data suggests that certain analogs may exhibit enhanced activity against specific cancer cell lines compared to the parent compound. The primary mechanism of action remains the induction of apoptosis, often mediated through the p53 and mitochondrial pathways, as well as the inhibition of pro-survival signaling cascades like the PI3K/Akt pathway.

While direct experimental data for N-Undecylactinomycin D analogs is currently lacking in the reviewed literature, the insights gained from other lipophilic side-chain-modified analogs suggest that such modifications could potentially enhance cell membrane permeability and interaction with intracellular targets. Further research into the synthesis and cytotoxic evaluation of a broader range of N-alkylated Actinomycin D derivatives is warranted to fully explore their therapeutic potential and to establish a more comprehensive structure-activity relationship. This will be crucial for the rational design of novel Actinomycin D-based chemotherapeutics with improved efficacy and reduced toxicity.

References

A Comparative Guide to Apoptosis-Inducing Agents: Staurosporine versus the Elusive N-Undecylactinomycin D

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the selection of an appropriate apoptosis-inducing agent is a critical step in experimental design. Staurosporine is a well-characterized and widely used compound for this purpose. This guide initially aimed to provide a comprehensive comparison between Staurosporine and N-Undecylactinomycin D. However, a thorough literature search revealed a significant lack of published data on this compound, precluding a direct, data-driven comparison.

This guide will proceed by presenting a detailed overview of Staurosporine as a potent inducer of apoptosis, including its mechanism of action, quantitative performance data from various studies, and detailed experimental protocols. While a direct comparison is not feasible, this guide will briefly touch upon the general characteristics of Actinomycin D, the parent compound of the this compound, to provide some context.

Staurosporine: A Potent and Broad-Spectrum Kinase Inhibitor

Staurosporine, an alkaloid originally isolated from the bacterium Streptomyces staurosporeus, is a potent, cell-permeable, and broad-spectrum inhibitor of protein kinases. Its ability to induce apoptosis in a wide variety of cell types has made it a valuable tool in cancer research and the study of programmed cell death.

Mechanism of Action

Staurosporine's primary mechanism of action involves the competitive inhibition of the ATP-binding site of a wide range of protein kinases. This non-specific inhibition disrupts numerous signaling pathways that are crucial for cell survival and proliferation, ultimately leading to the activation of the apoptotic cascade.

The induction of apoptosis by Staurosporine is a complex process that can involve both intrinsic and extrinsic pathways, depending on the cell type and experimental conditions. Key events in Staurosporine-induced apoptosis include:

  • Caspase Activation: Staurosporine treatment leads to the activation of initiator caspases (such as caspase-8 and caspase-9) and executioner caspases (such as caspase-3 and caspase-7).

  • Mitochondrial Pathway (Intrinsic Pathway): Staurosporine can induce the release of cytochrome c from the mitochondria into the cytosol, a key step in the activation of the intrinsic apoptotic pathway.

  • Death Receptor Pathway (Extrinsic Pathway): In some cell types, Staurosporine has been shown to upregulate the expression of death receptors and their ligands, contributing to the activation of the extrinsic apoptotic pathway.

Staurosporine_Apoptosis_Pathway staurosporine Staurosporine kinases Protein Kinases staurosporine->kinases Inhibits intrinsic Intrinsic Pathway staurosporine->intrinsic extrinsic Extrinsic Pathway staurosporine->extrinsic survival_pathways Pro-survival Signaling Pathways Disrupted kinases->survival_pathways Regulates survival_pathways->intrinsic Suppresses survival_pathways->extrinsic Suppresses mitochondria Mitochondria intrinsic->mitochondria death_receptors Death Receptors extrinsic->death_receptors cytochrome_c Cytochrome c Release mitochondria->cytochrome_c caspase9 Caspase-9 Activation cytochrome_c->caspase9 caspase8 Caspase-8 Activation death_receptors->caspase8 caspase3 Caspase-3 Activation caspase8->caspase3 caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Caption: Simplified signaling pathway of Staurosporine-induced apoptosis.

Quantitative Performance of Staurosporine

The efficacy of Staurosporine in inducing apoptosis varies depending on the cell line, concentration, and duration of treatment. The following table summarizes representative data from published studies.

Cell LineConcentration (µM)Treatment Duration (hours)Apoptotic Cells (%)IC50 (µM)Reference
Human Corneal Endothelial Cells0.212~40Not Reported[1]
U-937 (Human Leukemic)12438Not Reported[2]
U-937 (Human Leukemic)0.51818Not Reported[2]
Septo-hippocampal cultures0.572Not Reported~0.5[3]
Human Neuroblastoma Cell LinesNot ReportedNot ReportedNot Reported~0.1[4]

Experimental Protocols

General Protocol for Induction of Apoptosis with Staurosporine

This protocol provides a general guideline for inducing apoptosis using Staurosporine. Optimal conditions (concentration, incubation time) should be determined empirically for each cell line.

Materials:

  • Staurosporine solution (typically dissolved in DMSO)

  • Cell culture medium appropriate for the cell line

  • Cultured cells

  • Phosphate-buffered saline (PBS)

  • Apoptosis detection kit (e.g., Annexin V-FITC and Propidium Iodide)

  • Flow cytometer or fluorescence microscope

Procedure:

  • Cell Seeding: Seed cells in appropriate culture vessels (e.g., 6-well plates, 96-well plates) and allow them to adhere and reach the desired confluency (typically 70-80%).

  • Staurosporine Treatment: Prepare a working solution of Staurosporine in cell culture medium at the desired final concentration. Remove the existing medium from the cells and replace it with the Staurosporine-containing medium. A vehicle control (medium with DMSO) should be included.

  • Incubation: Incubate the cells at 37°C in a humidified atmosphere with 5% CO2 for the desired period (e.g., 3, 6, 12, 24 hours).

  • Cell Harvesting:

    • Suspension cells: Transfer the cell suspension to a centrifuge tube.

    • Adherent cells: Gently wash the cells with PBS, then detach them using a cell scraper or a gentle dissociation reagent like trypsin. Collect the cells in a centrifuge tube.

  • Apoptosis Assay: Stain the cells for apoptosis using a suitable method, such as Annexin V and Propidium Iodide staining, following the manufacturer's protocol.

  • Analysis: Analyze the stained cells using a flow cytometer or fluorescence microscope to quantify the percentage of apoptotic cells.

Experimental_Workflow start Start seed_cells Seed Cells start->seed_cells treat_cells Treat with Staurosporine seed_cells->treat_cells incubate Incubate treat_cells->incubate harvest Harvest Cells incubate->harvest stain Stain for Apoptosis harvest->stain analyze Analyze Data stain->analyze end End analyze->end

Caption: General experimental workflow for Staurosporine-induced apoptosis.

Actinomycin D: The Parent Compound of this compound

While specific data for this compound is unavailable, information on its parent compound, Actinomycin D, can offer some general insights. Actinomycin D is a polypeptide antibiotic isolated from Streptomyces species and is a well-known anticancer agent.

Mechanism of Action of Actinomycin D

Actinomycin D primarily functions by intercalating into DNA, specifically at GpC (guanine-cytosine) sequences, thereby inhibiting transcription by RNA polymerase. This potent inhibition of transcription leads to a depletion of short-lived anti-apoptotic proteins, tipping the cellular balance towards apoptosis. The apoptotic cascade initiated by Actinomycin D often involves the activation of caspases and can be mediated by both p53-dependent and p53-independent pathways.

It is plausible that this compound, as a derivative of Actinomycin D, may share a similar fundamental mechanism of action involving DNA intercalation and transcription inhibition. The "N-Undecyl" modification, a long alkyl chain, would likely increase the lipophilicity of the molecule. This alteration could potentially influence its cell permeability, cellular uptake, and distribution, which in turn could affect its potency and cytotoxic profile. However, without experimental data, these remain speculative hypotheses.

Conclusion

Staurosporine remains a robust and well-documented tool for inducing apoptosis in a laboratory setting. Its broad-spectrum kinase inhibitory activity triggers a cascade of events leading to programmed cell death, making it a reliable positive control and a subject of extensive research.

The lack of available scientific literature on this compound prevents a direct and meaningful comparison with Staurosporine. While the known mechanism of its parent compound, Actinomycin D, suggests a potential mode of action, the specific effects and efficacy of the N-undecyl derivative are yet to be elucidated and published in peer-reviewed journals. Researchers interested in the apoptotic potential of novel Actinomycin D analogs are encouraged to conduct foundational studies to characterize their activity and mechanism. Until such data becomes available, Staurosporine continues to be a primary choice for a potent and well-understood apoptosis-inducing agent.

References

Decoding the Molecular Target of N-Undecylactinomycin D: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

A detailed guide for researchers, scientists, and drug development professionals on the molecular interactions of N-Undecylactinomycin D, drawing comparisons with its parent compound, Actinomycin D, and other analogs. This report synthesizes available data to infer the specific molecular target and mechanism of action for this lesser-studied derivative.

Introduction

Actinomycin D is a well-established anticancer agent renowned for its potent transcription inhibition. Its mechanism of action primarily involves the intercalation of its phenoxazone ring into DNA, with a preference for G-C rich sequences. This interaction physically obstructs the progression of RNA polymerase, thereby halting transcription. The two cyclic pentapeptide lactone rings of Actinomycin D play a crucial role in stabilizing this DNA-drug complex by residing in the minor groove. While Actinomycin D itself is a powerful therapeutic, its high toxicity has spurred the development of numerous analogs with potentially improved therapeutic indices. This compound, a derivative featuring an N-undecyl (- (CH₂)₁₀CH₃) substituent, represents one such modification. This guide aims to elucidate the specific molecular target of this compound by comparing its likely interactions with those of Actinomycin D and other relevant derivatives.

Core Molecular Target of the Actinomycin Scaffold: DNA Intercalation

The foundational mechanism of action for the actinomycin family of compounds is their direct interaction with DNA. This process can be broken down into key steps:

  • Recognition and Binding: The planar phenoxazone chromophore of actinomycins exhibits a strong affinity for double-stranded DNA.

  • Intercalation: The chromophore inserts itself between adjacent base pairs, particularly at 5'-GpC-3' steps.

  • Minor Groove Stabilization: The cyclic pentapeptide side chains fit snugly into the minor groove of the DNA helix, forming specific hydrogen bonds and van der Waals interactions that lock the complex in place.

  • Transcription Inhibition: The stable DNA-actinomycin complex acts as a roadblock for RNA polymerase, preventing the elongation of the nascent RNA chain.[1]

This fundamental mechanism is widely accepted and serves as the basis for the cytotoxic effects of these compounds.

The Influence of Substitutions: Insights from Analogs

Structure-activity relationship studies on various Actinomycin D derivatives have demonstrated that modifications to the core structure can modulate biological activity. Research on 7-substituted Actinomycin D analogs, for instance, has shown that substitutions at this position on the phenoxazone ring can be made without abolishing the primary DNA-binding capability.[2] In some cases, these modifications have led to compounds with comparable or even enhanced antitumor activity against various cancer cell lines.[2]

Similarly, alterations to the pentapeptide rings can influence the specificity and stability of the DNA-drug interaction. Studies on actinocin derivatives, which feature modified side chains, have indicated that the length and nature of these chains can affect the energetics of DNA binding.

Confirming the Molecular Target of this compound: An Evidence-Based Inference

The addition of an undecyl group, a long, lipophilic alkyl chain, to the actinomycin scaffold is unlikely to disrupt the fundamental DNA intercalation mechanism. The core phenoxazone ring and the cyclic peptides, which are essential for this interaction, remain intact. Therefore, it is almost certain that This compound retains the ability to bind to DNA and inhibit transcription.

The primary influence of the N-undecyl chain is likely to be on the compound's physicochemical properties. The increased lipophilicity could lead to:

  • Enhanced Cell Membrane Permeability: The long alkyl chain may facilitate more efficient passage across the cell membrane, potentially leading to higher intracellular concentrations and increased potency.

  • Altered Subcellular Localization: The lipophilic nature of the undecyl group might promote association with intracellular membranes, such as the endoplasmic reticulum or mitochondria. While the primary target remains nuclear DNA, interactions with other cellular components cannot be entirely ruled out and warrant further investigation.

  • Modified Protein Interactions: The undecyl chain could potentially mediate interactions with hydrophobic pockets in proteins, although this is speculative without direct experimental evidence.

Comparative Data Summary

To provide a clear comparison, the following table summarizes the known properties of Actinomycin D and the inferred properties of this compound.

FeatureActinomycin DThis compound (Inferred)
Primary Molecular Target DNA (specifically 5'-GpC-3' sequences)DNA (specifically 5'-GpC-3' sequences)
Mechanism of Action Inhibition of transcription by RNA polymerase obstructionInhibition of transcription by RNA polymerase obstruction
Key Interacting Moieties Phenoxazone chromophore (intercalation), Cyclic pentapeptides (minor groove binding)Phenoxazone chromophore (intercalation), Cyclic pentapeptides (minor groove binding)
Expected Physicochemical Difference Less lipophilicMore lipophilic due to the undecyl chain
Potential Secondary Effects Can induce apoptosis through various pathways[3][4]Likely retains pro-apoptotic activity, potentially with altered kinetics or potency
Anticipated Cellular Uptake Standard passive and active transport mechanismsPotentially enhanced passive diffusion across cell membranes

Experimental Protocols for Target Validation

To definitively confirm the molecular target and characterize the activity of this compound, the following experimental approaches are recommended:

DNA Intercalation Assays
  • UV-Visible Spectroscopy: Titrate this compound with a solution of calf thymus DNA. A bathochromic (red) shift and hypochromism in the absorption spectrum of the phenoxazone chromophore upon addition of DNA are indicative of intercalation.

  • Fluorescence Spectroscopy: Utilize a competitive displacement assay with a known DNA intercalator like ethidium bromide. A decrease in the fluorescence of the DNA-ethidium bromide complex upon addition of this compound suggests competition for the same binding sites.

  • Circular Dichroism (CD) Spectroscopy: Monitor changes in the CD spectrum of DNA upon binding of this compound. Intercalation typically induces significant changes in the DNA CD signal.

In Vitro Transcription Assays
  • Cell-Free Transcription System: Employ a commercially available in vitro transcription kit with a DNA template containing a G-C rich region. Measure the amount of RNA produced in the presence and absence of varying concentrations of this compound and Actinomycin D. A dose-dependent decrease in RNA synthesis would confirm transcription inhibition.

Cellular Assays
  • Cell Viability Assays (e.g., MTT, CellTiter-Glo): Treat various cancer cell lines with a range of concentrations of this compound to determine its IC₅₀ value and compare it to that of Actinomycin D.

  • RNA Synthesis Inhibition Assay: Treat cells with this compound for a short period and then pulse-label with a radioactive RNA precursor (e.g., ³H-uridine). Measure the incorporation of the radiolabel into newly synthesized RNA to quantify the extent of transcription inhibition.

  • Confocal Microscopy: Use a fluorescently labeled version of this compound (if available) or immunofluorescence to visualize its subcellular localization and confirm its accumulation in the nucleus.

Signaling Pathways and Workflows

The following diagrams illustrate the established mechanism of action for Actinomycin D, which is the presumed primary pathway for this compound, and a general workflow for its target validation.

Actinomycin_Mechanism Mechanism of Action of Actinomycins Actinomycin This compound DNA Nuclear DNA (5'-GpC-3' sites) Actinomycin->DNA Intercalation & Minor Groove Binding Complex DNA-Actinomycin Complex Actinomycin->Complex DNA->Complex Inhibition Inhibition Complex->Inhibition RNAP RNA Polymerase Transcription Transcription Elongation RNAP->Transcription Inhibition->Transcription Apoptosis Apoptosis Inhibition->Apoptosis

Caption: Presumed mechanism of this compound action.

Target_Validation_Workflow Target Validation Workflow for this compound Start Hypothesis: This compound targets DNA Biophysical Biophysical Assays (UV-Vis, Fluorescence, CD) Start->Biophysical InVitro In Vitro Transcription Assay Start->InVitro Cellular Cellular Assays (Viability, RNA Synthesis) Start->Cellular Confirmation Target Confirmed: DNA Intercalation & Transcription Inhibition Biophysical->Confirmation InVitro->Confirmation Cellular->Confirmation

Caption: Experimental workflow for target validation.

Conclusion

References

Synergistic effects of N-Undecylactinomycin D in combination with other chemotherapeutic drugs.

Author: BenchChem Technical Support Team. Date: November 2025

To provide a comprehensive comparison guide as requested, further investigation into the synergistic effects of Actinomycin D (as a proxy for the likely related but undocumented N-Undecylactinomycin D) is necessary. The initial search has identified two key combinations: with Echinomycin and with ABT-737. The following steps will focus on building a detailed guide around these and potentially other combinations.

Identified Synergistic Combinations of Actinomycin D:

  • Actinomycin D + Echinomycin : This combination shows promise in treating mismatch repair (MMR)-deficient colorectal cancer.[1][2][3][4]

  • Actinomycin D + ABT-737 : This pairing demonstrates synergistic cytotoxicity in pancreatic and non-small cell lung cancer cell lines.[5][6]

The following sections outline the data to be collected and presented for a full comparison guide.

Comparison of Synergistic Effects of Actinomycin D Combinations

A thorough literature review will be conducted to populate the following tables with quantitative data on the efficacy of these drug combinations.

Table 1: In Vitro Synergistic Efficacy
Drug Combination Cancer Type Cell Line(s) Synergy Metric (e.g., CI Value) Key Outcome (e.g., Apoptosis Rate, Cell Viability Reduction) Reference
Actinomycin D + EchinomycinColorectal Cancer (MMR-deficient)HCT116To be determinedTo be determined[1][4]
Actinomycin D + ABT-737Pancreatic CancerTo be determinedTo be determinedTo be determined[5][6]
Non-Small Cell Lung Cancer (NSCLC)To be determinedTo be determinedTo be determined[5]
Table 2: In Vivo Synergistic Efficacy
Drug Combination Cancer Type Animal Model Key Outcome (e.g., Tumor Growth Inhibition, Survival Rate) Reference
Actinomycin D + EchinomycinColorectal Cancer (MMR-deficient)HCT116 XenograftSignificant synergistic anti-tumor effect[1][2][3][4]
Actinomycin D + ABT-737To be determinedTo be determinedTo be determined

Mechanisms of Synergistic Action

Actinomycin D + Echinomycin

The synergy between Actinomycin D and Echinomycin stems from their cooperative binding to DNA mismatch sites, particularly T:T mismatches.[1][2][3] This enhanced binding stabilizes the DNA duplex-drug complex.[1][4] This is particularly effective in cancer cells with mismatch repair (MMR) deficiencies, as these cells are less efficient at repairing such mismatches.[1][2][3][4]

The proposed signaling pathway is visualized below:

G ActD Actinomycin D DNA_mismatch DNA with T:T Mismatch ActD->DNA_mismatch Echi Echinomycin Echi->DNA_mismatch MMR_deficient MMR-Deficient Cancer Cell MMR_deficient->DNA_mismatch Inefficient Repair Complex Stabilized DNA-Drug Complex DNA_mismatch->Complex Cooperative Binding Apoptosis Apoptosis Complex->Apoptosis Induces

Caption: Synergistic mechanism of Actinomycin D and Echinomycin in MMR-deficient cancer cells.

Actinomycin D + ABT-737

Actinomycin D enhances the efficacy of ABT-737 by downregulating the anti-apoptotic protein Mcl-1.[5][6] ABT-737 is a BH3 mimetic that inhibits other anti-apoptotic Bcl-2 family proteins (Bcl-2, Bcl-xL, and Bcl-w), but not Mcl-1. Cancer cells can be resistant to ABT-737 due to high levels of Mcl-1.[6] By reducing Mcl-1 levels, Actinomycin D removes this resistance mechanism, allowing ABT-737 to effectively induce apoptosis.[5][6] This synergistic effect is dependent on the presence of pro-apoptotic proteins Bak or Bax.[5]

The signaling pathway for this combination is as follows:

G ActD Actinomycin D Mcl1 Mcl-1 ActD->Mcl1 Inhibits Transcription ABT737 ABT-737 Bcl2_xL Bcl-2, Bcl-xL, Bcl-w ABT737->Bcl2_xL Inhibits Bak_Bax Bak/Bax Mcl1->Bak_Bax Bcl2_xL->Bak_Bax Apoptosis Apoptosis Bak_Bax->Apoptosis

Caption: Actinomycin D sensitizes cancer cells to ABT-737 by downregulating Mcl-1.

Experimental Protocols

Detailed methodologies for the key experiments are crucial for reproducibility and evaluation of the cited data.

Cell Viability and Synergy Analysis (Chou-Talalay Method)
  • Cell Seeding : Plate cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.

  • Drug Preparation : Prepare stock solutions of Actinomycin D and the combination drug (Echinomycin or ABT-737).

  • Treatment : Determine the IC50 value for each drug individually. Then, treat cells with various concentrations of each drug alone and in combination at a constant ratio (e.g., based on their IC50 values).[6]

  • Incubation : Incubate the treated cells for a specified period (e.g., 48 or 72 hours).

  • Viability Assay : Assess cell viability using an appropriate method, such as MTT or CellTiter-Glo assay.

  • Data Analysis : Calculate the fraction of affected cells (Fa) for each drug concentration and combination. Use software like CompuSyn to calculate the Combination Index (CI). A CI value < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.[6]

The workflow for this protocol is illustrated below:

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Seed Cells in 96-well Plate B Determine IC50 of Single Drugs A->B C Prepare Drug Combinations B->C D Treat Cells with Drugs (Single & Combo) C->D E Incubate (e.g., 72h) D->E F Measure Viability (e.g., MTT Assay) E->F G Calculate Fraction Affected (Fa) F->G H Calculate Combination Index (CI) with CompuSyn G->H

Caption: Workflow for determining drug synergy using the Chou-Talalay method.

Western Blot for Mcl-1 Expression
  • Cell Lysis : Treat cells with Actinomycin D for various time points. Harvest and lyse the cells in RIPA buffer containing protease inhibitors.

  • Protein Quantification : Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE : Load equal amounts of protein onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.

  • Protein Transfer : Transfer the separated proteins to a PVDF membrane.

  • Blocking : Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour.

  • Antibody Incubation : Incubate the membrane with a primary antibody against Mcl-1 overnight at 4°C. Also, probe for a loading control (e.g., β-actin or GAPDH).

  • Secondary Antibody : Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection : Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

In Vivo Xenograft Model
  • Cell Implantation : Subcutaneously inject a suspension of cancer cells (e.g., HCT116) into the flank of immunodeficient mice.

  • Tumor Growth : Allow tumors to grow to a palpable size.

  • Treatment Groups : Randomize the mice into different treatment groups: vehicle control, Actinomycin D alone, combination drug alone, and the combination of both drugs.

  • Drug Administration : Administer the drugs according to a predetermined schedule and dosage.

  • Tumor Measurement : Measure tumor volume regularly (e.g., every 2-3 days) using calipers.

  • Endpoint : At the end of the study, euthanize the mice, and excise and weigh the tumors.

  • Data Analysis : Compare the tumor growth rates and final tumor weights between the different treatment groups to assess the in vivo synergistic anti-tumor effect.[1]

This guide will be updated with more specific quantitative data and details from the primary literature as it is gathered, providing a robust resource for researchers in drug development.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.